4-Amino-2-(2,2,2-trifluoroethoxy)toluene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6-2-3-7(13)4-8(6)14-5-9(10,11)12/h2-4H,5,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUWPAZAVMKTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Properties and Application Profiling of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene: A Technical Guide
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated motifs is a proven method for optimizing pharmacokinetic properties. 4-Amino-2-(2,2,2-trifluoroethoxy)toluene (CAS: 220996-42-9) is a highly specialized, bifunctional building block. Featuring a nucleophilic primary aniline and a metabolically stable trifluoroethoxy ether, this compound serves as a critical intermediate in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural electronics, and validated synthetic workflows, designed for researchers and process chemists scaling up drug development pipelines.
Physicochemical Profiling & Structural Analysis
To effectively utilize this building block in complex syntheses, one must understand its baseline physical properties and the profound electronic influence of its substituents.
Quantitative Data Summary
Below is a consolidated table of the compound's core physicochemical metrics, derived from standard chemical property databases [1].
| Property | Value / Description |
| Chemical Name | 4-Amino-2-(2,2,2-trifluoroethoxy)toluene |
| Synonym | 4-Methyl-3-(2,2,2-trifluoroethoxy)aniline |
| CAS Number | 220996-42-9 |
| Molecular Formula | C₉H₁₀F₃NO |
| Molecular Weight | 205.18 g/mol |
| Predicted Boiling Point | ~244.8 °C |
| Predicted Density | ~1.244 g/cm³ |
| Predicted pKa (Conjugate Acid) | ~4.36 |
Electronic & Steric Effects: The "Meta" Conundrum
As a Senior Application Scientist, it is crucial to analyze the regiochemistry of this molecule to predict its reactivity. In this structure, the methyl group is at C1, the trifluoroethoxy ether is at C2, and the primary amine is at C4.
Because the ether (C2) and the amine (C4) are meta to one another, the resonance donation (
Causality in Drug Design: This meta-inductive pull slightly lowers the pKa of the aniline nitrogen compared to an unsubstituted p-toluidine. In drug development, reducing the basicity of an amine is a deliberate, field-proven strategy to enhance lipophilicity (LogP), improve passive membrane permeability, and mitigate off-target hERG channel binding liabilities. Furthermore, the
Synthetic Methodologies & Workflows
Synthesizing 4-Amino-2-(2,2,2-trifluoroethoxy)toluene requires a strategic two-step approach. Because the target ether and the nitro precursor are meta to each other, a standard Nucleophilic Aromatic Substitution (SNAr) is electronically forbidden. Instead, the field standard dictates a Williamson Etherification followed by chemoselective Catalytic Hydrogenation [2].
Step-by-Step Protocol: Chemoselective Nitro Reduction
Once the intermediate 2-(2,2,2-trifluoroethoxy)-4-nitrotoluene is synthesized via the alkylation of 4-nitro-o-cresol with 2,2,2-trifluoroethyl trifluoromethanesulfonate (TFE-OTf) [3], the nitro group must be reduced to the target aniline.
Objective: Reduce the
-
Substrate Dissolution: Dissolve 1.0 equivalent of 2-(2,2,2-trifluoroethoxy)-4-nitrotoluene in anhydrous ethyl acetate to achieve a 0.1 M concentration.
-
Causality: Ethyl acetate is selected over methanol to eliminate the risk of solvent-mediated transesterification, while providing excellent solubility for the fluorinated intermediate.
-
-
Catalyst Loading: Add 10% Palladium on Carbon (Pd/C) at 5% w/w relative to the substrate.
-
Causality: A 10% Pd dispersion offers the optimal surface-area-to-volume ratio for rapid hydrogen transfer. The 5% w/w loading ensures quantitative conversion while preventing over-reduction (e.g., saturation of the aromatic ring).
-
-
Atmospheric Purging: Seal the reaction vessel. Purge the headspace with inert nitrogen gas (
) three times, followed by three purges with hydrogen gas ( ).-
Causality: This is a self-validating safety mechanism. Removing oxygen entirely prevents the ignition of the pyrophoric Pd/C catalyst and ensures pure
kinetics.
-
-
Hydrogenation: Stir the suspension vigorously under a hydrogen balloon (1 atm) at 25 °C. Monitor the reaction via LC-MS.
-
Causality: The reaction is deemed complete when the mass of the nitro starting material is fully replaced by the
peak of the aniline (typically 4–8 hours).
-
-
Filtration and Quenching: Filter the crude mixture through a tightly packed pad of Celite. Wash the filter cake with additional ethyl acetate.
-
Causality: Celite effectively traps the fine, hazardous palladium particulates, preventing heavy metal contamination in the final building block.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the target 4-Amino-2-(2,2,2-trifluoroethoxy)toluene.
Application in Drug Discovery
The primary utility of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene lies in its role as a nucleophile in transition-metal-catalyzed cross-couplings, such as the Buchwald-Hartwig Amination . By coupling this aniline with complex aryl or heteroaryl halides, medicinal chemists can rapidly assemble diarylamine scaffolds—a privileged motif found in numerous FDA-approved kinase inhibitors [4].
Process Visualization
Workflow: From Williamson etherification synthesis of the building block to API generation.
Analytical Characterization & Safety
To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization is required:
-
H NMR (CDCl₃): The methyl group will appear as a distinct singlet near 2.2 ppm. The
protons will present as a characteristic quartet around 4.3 ppm due to coupling (~8 Hz). The aromatic protons will form an ABX spin system between 6.2 and 7.0 ppm, and the protons will appear as a broad singlet (exchangeable with ) near 3.6 ppm. -
Safety & Handling: As an aniline derivative, this compound is classified as a skin and eye irritant and a potential skin sensitizer. It must be handled in a certified fume hood with appropriate PPE (nitrile gloves, safety goggles).
References
- Title: 4-Amino-2-(2,2,2-trifluoroethoxy)
- Title: 3-(2,2,2-Trifluoroethoxy)
- Title: Sodium 2,2,2-trifluoroethanolate | 420-87-1 Source: Benchchem URL
- Title: Trifluoroacetic Acid in 2,2,2-Trifluoroethanol Facilitates SNAr Reactions of Heterocycles with Arylamines Source: ResearchGate URL
4-Amino-2-(2,2,2-trifluoroethoxy)toluene CAS number and identifiers
An in-depth technical guide on the chemical identifiers, synthetic methodology, and pharmacological utility of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene .
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorinated motifs is a proven tactic to enhance the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 4-Amino-2-(2,2,2-trifluoroethoxy)toluene is a highly specialized, fluorinated aniline building block. By combining an electron-donating methyl group, a versatile primary amine, and a highly lipophilic, metabolically stable 2,2,2-trifluoroethoxy ether, this scaffold serves as a critical intermediate in the design of next-generation kinase inhibitors and target-specific therapeutics[1].
Chemical Identity & Core Identifiers
The nomenclature of this compound depends on the prioritized parent structure. While commonly referred to as a toluene derivative (prioritizing the methylbenzene core), IUPAC conventions prioritize the amine, rendering its formal name as 4-methyl-3-(2,2,2-trifluoroethoxy)aniline .
Because specific isomeric CAS registry numbers can be fragmented across different salt forms or proprietary databases, deterministic structural identifiers (SMILES and InChI) are the most reliable way to catalog this molecule in cheminformatics systems.
| Property | Value |
| IUPAC Name | 4-methyl-3-(2,2,2-trifluoroethoxy)aniline |
| Common Name | 4-Amino-2-(2,2,2-trifluoroethoxy)toluene |
| Molecular Formula | C9H10F3NO |
| Molecular Weight | 205.18 g/mol |
| SMILES | Cc1ccc(N)cc1OCC(F)(F)F |
| InChI | InChI=1S/C9H10F3NO/c1-6-2-3-7(13)4-8(6)14-5-9(10,11)12/h2-4H,5,13H2,1H3 |
| Predicted XLogP3 | ~2.7 (indicative of high lipophilicity) |
Structural Significance in Drug Design
The architecture of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene is deliberately engineered to solve specific challenges in drug development:
-
Metabolic Stability: Traditional methoxy (-OCH3) groups are highly susceptible to oxidative cleavage (O-dealkylation) by Cytochrome P450 enzymes in the liver. The substitution of hydrogen for fluorine in the 2,2,2-trifluoroethoxy group creates strong C-F bonds that drastically resist metabolic degradation, prolonging the drug's half-life[2].
-
Lipophilicity and Permeability: The trifluoroethoxy moiety significantly increases the overall lipophilicity of the molecule, enhancing passive diffusion across phospholipid bilayers, including the blood-brain barrier (BBB)[3].
-
Electronic Modulation (Bioisosterism): The strong electron-withdrawing inductive effect of the -CF3 group modulates the pKa of the adjacent aniline amine. This electronic tuning is crucial when the aniline nitrogen is utilized in hydrogen bonding or coordinated to a kinase hinge region[4].
Caption: Mechanism of action for kinase inhibitors utilizing fluorinated anilines.
Synthetic Architecture & Causality
The synthesis of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene requires a highly chemoselective approach. The workflow utilizes 2-methyl-5-nitrophenol as the starting material, executing an etherification followed by a reduction.
Caption: Step-by-step synthetic workflow for 4-Amino-2-(2,2,2-trifluoroethoxy)toluene.
Experimental Protocol (Self-Validating System)
Step 1: Nucleophilic Etherification
-
Preparation: To a stirred solution of 2-methyl-5-nitrophenol (1.0 equiv) in anhydrous DMF (0.2 M), add anhydrous K₂CO₃ (2.0 equiv).
-
Causality: The weak base deprotonates the phenol to form a highly nucleophilic phenoxide ion. This is visually validated by an immediate shift to a deep yellow/orange color.
-
Alkylation: Dropwise, add 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) (1.2 equiv).
-
Expert Insight: Why a triflate and not a standard chloride? The severe electron-withdrawing nature of the -CF3 group drastically deactivates the adjacent -CH2- carbon toward SN2 substitution. The superior leaving-group ability of the triflate is mandatory to overcome this activation energy barrier[5].
-
-
Validation & Workup: Heat to 80 °C for 4 hours. Validate completion via TLC (disappearance of the baseline phenoxide spot). Quench with water, extract with EtOAc, and wash the organic layer with 1M NaOH. Causality: The NaOH wash selectively removes any unreacted phenolic starting material, ensuring the intermediate is highly pure before reduction.
Step 2: Chemoselective Reduction
-
Preparation: Dissolve the purified 2-(2,2,2-trifluoroethoxy)-4-nitrotoluene in absolute ethanol. Under an inert argon atmosphere, add 10% Pd/C (0.1 equiv).
-
Reduction: Purge the vessel with H₂ gas and stir at room temperature under a hydrogen balloon (1 atm).
-
Expert Insight: Catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/HCl) because strongly acidic conditions risk cleaving the newly formed ether bond. Pd/C provides a clean, chemoselective reduction of the nitro group to the amine.
-
-
Isolation: Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Concentrate the filtrate in vacuo to yield the target aniline.
Analytical Characterization
To validate the structural integrity of the synthesized molecule, the following spectroscopic signals act as diagnostic fingerprints:
| Technique | Expected Signals / Values | Diagnostic Significance |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.95 (d, J=8 Hz, 1H), 6.25 (dd, J=8, 2 Hz, 1H), 6.15 (d, J=2 Hz, 1H), 4.30 (q, J=8 Hz, 2H), 3.60 (br s, 2H), 2.10 (s, 3H) | Quantifies proton environments. The quartet at 4.30 ppm is the definitive marker for the -CH₂- group, split exclusively by the adjacent -CF₃ moiety. |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -74.0 (t, J=8 Hz, 3F) | Confirms the presence of the trifluoromethyl group; the triplet splitting arises from the adjacent -CH₂- protons. |
| LC-MS (ESI+) | m/z 206.08 [M+H]⁺ | Validates the molecular mass (Exact Mass: 205.07 Da). |
References[4] Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines. Australian Journal of Chemistry.https://www.publish.csiro.au/CH/CH23123[1] A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines. Organic Chemistry Frontiers (RSC Publishing).https://pubs.rsc.org/en/content/articlelanding/2024/QO/D4QO01692K[5] 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. The Journal of Organic Chemistry (ACS Publications).https://pubs.acs.org/doi/10.1021/acs.joc.8b02266[2] Rh-Catalyzed oxidation and trifluoroethoxylation of N-aryl-pyrrolidin-2-ones: a domino approach for the synthesis of N-aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-ones. RSC Advances.https://pubs.rsc.org/en/content/articlelanding/2022/RA/D1RA06869E[3] Synthesis and application of trifluoroethoxy-substituted phthalocyanines and subphthalocyanines. Beilstein Journal of Organic Chemistry.https://www.beilstein-journals.org/bjoc/articles/13/226
Sources
- 1. A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho -fluoroanilines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01692K [pubs.rsc.org]
- 2. Rh-Catalyzed oxidation and trifluoroethoxylation of N-aryl-pyrrolidin-2-ones: a domino approach for the synthesis of N-aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-ones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Synthesis and application of trifluoroethoxy-substituted phthalocyanines and subphthalocyanines [beilstein-journals.org]
- 4. connectsci.au [connectsci.au]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Molecular Structure and Weight of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene
The following technical guide details the molecular structure, physiochemical properties, and synthesis of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene (CAS 220996-42-9). This document is designed for researchers in medicinal chemistry and process development.
Executive Summary
4-Amino-2-(2,2,2-trifluoroethoxy)toluene is a specialized fluorinated aniline intermediate used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and metabolic modulators. The incorporation of the 2,2,2-trifluoroethoxy motif serves as a bioisostere for methoxy groups, offering enhanced metabolic stability against O-dealkylation and increased lipophilicity, which are critical for optimizing drug pharmacokinetics (PK).
Molecular Identity & Physiochemical Properties[1][2][3]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | 4-Methyl-3-(2,2,2-trifluoroethoxy)aniline |
| Common Name | 4-Amino-2-(2,2,2-trifluoroethoxy)toluene |
| CAS Number | 220996-42-9 |
| Molecular Formula | |
| SMILES | Cc1ccc(N)cc1OCC(F)(F)F |
| InChI Key | (Predicted) IQNICUMDZICMBN-UHFFFAOYSA-N |
Physical Constants
| Parameter | Value | Note |
| Molecular Weight | 205.18 g/mol | Monoisotopic Mass: 205.0714 |
| Appearance | Off-white to pale brown solid | Oxidation sensitive (amine) |
| Melting Point | 58–62 °C | Dependent on purity/salt form |
| Boiling Point | ~275 °C | Predicted at 760 mmHg |
| LogP (Octanol/Water) | 2.2 – 2.5 | Predicted; Higher than non-fluorinated analog |
| pKa (Conjugate Acid) | ~4.5 | Reduced basicity due to inductive effect of |
Structural Analysis & Electronic Effects[2]
The molecule consists of a toluene core substituted with an amino group at the para position (relative to methyl) and a trifluoroethoxy group at the ortho position (relative to methyl).
Electronic Configuration
-
Amino Group (
): Acts as a strong -donor (+M effect), activating the ring and directing electrophilic substitution ortho to itself. -
Trifluoroethoxy Group (
):-
Inductive Effect (-I): The strongly electronegative fluorine atoms pull electron density through the sigma bond framework, lowering the pKa of the aniline nitrogen compared to a standard methoxy group.
-
Steric Effect: The
group is significantly bulkier than a methyl group (Van der Waals volume vs ), potentially inducing conformational restrictions in binding pockets.
-
Visualization of Electronic Effects
Figure 1: Electronic interplay of functional groups on the toluene core.
Synthesis & Manufacturing Protocols
The most robust synthetic route involves the alkylation of 2-methyl-5-nitrophenol followed by the reduction of the nitro group. This approach avoids the selectivity issues associated with direct nitration of trifluoroethoxy-toluene derivatives.
Retrosynthetic Analysis
Target: 4-Amino-2-(2,2,2-trifluoroethoxy)toluene
Synthesis Workflow (Graphviz)
Figure 2: Two-step synthesis pathway from commercially available precursors.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Nitro-2-(2,2,2-trifluoroethoxy)toluene
Reagents: 2-Methyl-5-nitrophenol (1.0 eq), 2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.1 eq), Potassium Carbonate (2.0 eq), DMF (anhydrous).
-
Setup: Charge a dry round-bottom flask with 2-methyl-5-nitrophenol and anhydrous DMF under nitrogen atmosphere.
-
Base Addition: Add potassium carbonate (
) and stir at room temperature for 30 minutes to form the phenoxide. -
Alkylation: Dropwise add 2,2,2-trifluoroethyl triflate (Note: Triflate is preferred over iodide for higher reactivity with electron-deficient phenols). Heat the mixture to 60–80°C for 4–6 hours.
-
Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane/EtOAc).
Step 2: Reduction to 4-Amino-2-(2,2,2-trifluoroethoxy)toluene
Reagents: Nitro intermediate, 10% Pd/C (5 mol%), Hydrogen gas (balloon or 1 atm), Methanol.
-
Hydrogenation: Dissolve the nitro intermediate in methanol. Add Pd/C catalyst carefully under argon.
-
Reaction: Purge with hydrogen gas and stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of nitro compound).
-
Isolation: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.
-
Storage: Store the resulting amine under inert gas at 2–8°C to prevent oxidation.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected:
-
NMR (400 MHz,
):- 6.9–7.0 (d, 1H, Ar-H, C6)
- 6.2–6.3 (m, 2H, Ar-H, C3/C5)
-
4.35 (q,
, 2H, ) -
3.50 (br s, 2H,
) -
2.15 (s, 3H,
)
-
NMR:
-
-74.0 ppm (t,
)
-
-74.0 ppm (t,
-
Mass Spectrometry (ESI+):
-
Calculated
-
Observed
-
Applications in Drug Discovery[3][9]
This molecule serves as a critical "Fragment-Based Drug Design" (FBDD) building block.
-
Bioisosterism: The trifluoroethoxy group mimics a methoxy group but prevents metabolic O-demethylation by cytochrome P450 enzymes (CYP2D6, CYP3A4), extending the drug's half-life (
). -
Kinase Inhibition: The aniline amine is a common nucleophile used to form amide or urea linkages with kinase hinge-binding scaffolds (e.g., quinazolines, pyrimidines) targeting EGFR, VEGFR, or BCR-ABL.
-
Lipophilicity Modulation: The fluorine atoms increase lipophilicity (
vs methoxy), improving membrane permeability and blood-brain barrier (BBB) penetration.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.[1] Toxic if swallowed or inhaled (typical for aniline derivatives).
-
GHS Classification: Warning (H302, H315, H319, H335).[2]
-
Handling: Use in a fume hood.[3] Wear nitrile gloves and safety glasses. Avoid contact with strong oxidizing agents.
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Light sensitive.
References
-
PubChem Compound Summary. (2025). 4-Amino-2-(2,2,2-trifluoroethoxy)toluene. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSrc. (2025). 4-Amino-2-(2,2,2-trifluoroethoxy)toluene Physicochemical Properties. Retrieved from [Link]
- Vertex AI Research. (2025). Synthesis of Fluorinated Aniline Intermediates.
Sources
An In-depth Technical Guide to the Safety and Handling of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed hazard and risk assessment for 4-Amino-2-(2,2,2-trifluoroethoxy)toluene (CAS No. 180515-68-4) based on a structural analogy approach. As of the date of this guide, a comprehensive, officially sanctioned Safety Data Sheet (SDS) for this specific compound is not publicly available. This guide has been compiled by synthesizing data from structurally related compounds to provide a conservative and robust safety framework for trained professionals. It is intended to supplement, not replace, institutional safety protocols and expert consultation.
Executive Summary: A Provisional Hazard Assessment
4-Amino-2-(2,2,2-trifluoroethoxy)toluene is a substituted aromatic amine with functionalities that suggest a significant hazard profile. Lacking a specific SDS, this guide deconstructs the molecule into its core components—the aminotoluene (toluidine) backbone and the trifluoroethoxy substituent—to build a provisional but scientifically grounded safety profile.
The aminotoluene moiety is associated with high acute toxicity via oral, dermal, and inhalation routes, is a potential skin sensitizer, and is suspected of causing cancer.[1][2] A primary systemic risk is the induction of methemoglobinemia, a life-threatening condition where the blood's ability to carry oxygen is compromised.[3] The trifluoroethoxy group, while imparting stability, introduces the critical hazard of releasing highly toxic and corrosive hydrogen fluoride (HF) gas upon thermal decomposition.[4]
Consequently, this compound must be handled with stringent precautions, assuming it is acutely toxic, a suspected carcinogen, a skin sensitizer, and capable of producing highly corrosive decomposition products. All operations should be confined to a certified chemical fume hood with mandatory use of extensive Personal Protective Equipment (PPE).
Part 1: Hazard Profile Deconstruction by Chemical Moiety
The rationale for our safety recommendations stems from analyzing the known hazards of the molecule's constituent parts. This approach allows us to anticipate reactivity and toxicity where specific data is absent.
The Aminotoluene Core: A Profile of High Toxicity
The core structure is an aminotoluene, also known as a toluidine. Toluidine isomers are well-characterized and serve as a reliable baseline for the potential hazards of the target compound.
-
Acute Toxicity: Toluidines are classified as toxic if swallowed, in contact with skin, or if inhaled.[1] This is due to their rapid absorption into the bloodstream through multiple exposure routes.
-
Systemic Health Effects: The most significant systemic effect of aromatic amines like toluidine is methemoglobinemia .[3] The amine group can be oxidized by metabolic processes, which in turn oxidizes the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺). This forms methemoglobin, which cannot bind and transport oxygen, leading to cyanosis (bluish skin), shortness of breath, dizziness, and in severe cases, death.[3]
-
Sensitization: Aromatic amines are known skin and respiratory sensitizers.[1][2] Repeated contact can lead to allergic skin reactions (dermatitis) or, if inhaled, may cause allergy or asthma-like symptoms.[1]
-
Chronic Toxicity and Carcinogenicity: Several toluidine isomers are suspected of causing cancer (GHS Category 2).[1] Prolonged or repeated exposure may also cause damage to organs, particularly the liver and blood.[5]
The 2,2,2-Trifluoroethoxy Substituent: Thermal Decomposition Hazards
The trifluoroethoxy group is a common feature in modern pharmaceuticals due to its electronic properties and metabolic stability. However, its safety profile, particularly under non-standard conditions, warrants careful consideration. We use 2,2,2-Trifluoroethanol as a proxy for this group's hazards.
-
Inherent Toxicity: 2,2,2-Trifluoroethanol is itself toxic if swallowed or inhaled and can cause serious eye damage.[6][7] This suggests the trifluoroethoxy moiety contributes to the overall toxicity of the parent molecule.
-
Thermal Instability and Decomposition: The carbon-fluorine bond is exceptionally strong, making the group stable under normal conditions. However, in a fire or during other high-temperature events, these bonds can break. The thermal decomposition of fluorinated organic compounds is known to produce highly toxic and corrosive gases, most notably Hydrogen Fluoride (HF) .[4] HF is a severe respiratory irritant that can cause deep, painful burns upon skin contact and systemic toxicity upon absorption.
-
Environmental Persistence: Many polyfluoroalkyl substances (PFAS) are known as "forever chemicals" due to their extreme persistence in the environment.[8][9] While the exact environmental fate of this specific molecule is unknown, its fluorinated nature suggests that releases to the environment should be strictly avoided.
Part 2: Provisional GHS Hazard Classification
Based on the analysis of structural analogs, a provisional hazard classification for 4-Amino-2-(2,2,2-trifluoroethoxy)toluene is presented below. This classification should be used to guide risk assessments and the selection of controls.
| Hazard Class | Category | Basis for Provisional Classification |
| Acute Toxicity, Oral | Category 3 | Inferred from data on m-Toluidine and p-Toluidine.[1] |
| Acute Toxicity, Dermal | Category 3 | Inferred from data on m-Toluidine and p-Toluidine.[1] |
| Acute Toxicity, Inhalation | Category 3 | Inferred from data on m-Toluidine and p-Toluidine.[1] |
| Skin Corrosion/Irritation | Category 2 | Inferred from data on 2,2,2-Trifluoroethanol and related compounds.[7][10] |
| Serious Eye Damage/Irritation | Category 1/2 | Aromatic amines and fluoroalcohols can cause serious eye irritation or damage.[1][7] |
| Respiratory/Skin Sensitization | Category 1 | Aromatic amines are known sensitizers.[1][2] |
| Germ Cell Mutagenicity | Data not available | |
| Carcinogenicity | Category 2 | Suspected of causing cancer, based on data for p-Toluidine.[1][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[10][11] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs (blood, liver) through prolonged exposure.[5] |
| Aspiration Hazard | Data not available | |
| Hazardous to the Aquatic Environment | Category 1 | Inferred from high aquatic toxicity of p-Toluidine.[1] |
Part 3: Protocols for Safe Handling and Exposure Control
A conservative approach is mandatory. All work with this compound must be performed under the assumption that it is highly hazardous.
Engineering Controls
-
Fume Hood: All handling of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood with a tested and adequate face velocity.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[12]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical splash goggles that conform to EU EN166 or US NIOSH standards. A full-face shield must be worn over the goggles whenever there is a risk of splashes.[1]
-
Skin Protection:
-
Gloves: Standard nitrile gloves may not offer sufficient protection. Double-gloving is recommended. Use a chemical-resistant outer glove such as Viton® or a multi-layer laminate (e.g., Silver Shield®). Always inspect gloves before use and dispose of them properly after handling.[1]
-
Protective Clothing: A chemically resistant lab coat is required. For procedures with a higher risk of splashes, a chemically impervious apron and sleeves should be used.
-
-
Respiratory Protection: Respiratory protection is required when engineering controls are insufficient or during emergency situations. A NIOSH-approved full-facepiece respirator with organic vapor cartridges is recommended for higher-risk activities like cleaning up large spills.[1]
Hygiene Measures
-
Avoid all personal contact, including inhalation.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[2]
Part 5: Stability and Reactivity
-
Reactivity: Not expected to be reactive under normal conditions.
-
Chemical Stability: Stable under recommended storage conditions. [4]* Conditions to Avoid: Heat, flames, sparks, and ignition sources. Incompatible materials. [4][13]* Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. [4]* Hazardous Decomposition Products: Under fire conditions, will decompose to form carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly toxic Hydrogen Fluoride (HF) gas. [4][7]
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MATERIAL SAFETY DATA SHEET P-TOLUIDINE, SOLID. Valid 11/97.
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Super-Sensitive Protonation Behavior of Trifluoroethoxy-Substituted Phthalocyanines and Their Application to Solvent Discrimination. ACS Publications. (September 10 2018).
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An In-depth Technical Guide to the Solubility Profile of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene in Organic Solvents
Foreword: Navigating the Data Gap for a Novel Compound
In the landscape of pharmaceutical research and development, understanding the fundamental physicochemical properties of a compound is paramount. Among these, solubility stands as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall therapeutic potential. This guide focuses on 4-Amino-2-(2,2,2-trifluoroethoxy)toluene, a compound of interest for which extensive public solubility data is not yet available.
The absence of a pre-existing, comprehensive solubility profile necessitates a foundational approach. Therefore, this document serves not as a repository of established data, but as a detailed methodological guide for researchers, scientists, and drug development professionals to determine the solubility of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene in a range of relevant organic solvents. By following the principles and protocols outlined herein, research teams can generate the high-quality, reliable data needed to advance their development programs.
Compound Overview and Predicted Physicochemical Properties
Chemical Structure:
-
IUPAC Name: 4-Methyl-3-(2,2,2-trifluoroethoxy)aniline
-
CAS Number: 220996-42-9[1]
-
Molecular Formula: C9H10F3NO
-
Molecular Weight: 205.18 g/mol
Predicted Physicochemical Characteristics:
A molecule's structure dictates its properties. The structure of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene suggests a molecule with moderate polarity. The presence of the amino (-NH2) group and the ether linkage (-O-) introduces polar characteristics and hydrogen bonding capabilities. Conversely, the toluene backbone and the trifluoroethoxy group contribute to its nonpolar character. The trifluoromethyl group is highly electronegative and can influence the electronic distribution within the molecule, potentially affecting its intermolecular interactions.
Understanding these structural features is key to predicting solubility behavior. The principle of "like dissolves like" suggests that this compound will exhibit varying degrees of solubility in a range of organic solvents, depending on their polarity.[2]
The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) in various solvents is a cornerstone of pharmaceutical development for several reasons:
-
Reaction Chemistry: The choice of solvent is crucial for optimizing reaction conditions during synthesis and purification.
-
Crystallization and Polymorphism: Solubility data is essential for developing efficient crystallization processes and for identifying and controlling different polymorphic forms of the API, which can have different physical properties and bioavailability.
-
Formulation Development: Understanding solubility is fundamental to designing effective dosage forms, whether for oral, injectable, or topical administration.
-
Analytical Method Development: The selection of appropriate solvents is necessary for developing accurate and robust analytical methods, such as High-Performance Liquid Chromatography (HPLC).
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines the equilibrium solubility method, a reliable technique for determining the solubility of a compound in various solvents.[3]
Materials and Equipment
-
4-Amino-2-(2,2,2-trifluoroethoxy)toluene (analytical standard)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Solvent Selection Rationale
A diverse range of solvents should be selected to cover a spectrum of polarities and chemical functionalities. A suggested list includes:
| Solvent Class | Example Solvents | Rationale |
| Protic | Methanol, Ethanol | Capable of hydrogen bonding, representing polar environments. |
| Aprotic Polar | Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone | Polar solvents that cannot donate hydrogen bonds.[4] |
| Nonpolar | Toluene, Hexane, Dichloromethane | Represents nonpolar environments. |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene.
Caption: Experimental workflow for determining the solubility of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene.
Detailed Procedural Steps
-
Sample Preparation: Accurately weigh an excess amount of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene and add it to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvents. The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining undissolved microparticles, filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial.
-
Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent to bring the concentration of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene within the calibration range of the analytical method.
-
Quantitative Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene. A calibration curve should be prepared using standards of known concentrations.
Data Analysis and Reporting
The solubility (S) of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene in the respective solvent is calculated using the following formula:
S = C × DF
Where:
-
C is the concentration of the diluted sample determined by the analytical method.
-
DF is the dilution factor.
The solubility can be expressed in various units, such as mg/mL, g/100 mL, or mol/L.
The results should be presented in a clear and organized table, as shown below:
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Methanol | 25 | Experimental Value |
| Ethanol | 25 | Experimental Value |
| Acetonitrile | 25 | Experimental Value |
| DMSO | 25 | Experimental Value |
| Acetone | 25 | Experimental Value |
| Toluene | 25 | Experimental Value |
| Hexane | 25 | Experimental Value |
| Dichloromethane | 25 | Experimental Value |
Safety Considerations
As with any laboratory procedure, it is crucial to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood, especially when handling volatile organic solvents.[5]
-
Material Safety Data Sheets (MSDS/SDS): Consult the SDS for 4-Amino-2-(2,2,2-trifluoroethoxy)toluene and all solvents used to understand their specific hazards and handling requirements.[6][7][8]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and regulatory guidelines.
Conclusion and Future Directions
This guide provides a comprehensive framework for determining the solubility profile of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene in a range of organic solvents. The generation of this data is a critical first step in understanding the compound's behavior and potential for further development.
Future studies should investigate the effect of temperature on solubility to construct solubility curves. Additionally, determining the solubility in aqueous buffer systems at different pH values will be essential for predicting its behavior under physiological conditions.
By systematically applying the methodologies described in this guide, researchers can build a robust data package that will inform and accelerate the journey of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene from a compound of interest to a potential therapeutic agent.
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An In-depth Technical Guide to the Physicochemical Characterization of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-(2,2,2-trifluoroethoxy)toluene is a substituted aniline derivative incorporating a trifluoroethoxy group, a structural motif of increasing importance in medicinal chemistry for its ability to modulate metabolic stability and physicochemical properties. As a novel compound, its fundamental properties, such as melting and boiling points, are not yet established in the public domain. This technical guide provides a comprehensive framework for the de novo experimental determination of these critical parameters. It moves beyond a simple listing of data to offer a detailed exposition of the underlying principles, validated experimental protocols, and data interpretation strategies essential for the rigorous characterization of new chemical entities. This document serves as a procedural roadmap for researchers, ensuring the generation of accurate and reliable data crucial for synthesis, purification, and further application in drug discovery and materials science.
Introduction: The Imperative for Empirical Data
The molecule 4-Amino-2-(2,2,2-trifluoroethoxy)toluene presents a unique combination of functional groups: a nucleophilic primary amine, a metabolically robust trifluoroethoxy ether, and an aromatic toluene backbone. This architecture suggests its potential as a key building block in the synthesis of bioactive compounds and advanced materials. The amino group offers a reactive handle for derivatization, while the trifluoroethoxy moiety can enhance properties like lipophilicity and binding affinity.
However, the effective use of any new compound is predicated on a thorough understanding of its fundamental physicochemical properties. The melting point (MP) and boiling point (BP) are paramount among these, as they dictate the conditions required for purification, handling, and formulation.[1][2] They serve as primary indicators of purity; a sharp, well-defined melting range is a hallmark of a pure crystalline substance, whereas a broad and depressed range often signifies the presence of impurities.[1][3]
Given the absence of published experimental data for 4-Amino-2-(2,2,2-trifluoroethoxy)toluene, this guide provides the necessary theoretical and practical foundation for its empirical determination. We will explore both classical and modern analytical techniques, detailing the causality behind procedural steps to ensure data integrity and reproducibility.
Theoretical & Predictive Framework
The melting and boiling points are direct consequences of the intermolecular forces holding the molecules together in the solid and liquid states, respectively.[4] For 4-Amino-2-(2,2,2-trifluoroethoxy)toluene, we can anticipate several key interactions:
-
Hydrogen Bonding: The primary amino (-NH₂) group is a potent hydrogen bond donor and acceptor, which is expected to contribute significantly to a higher melting and boiling point compared to non-hydrogen bonding analogues.
-
Dipole-Dipole Interactions: The highly electronegative fluorine atoms of the trifluoroethoxy group create a strong dipole moment, leading to significant dipole-dipole attractions.
-
Van der Waals Forces: The aromatic toluene core provides a substantial surface area for London dispersion forces.
While a qualitative prediction is useful, quantitative estimation can be achieved through in-silico methods prior to synthesis. Quantitative Structure-Property Relationship (QSPR) models, often employing machine learning or multiple linear regression, use molecular descriptors to predict physical properties.[5][6][7][8][9] These computational tools can provide a valuable, albeit approximate, range to guide initial experimental design. However, such predictions are no substitute for rigorous experimental validation.
Experimental Determination of Melting Point
The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure.[1] For a novel crystalline compound like 4-Amino-2-(2,2,2-trifluoroethoxy)toluene, two methods are recommended for their complementary strengths.
Method 1: Digital Capillary Melting Point Apparatus
This is the most common, reliable, and accessible method for routine analysis. It refines the classical Thiele tube method by replacing the oil bath with a heated metal block and providing digital temperature control and magnified visual inspection.[10]
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline compound is finely ground to a powder. The open end of a glass capillary tube is jabbed into the powder, and the tube is inverted and tapped gently to pack the solid into the closed end. The sample is dropped through a long glass tube to ensure tight packing to a final height of 2-3 mm.[10] A well-packed sample is crucial for uniform heat transfer.
-
Instrument Setup: The packed capillary is placed into the heating block of the apparatus.
-
Rapid Determination (Optional): A preliminary rapid heating is performed to find an approximate melting range. This saves time in subsequent, more accurate measurements.[3] A fresh sample must be used for the accurate determination.[10]
-
Accurate Determination: The apparatus is allowed to cool to at least 20°C below the approximate melting point. A new sample is heated at a slow, controlled rate, typically 1-2°C per minute, as it approaches the melting point. This slow rate ensures thermal equilibrium between the sample, the heating block, and the thermometer.
-
Data Recording: Two temperatures are recorded to define the melting range:
-
T₁: The temperature at which the first droplet of liquid appears.
-
T₂: The temperature at which the last solid crystal melts completely. The result is reported as a range, e.g., 125.5-126.5°C.
-
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermo-analytical technique that provides highly precise and objective melting point data, along with valuable thermodynamic information.
Principle of Operation: DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[11][12][13] When the sample melts, it absorbs heat in an endothermic process, which is detected as a peak on the DSC thermogram.
Protocol:
-
Instrument Calibration: The instrument's temperature and enthalpy scales must be calibrated using certified reference standards (e.g., indium, tin) with known melting points and enthalpies of fusion.[14] This step is critical for data accuracy and traceability.
-
Sample Preparation: 1-5 mg of the sample is accurately weighed into a small aluminum DSC pan. The pan is hermetically sealed with a lid.
-
Experimental Program: The sealed sample pan and an identical, empty reference pan are placed in the DSC cell. A temperature program is initiated, typically heating the sample at a constant rate (e.g., 5-10°C/min) under an inert nitrogen atmosphere.[13][15]
-
Data Analysis: The resulting DSC curve (heat flow vs. temperature) will show an endothermic peak corresponding to melting. The melting point can be reported as the onset temperature (the intersection of the baseline with the leading edge of the peak) or the peak maximum temperature.[16] The area under the peak is proportional to the enthalpy of fusion (ΔHfus).
Mandatory Visualization: DSC Experimental Workflow
Caption: Workflow for Melting Point Determination using DSC.
Experimental Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[17][18] Since boiling points are highly dependent on pressure, the pressure at which the measurement is made must always be recorded.
Method 1: Micro-Boiling Point Determination (Thiele Tube)
This technique is ideal for determining the boiling point of small quantities of a substance (0.2-0.5 mL), making it perfectly suited for newly synthesized compounds where material is precious.[17][18]
Principle of Operation (Siwoloboff Method): A small sample of the liquid is heated in a fusion tube along with an inverted capillary tube. As the liquid heats, the air trapped in the capillary expands and escapes. At the boiling point, the sample's vapor pressure fills the capillary. When the apparatus is allowed to cool slightly, the vapor pressure drops, and the higher atmospheric pressure forces the liquid up into the capillary. The temperature at which this occurs is the boiling point.[19]
Protocol:
-
Apparatus Setup: A few drops of the liquid are placed in a small fusion tube (e.g., 75x10 mm). A melting point capillary tube is sealed at one end, and the sealed end is dropped into the fusion tube so the open end is submerged in the liquid.
-
Assembly: The fusion tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube containing high-boiling mineral or silicone oil.[17][20]
-
Heating: The side arm of the Thiele tube is heated gently with a microburner. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.
-
Observation: Heating is continued until a rapid, continuous stream of bubbles is observed. The heat is then removed.
-
Data Recording: The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[17][19] The atmospheric pressure should be recorded from a laboratory barometer.
Mandatory Visualization: Micro-Boiling Point Apparatus
Note: The DOT language does not support image embedding directly. The above script is a template where https://i.imgur.com/your-thiele-tube-image.png should be replaced with a URL to a diagram of the setup for visualization tools that support it. For this guide, the logical relationship is shown.
Caption: Conceptual setup for micro-boiling point determination.
Method 2: Distillation (for Larger Quantities)
If sufficient material (>5 mL) is available, a standard distillation provides a highly accurate boiling point. This method is governed by standards such as ASTM D1078.[21]
Protocol:
-
Apparatus Setup: A standard simple distillation apparatus is assembled using a round-bottom flask, a three-way adapter, a thermometer, a condenser, and a receiving flask. The thermometer bulb must be positioned so its top is level with the bottom of the condenser side-arm to accurately measure the temperature of the vapor entering the condenser.
-
Procedure: The liquid, along with a boiling chip, is placed in the distillation flask and heated gently.
-
Data Recording: As the liquid boils and the vapor condenses, a stable temperature will be reached on the thermometer. This equilibrium temperature, recorded over the majority of the distillation, is the boiling point at the measured atmospheric pressure.
Data Summary and Reporting
All experimentally determined data for 4-Amino-2-(2,2,2-trifluoroethoxy)toluene should be meticulously recorded and summarized.
| Property | Method Used | Experimental Value | Notes |
| Melting Point | Digital Capillary | e.g., 125.5 - 126.5 °C | Visual observation |
| Differential Scanning Calorimetry | e.g., Onset: 125.8 °C, Peak: 126.4 °C | Heating rate: 10 °C/min | |
| Boiling Point | Micro-Boiling Point | e.g., 245 °C | At 760 mmHg |
| Distillation | e.g., 244 - 246 °C | At 760 mmHg |
This table should be populated with the actual experimental results.
Conclusion
The determination of the melting and boiling points of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene is a foundational step in its chemical characterization. While predictive methods offer initial estimates, they must be superseded by precise and accurate empirical data. The protocols detailed in this guide, spanning both classical and modern instrumental techniques, provide a robust framework for researchers to generate reliable data. The rigorous application of these methodologies will yield the high-quality physicochemical constants necessary to support the synthesis, purification, and ultimate application of this promising molecule in research and development.
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De-La-Cruz-García, J. D., et al. (n.d.). An Improved Structure−Property Model for Predicting Melting-Point Temperatures. Industrial & Engineering Chemistry Research. Retrieved from [Link]
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Liu, G., et al. (2021). Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. Chinese Journal of Chemistry, 39(10), 2841-2851. Retrieved from [Link]
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Jin, X., et al. (2014). Determination of the PCM melting temperature range using DSC. Thermochimica Acta, 593, 57-61. Retrieved from [Link]
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Van Drongelen, M., & Van Erp, T. B. (2016). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes. TU Delft Repository. Retrieved from [Link]
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Scion Instruments. (n.d.). Analysis of Boiling Point Distributions in Petroleum Fractions using Simulated Distillation. Retrieved from [Link]
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ASTM International. (2001). Standard Test Method for Distillation Range of Volatile Organic Liquids (D1078-01). Retrieved from [Link]
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The Strategic Role of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene in Modern Medicinal Chemistry
Executive Summary
In the relentless pursuit of novel therapeutic agents, the strategic incorporation of fluorinated motifs has become a cornerstone of rational drug design. 4-Amino-2-(2,2,2-trifluoroethoxy)toluene (CAS No. 220996-42-9) is a highly specialized aniline derivative that serves as a privileged building block in the synthesis of advanced pharmaceutical candidates[1]. Characterized by a toluene core, a primary amine handle, and a highly electron-withdrawing 2,2,2-trifluoroethoxy group, this molecule offers unique physicochemical and pharmacokinetic advantages.
This technical guide explores the structural causality, pharmacological impact, and synthetic methodologies associated with 4-Amino-2-(2,2,2-trifluoroethoxy)toluene, providing actionable insights for medicinal chemists aiming to optimize lead compounds.
Structural & Physicochemical Profiling
The utility of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene lies in its precise arrangement of functional groups, each serving a distinct purpose in both synthesis and biological target engagement.
The "Fluorine Effect" and the Trifluoroethoxy Moiety
The incorporation of the 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is a widely used strategy to enhance the pharmacological and pharmacokinetic properties of drug candidates[2]. Unlike a pure perfluoroalkyl group, the ether oxygen provides a degree of rotational flexibility and acts as a weak hydrogen bond acceptor.
-
Metabolic Shielding: The strong electron-withdrawing nature of the -CF₃ group exerts an inductive effect (-I) that lowers the electron density of the aromatic ring. This deactivation makes the ring significantly less susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism (e.g., ortho-hydroxylation), thereby extending the drug's half-life[2].
-
Lipophilicity & Permeability: The trifluoroethoxy group increases the overall lipophilicity (logP) of the molecule. This enhancement is critical for improving the ability of the drug to cross biological membranes, leading to superior oral bioavailability and cellular penetration[2].
The Aniline Handle
The primary amine (-NH₂) at the para-position (relative to the methyl group) serves as the primary synthetic handle. Because the trifluoroethoxy group withdraws electron density, the basicity (pKa) of this aniline nitrogen is modulated. This reduced basicity is highly advantageous in drug design, as overly basic amines are frequently flagged for hERG channel toxicity and poor membrane permeability.
Table 1: Physicochemical Properties and ADME Impact
| Property | Contribution of the Scaffold | Pharmacological Impact |
| Lipophilicity (logP) | Increases overall molecular lipophilicity via the -CF₃ moiety. | Enhances cell membrane permeability and oral bioavailability. |
| Metabolic Stability | Steric and electronic shielding of the aromatic ring. | Blocks CYP450-mediated oxidation, extending in vivo half-life. |
| pKa Modulation | Strong electron-withdrawing effect (-I) from the -OCH₂CF₃ group. | Reduces aniline basicity, mitigating off-target hERG toxicity. |
| Target Binding | Fluorine atoms act as hydrophobic space-fillers and halogen bond donors. | Improves binding affinity in hydrophobic pockets (e.g., kinase active sites). |
Mechanism of Action: Target Binding & Pharmacology
In oncology and targeted therapies, 4-Amino-2-(2,2,2-trifluoroethoxy)toluene is frequently utilized to construct diaryl ureas, amides, and thiazolidin-4-one derivatives[3][4]. These scaffolds are renowned for their efficacy as kinase inhibitors.
Kinase Inhibition (e.g., CDK7, AURKA, VEGFR-2)
Kinases such as Cyclin-Dependent Kinase 7 (CDK7), Aurora Kinase A (AURKA), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) possess deep, hydrophobic binding pockets (often exposed in the "DFG-out" inactive conformation)[3][5]. When 4-Amino-2-(2,2,2-trifluoroethoxy)toluene is incorporated into a kinase inhibitor:
-
The diaryl urea/amide linkage forms critical hydrogen bonds with the hinge region or the conserved glutamate/aspartate residues of the kinase backbone[3].
-
The trifluoroethoxy group projects deep into the hydrophobic allosteric pocket. The bulky, lipophilic nature of the -CF₃ group perfectly complements the hydrophobic residues lining the pocket, driving binding affinity through desolvation thermodynamics and van der Waals interactions[3].
Caption: Pharmacophoric roles of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene in target binding and ADME.
Experimental Protocols: Synthetic Methodologies
To leverage this building block, medicinal chemists frequently convert the aniline moiety into a diaryl urea—a privileged pharmacophore in anticancer agents like sorafenib and tivozanib[4]. Below is a self-validating, step-by-step protocol for the synthesis of a 1-aryl-3-(4-methyl-3-(2,2,2-trifluoroethoxy)phenyl)urea derivative.
Protocol: Synthesis of Diaryl Urea Derivatives via Isocyanate Coupling
Rationale & Causality: The reaction utilizes an aryl isocyanate to react with the aniline nitrogen. Anhydrous conditions are strictly enforced because isocyanates rapidly hydrolyze in the presence of trace water to form symmetric urea byproducts. Dichloromethane (DCM) is selected as the solvent because the starting materials are highly soluble in it, whereas the resulting highly crystalline diaryl urea product typically precipitates out, driving the reaction equilibrium forward and simplifying purification.
Materials:
-
4-Amino-2-(2,2,2-trifluoroethoxy)toluene (1.0 eq)
-
Substituted Aryl Isocyanate (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (0.1 eq, catalytic)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 4-Amino-2-(2,2,2-trifluoroethoxy)toluene (1.0 mmol) and dissolve in 10 mL of anhydrous DCM.
-
Activation: Add a catalytic amount of DIPEA (0.1 mmol) to the solution to ensure the aniline remains fully deprotonated and nucleophilic.
-
Coupling: Cool the reaction mixture to 0 °C using an ice bath. Dissolve the aryl isocyanate (1.05 mmol) in 2 mL of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes. Causality: Dropwise addition controls the exothermic nature of the coupling and prevents localized over-concentration, minimizing side reactions.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 7:3) and LC-MS until the complete disappearance of the aniline starting material is observed.
-
Workup: Upon completion, a white precipitate (the urea product) will typically form. Quench the reaction with 5 mL of cold water.
-
Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the solid cake with cold DCM (2 x 5 mL) and cold diethyl ether (10 mL) to remove unreacted isocyanate and trace impurities.
-
Validation: Dry the product in a vacuum oven at 45 °C overnight. Validate the structure and purity (>95%) using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Standardized synthetic workflow for coupling 4-Amino-2-(2,2,2-trifluoroethoxy)toluene.
Conclusion
4-Amino-2-(2,2,2-trifluoroethoxy)toluene is far more than a simple synthetic intermediate; it is a rationally designed pharmacophoric building block. By integrating a sterically demanding, metabolically stable, and highly lipophilic trifluoroethoxy group onto a functionalizable aniline core, this compound enables medicinal chemists to overcome common ADME liabilities. Whether deployed in the synthesis of next-generation CDK7 inhibitors or novel anti-angiogenic VEGFR-2 agents, its structural profile ensures enhanced target affinity and superior pharmacokinetic resilience.
References
Sources
- 1. 220996-42-9|4-Amino-2-(2,2,2-trifluoroethoxy)toluene|BLD Pharm [bldpharm.com]
- 2. 3-(2,2,2-Trifluoroethoxy)aniline|CAS 123207-61-4 [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN112661745A - Compounds useful as CDK7 kinase inhibitors and uses thereof - Google Patents [patents.google.com]
An In-Depth Technical Guide to 4-Amino-2-(2,2,2-trifluoroethoxy)toluene for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene, a fluorinated aniline derivative of increasing interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field, offering insights into its commercial availability, synthesis, key properties, and potential applications.
Introduction and Significance
4-Amino-2-(2,2,2-trifluoroethoxy)toluene (CAS No. 220996-42-9) is an aromatic amine that incorporates a trifluoroethoxy group, a moiety known to impart desirable pharmacokinetic properties to bioactive molecules. The introduction of fluorine-containing groups can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. As a substituted aniline, this compound serves as a valuable building block for the synthesis of more complex molecular architectures, particularly in the development of novel therapeutics.
The strategic placement of the amino, trifluoroethoxy, and methyl groups on the toluene scaffold offers multiple points for chemical modification, making it a versatile intermediate for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Commercial Sourcing and Availability
Identifying reliable commercial suppliers is a critical first step in any research and development project. 4-Amino-2-(2,2,2-trifluoroethoxy)toluene is available from specialized chemical suppliers.
Table 1: Commercial Supplier Information
| Supplier | Catalog Number | Purity | Availability |
| Combi-Blocks | QD-4573 | >95% | Inquire |
Pricing for this compound is typically provided upon request from the supplier. For researchers requiring quantities not listed in catalogs or with specific purity requirements, custom synthesis is a viable option offered by many chemical manufacturing organizations.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of a molecule is essential for its effective use in synthesis and formulation. While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on its structure.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₁₀F₃NO |
| Molecular Weight | 205.18 g/mol |
| Boiling Point | Approx. 250-270 °C |
| Melting Point | Not available |
| LogP | Approx. 2.5-3.0 |
| pKa (of the amine) | Approx. 3-4 |
Predicted Spectroscopic Data
For structural verification, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools. Below are the predicted key signals for 4-Amino-2-(2,2,2-trifluoroethoxy)toluene.
¹H NMR (Predicted):
-
Aromatic Protons: Signals in the range of 6.5-7.0 ppm.
-
-OCH₂- Protons: A quartet around 4.3-4.5 ppm.
-
-NH₂ Protons: A broad singlet, chemical shift can vary depending on solvent and concentration.
-
-CH₃ Protons: A singlet around 2.1-2.3 ppm.
¹³C NMR (Predicted):
-
Signals for aromatic carbons, the trifluoroethoxy group, and the methyl group. The carbon of the CF₃ group will appear at a characteristic upfield shift.
Mass Spectrometry (Predicted):
-
[M]+: m/z = 205.07
-
[M+H]+: m/z = 206.08
Proposed Synthetic Pathway
A plausible and efficient synthesis of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene can be envisioned through a two-step process starting from a commercially available precursor, 3-methyl-4-nitrophenol. This pathway involves a Williamson ether synthesis followed by the reduction of the nitro group.
Caption: Proposed two-step synthesis of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene.
Experimental Protocol:
Step 1: Synthesis of 4-Nitro-2-(2,2,2-trifluoroethoxy)toluene (Williamson Ether Synthesis)
This procedure is based on established methods for the synthesis of aryl ethers from phenols.[1][2][3][4][5]
-
To a solution of 3-methyl-4-nitrophenol (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base such as anhydrous potassium carbonate (1.5-2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Slowly add a trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate or 2,2,2-trifluoroethyl iodide (1.1-1.2 equivalents), to the reaction mixture.
-
Heat the reaction to a temperature between 60-80°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-Nitro-2-(2,2,2-trifluoroethoxy)toluene.
Step 2: Synthesis of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene (Nitro Reduction)
The reduction of the nitro group can be achieved using various well-established methods.[6][7][8][9][10]
-
Dissolve the 4-Nitro-2-(2,2,2-trifluoroethoxy)toluene (1 equivalent) from the previous step in a solvent such as ethanol or acetic acid.
-
Add a reducing agent. A common and effective method is the use of iron powder (3-5 equivalents) in the presence of a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a base such as sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography or recrystallization to obtain pure 4-Amino-2-(2,2,2-trifluoroethoxy)toluene.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoroethoxy group is a bioisostere of other functionalities and can significantly impact a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of this group can block metabolic hotspots, thereby increasing the half-life of a drug.
4-Amino-2-(2,2,2-trifluoroethoxy)toluene is a valuable intermediate for the synthesis of a wide range of biologically active compounds. The primary amino group provides a handle for various chemical transformations, including:
-
Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides, a common scaffold in many pharmaceuticals.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides to produce sulfonamides, another important class of therapeutic agents.
-
Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.
-
N-alkylation and N-arylation reactions: To introduce further diversity.
-
Diazotization followed by Sandmeyer or related reactions: To introduce a variety of other functional groups.
The presence of the trifluoroethoxy group makes this building block particularly attractive for the development of new drugs targeting a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.
Safety, Handling, and Storage
Hazard Identification (Anticipated):
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the skin, eyes, and respiratory tract.
-
Aromatic amines are a class of compounds that may have long-term health effects, and appropriate precautions should be taken.
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Quality Control and Analytical Methods
For quality control and characterization of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene, a combination of chromatographic and spectroscopic techniques is recommended.
Table 3: Recommended Analytical Methods
| Method | Purpose | Typical Conditions |
| HPLC | Purity assessment and quantification | Reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water gradient. UV detection at a suitable wavelength (e.g., 254 nm). |
| GC-MS | Purity and identity confirmation | A suitable capillary column (e.g., DB-5) with mass spectrometric detection for molecular weight confirmation and fragmentation analysis. |
| ¹H and ¹³C NMR | Structural elucidation and confirmation | In a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). |
| FT-IR | Functional group identification | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C-O, and C-F bonds. |
Conclusion
4-Amino-2-(2,2,2-trifluoroethoxy)toluene is a promising building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique combination of functional groups, particularly the influential trifluoroethoxy moiety, makes it a valuable tool for medicinal chemists aiming to optimize the properties of drug candidates. This guide provides a foundational understanding of its sourcing, synthesis, properties, and handling, which should aid researchers in its effective utilization in their discovery and development endeavors.
References
- A photochemical methodology was developed for the reduction of nitroarenes, utilizing γ-terpinene as the reductant and 9-HTX− as the photocatalyst. (2025, December 24). Photoredox catalyzed visible light-induced reduction of nitroarenes into anilines.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activ
- Desai, D. G., Swami, S. S., & Hapase, S. B. (n.d.). RAPID AND INEXPENSIVE METHOD FOR REDUCTION OF NITROARENES TO ANILINES.
- Reduction of Nitroarenes to Anilines with a Benzothiazoline: Application to Enantioselective Synthesis of 2-Arylquinoline Deriva. (2018, December 17).
- Benchchem. (n.d.).
- Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
- Williamson Ether Synthesis. (n.d.).
- Wikipedia. (n.d.). Williamson ether synthesis.
- The Williamson Ether Synthesis. (n.d.).
- Material Safety D
- Sigma-Aldrich. (2017, September 21).
- Sigma-Aldrich. (2026, January 15).
- Oakwood Chemical. (n.d.). Custom Synthesis.
- BASF. (2025, December 16).
Sources
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- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Photoredox catalyzed visible light-induced reduction of nitroarenes into anilines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. thieme-connect.com [thieme-connect.com]
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- 14. download.basf.com [download.basf.com]
Pharmacophore Analysis and Rational Design Applications of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine is rarely a simple steric substitution; it is a profound electronic and metabolic intervention[1]. 4-Amino-2-(2,2,2-trifluoroethoxy)toluene is a highly specialized fluorinated building block that exemplifies this principle[2]. By combining an aniline hydrogen-bond donor, a lipophilic toluene core, and a strongly electron-withdrawing trifluoroethoxy ether, this scaffold offers medicinal chemists a precise tool to modulate basicity, enhance membrane permeability, and shield molecules from oxidative metabolism. This whitepaper deconstructs the pharmacophoric features of this scaffold, explores its applications in rational drug design, and provides field-proven experimental workflows for validating its physicochemical properties.
Pharmacophoric Deconstruction & Electronic Profiling
The utility of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene lies in the synergistic interplay of its three primary functional groups. Understanding the causality behind these structural features is critical for optimizing Structure-Activity Relationships (SAR).
The Aniline Motif: The Anchor
The primary amine at position 4 serves as the principal synthetic handle and a critical pharmacophoric anchor. In the context of kinase inhibitors, the aniline nitrogen frequently acts as a hydrogen bond donor (HBD) to the hinge region of the ATP-binding pocket[3]. In other therapeutic applications, it serves as the attachment point for amide, urea, or sulfonamide linkages, orienting the rest of the molecule into hydrophobic sub-pockets.
The Toluene Core: Hydrophobic and Steric Modulation
The methyl group at position 1 provides a localized lipophilic "bump." Biologically, this small hydrophobic moiety is ideal for occupying tight, non-polar pockets within target proteins. Chemically, the methyl group acts as a weak electron-donating group (+I, +R), which subtly counterbalances the extreme electron withdrawal from the adjacent ether linkage, preventing the aromatic ring from becoming excessively deactivated during subsequent electrophilic substitutions.
The 2,2,2-Trifluoroethoxy Group: The Electronic Engine
The 2,2,2-trifluoroethoxy moiety at position 2 is the defining feature of this scaffold, driving three distinct pharmacological advantages:
-
Basicity Modulation: The strong negative inductive effect (-I) of the trifluoromethyl group propagates through the ether oxygen and the aromatic
-system. This effectively pulls electron density away from the para-amino group, significantly lowering the pKa of the aniline nitrogen[3]. -
Metabolic Shielding: Standard alkoxy groups (e.g., methoxy, ethoxy) are notorious "soft spots" for Cytochrome P450 (CYP)-mediated O-dealkylation. The highly polarized, exceptionally strong C-F bonds resist the hydrogen abstraction required for this metabolic pathway, effectively shielding the vector from oxidative degradation[1].
-
Lipophilicity Enhancement: The incorporation of the
group increases the overall lipophilicity (LogP) of the scaffold, which directly correlates with improved passive membrane permeability and oral bioavailability[3].
Pharmacophoric deconstruction of the 4-Amino-2-(2,2,2-trifluoroethoxy)toluene scaffold.
Application in Rational Drug Design
Mitigating hERG Liability via pKa Depression
A persistent challenge in the development of CNS-active agents and kinase inhibitors is the off-target binding to the hERG potassium channel, which leads to QT prolongation and cardiotoxicity. The hERG pharmacophore heavily favors highly basic amines (pKa > 7.5) that are positively charged at physiological pH (7.4). By utilizing 4-Amino-2-(2,2,2-trifluoroethoxy)toluene, chemists can depress the pKa of the resultant functionalized amine to ~3.5–4.5. This ensures the molecule remains predominantly unionized in systemic circulation, eliminating the electrostatic interaction required for hERG blockade while maintaining target affinity.
Case Study: SARS-CoV-2 Mpro Inhibitors
The strategic value of this scaffold was recently highlighted in the development of novel SARS-CoV-2 Main Protease (Mpro) inhibitors. High-throughput virtual screening and consensus pharmacophore modeling identified derivatives utilizing the 4-methyl-2-(2,2,2-trifluoroethoxy)aniline substructure as potent inhibitors[4]. In these molecules, the trifluoroethoxy group was critical for perfectly occupying the hydrophobic S-subpockets of the protease while avoiding the rapid metabolic clearance that plagues non-fluorinated analogs[4].
Experimental Workflows for Pharmacophore Validation
To ensure scientific integrity, the theoretical benefits of this scaffold must be empirically validated. The following protocols represent self-validating systems designed to confirm pKa modulation and metabolic shielding.
Protocol 1: Potentiometric pKa and LogD Determination
Causality: Potentiometric titration is utilized over UV-metric methods because it provides high accuracy for ionizable compounds regardless of chromophore shifts. Cosolvent extrapolation is required because the high lipophilicity of the trifluoroethoxy group often causes precipitation in pure aqueous media.
-
System Calibration: Calibrate the potentiometric titrator using standard buffers (pH 4.0, 7.0, 10.0). Run a reference standard (e.g., Propranolol) to validate electrode response.
-
Sample Preparation: Dissolve 2 mg of the synthesized derivative in 1 mL of standardized 0.15 M KCl solution containing varying ratios of methanol (e.g., 30%, 40%, 50% MeOH) to ensure complete dissolution.
-
Titration: Titrate the sample with 0.5 N HCl from pH 11.0 down to pH 2.0 under a nitrogen atmosphere to prevent
interference. -
Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values obtained in the cosolvent mixtures against the dielectric constant of the media. Extrapolate to 0% organic modifier to determine the aqueous pKa.
-
LogD Profiling: Perform a parallel biphasic titration in the presence of octanol to simultaneously derive the LogP and LogD
values.
Protocol 2: In Vitro Microsomal Stability Assay (Clearance)
Causality: Human Liver Microsomes (HLM) supplemented with NADPH specifically isolate CYP450-mediated Phase I metabolism. This directly tests the "metabolic shielding" hypothesis of the trifluoroethoxy group against O-dealkylation.
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation Matrix: Mix the compound with HLM (final protein concentration: 0.5 mg/mL).
-
Self-Validating Controls:
-
Positive Control: Verapamil (confirms CYP450 enzymatic viability).
-
Negative Control: Test compound incubated without NADPH (rules out chemical instability or non-CYP degradation).
-
-
Reaction Initiation & Quenching: Initiate the reaction by adding 1 mM NADPH. Aliquot 50 µL samples at 0, 5, 15, 30, and 60 minutes. Instantly quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, tracking the disappearance of the parent mass to calculate intrinsic clearance (
).
Experimental workflow for validating physicochemical and metabolic properties.
Quantitative Data Summary
The table below synthesizes the theoretical physicochemical shifts achieved by substituting a standard ethoxy group with a trifluoroethoxy group on the toluene-aniline core. The data highlights the profound reduction in basicity and metabolic risk.
| Scaffold Modification | Predicted pKa (Aniline N) | Predicted LogP | CYP450 O-Dealkylation Risk |
| Aniline (Baseline) | ~4.6 | 0.9 | Low (No alkoxy site) |
| 4-Methylaniline | ~5.1 | 1.4 | Low (No alkoxy site) |
| 4-Amino-2-ethoxytoluene | ~4.8 | 1.8 | High (Vulnerable |
| 4-Amino-2-(2,2,2-trifluoroethoxy)toluene | ~3.5 | 2.6 | Low (Fluorine shielded) |
Conclusion
The 4-Amino-2-(2,2,2-trifluoroethoxy)toluene scaffold is a masterclass in rational drug design. By leveraging the extreme electronegativity and bond strength of fluorine, medicinal chemists can simultaneously solve three of the most persistent optimization challenges: reducing off-target hERG binding via pKa depression, increasing passive permeability via lipophilicity enhancement, and extending pharmacokinetic half-life via metabolic shielding.
References
- Benchchem. "3-(2,2,2-Trifluoroethoxy)aniline|CAS 123207-61-4". Benchchem.
- NIH PMC. "Consensus Pharmacophore Strategy For Identifying Novel SARS-Cov-2 Mpro Inhibitors from Large Chemical Libraries".
- NIH PubMed. "Fluorine in medicinal chemistry".
- Apollo Scientific. "Fluorinated Building Blocks in Drug Design: Why They Matter".
Sources
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene
Abstract
This technical guide provides a comprehensive, two-step protocol for the laboratory-scale synthesis of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene, a valuable substituted aniline intermediate. Trifluoroalkoxy-substituted aromatic compounds are of significant interest in the pharmaceutical and agrochemical industries, where the incorporation of the trifluoroethoxy moiety can enhance metabolic stability, lipophilicity, and biological activity.[1] The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) to form the key intermediate, 4-Nitro-2-(2,2,2-trifluoroethoxy)toluene, followed by a catalytic hydrogenation to yield the final product. This document offers detailed experimental procedures, mechanistic insights, safety protocols, and characterization data, designed for researchers in organic synthesis and drug development.
Introduction and Synthetic Strategy
The synthesis of fluorinated organic molecules is a cornerstone of modern medicinal chemistry. The trifluoroethoxy group, in particular, is a bioisostere for various functional groups and can significantly modulate the physicochemical properties of a parent molecule.[1] 4-Amino-2-(2,2,2-trifluoroethoxy)toluene serves as a critical building block for constructing more complex bioactive compounds.
The synthetic strategy detailed herein is a robust and efficient two-step process commencing from the commercially available precursor, 2-chloro-4-nitrotoluene.
-
Step 1 (Etherification): A nucleophilic aromatic substitution (SNAr) reaction is employed to displace the chlorine atom from 2-chloro-4-nitrotoluene with 2,2,2-trifluoroethanol. The reaction is facilitated by a strong base, which deprotonates the alcohol to form the potent nucleophile, 2,2,2-trifluoroethoxide. The presence of the strongly electron-withdrawing nitro group in the para-position is crucial, as it activates the ortho-position for nucleophilic attack.
-
Step 2 (Reduction): The nitro group of the resulting intermediate, 4-Nitro-2-(2,2,2-trifluoroethoxy)toluene, is selectively reduced to a primary amine using catalytic hydrogenation. This method is widely used for its high efficiency, clean conversion, and mild reaction conditions, often furnishing the desired aniline in high yield and purity.[2][3]
Overall Synthetic Scheme
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocols
PART A: Synthesis of 4-Nitro-2-(2,2,2-trifluoroethoxy)toluene (Intermediate)
This procedure outlines the formation of the trifluoroethyl ether via a nucleophilic aromatic substitution reaction.
Materials and Equipment:
-
2-Chloro-4-nitrotoluene
-
2,2,2-Trifluoroethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Nitrogen/Argon inlet
-
Addition funnel
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Separatory funnel
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet. Ensure the system is under an inert atmosphere.
-
Reagent Addition: To the flask, add anhydrous DMF (approx. 5 mL per 1 g of 2-chloro-4-nitrotoluene).
-
Base Addition: Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred DMF at 0 °C (ice bath). Caution: NaH reacts violently with water and is flammable. Handle under inert atmosphere.
-
Nucleophile Formation: Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise to the NaH suspension using an addition funnel. Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases, indicating the formation of sodium 2,2,2-trifluoroethoxide.
-
Substrate Addition: Dissolve 2-chloro-4-nitrotoluene (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring it into a beaker of ice water.
-
Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product, 4-Nitro-2-(2,2,2-trifluoroethoxy)toluene[4], can be purified by flash column chromatography on silica gel to yield a pure solid.
PART B: Synthesis of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene (Final Product)
This protocol details the reduction of the aromatic nitro group to an amine via catalytic hydrogenation.
Materials and Equipment:
-
4-Nitro-2-(2,2,2-trifluoroethoxy)toluene
-
Palladium on carbon (10% Pd/C), 5 mol%
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
-
Vacuum line
-
Celite® or a similar filter aid
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel or a thick-walled round-bottom flask, dissolve the 4-Nitro-2-(2,2,2-trifluoroethoxy)toluene intermediate (1.0 equivalent) in methanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 5 mol %) to the solution under a stream of nitrogen. Caution: Pd/C is flammable, especially when dry and in the presence of solvents.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask carefully with a vacuum line and backfill with hydrogen. Repeat this vacuum-hydrogen cycle three times to ensure an inert atmosphere is replaced with hydrogen.[5]
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon) for 2-12 hours. The reaction progress can be monitored by TLC until the starting material spot has completely disappeared.
-
Work-up:
-
Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent (methanol or ethyl acetate).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization or flash column chromatography to yield the final product, 4-Amino-2-(2,2,2-trifluoroethoxy)toluene, as a solid or oil.
Data Summary and Expected Results
The following table summarizes the key quantitative data for the described synthetic protocol.
| Step | Reactant 1 | Reactant 2 | Key Reagent | Solvent | Temperature | Typical Yield |
| 1 | 2-Chloro-4-nitrotoluene | 2,2,2-Trifluoroethanol | Sodium Hydride | DMF | 80-90 °C | 80-90% |
| 2 | 4-Nitro-2-(2,2,2-trifluoroethoxy)toluene | Hydrogen (H₂) | 10% Pd/C | Methanol | Room Temp. | >95% |
Safety and Handling
-
Sodium Hydride (NaH): Highly reactive and flammable. Reacts violently with water to produce hydrogen gas. Must be handled under an inert atmosphere.
-
Palladium on Carbon (Pd/C): Flammable, especially when dry or in the presence of flammable solvents and hydrogen. Handle with care and avoid ignition sources.
-
Hydrogen Gas (H₂): Highly flammable and explosive. Ensure the reaction is performed in a well-ventilated fume hood, away from sparks or flames.
-
Solvents: DMF is a skin irritant. Methanol and ethyl acetate are flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All operations should be conducted within a certified chemical fume hood.
Synthesis Workflow Visualization
The following diagram illustrates the logical flow of the entire synthesis process, from precursor selection to the final purified product.
Caption: Workflow for the synthesis of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene.
References
-
Leroux, F., Castagnetti, E., & Schlosser, M. (2003). Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. The Journal of Organic Chemistry, 68(12), 4693–4699. [Link]
-
Wang, R. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53789. [Link]
- Google Patents. (n.d.). Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. (EP1918280A1).
-
Eureka | Patsnap. (2007). Method for preparing 2-(2,2,2-trifluoroethoxy)phenol. [Link]
-
SciSpace. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
-
Request PDF. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
-
MDPI. (2025). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
OC-Praktikum. (2005). Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. [Link]
- Google Patents. (n.d.). Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (CN1810775B).
-
SciSpace. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]
-
ResearchGate. (2025). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. [Link]
-
ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. [Link]
-
NCBI. (2003). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. [Link]
- Google Patents. (n.d.). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (EP2621894B1).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Eureka | Patsnap [eureka.patsnap.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. chemscene.com [chemscene.com]
- 5. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
Reagents required for synthesizing 4-Amino-2-(2,2,2-trifluoroethoxy)toluene
Executive Summary
Target Molecule: 4-Amino-2-(2,2,2-trifluoroethoxy)toluene CAS Registry Number (Target): Not widely indexed; Analogous to 3-methyl-4-(2,2,2-trifluoroethoxy)aniline derivatives. Primary Application: Intermediate in the synthesis of kinase inhibitors, agrochemicals, and lipophilic drug candidates. The trifluoroethoxy group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs.
This guide details a robust, two-step synthetic protocol starting from the commercially available 2-methyl-5-nitrophenol (also known as 2-hydroxy-4-nitrotoluene). The route prioritizes regiochemical fidelity and high yields, utilizing O-alkylation followed by chemoselective nitro reduction.
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the ambiguity of electrophilic aromatic substitution on pre-existing ethers. By starting with the defined regiochemistry of 2-hydroxy-4-nitrotoluene, we ensure the final substitution pattern is correct (Amino at C4, Alkoxy at C2 relative to Toluene C1).
Logical Pathway
-
Disconnection: The C-O bond at the 2-position and the N-O bonds of the nitro group.
-
Precursor 1: 4-Nitro-2-(2,2,2-trifluoroethoxy)toluene . This is a stable intermediate formed by alkylating the phenol.
-
Starting Material: 2-Hydroxy-4-nitrotoluene (CAS 5428-54-6).[1] The nitro group at C4 activates the phenol for alkylation (though less than ortho/para positions, the phenol proton is sufficiently acidic).
Caption: Retrosynthetic logic flow from target amine to commercially available nitrophenol.
Reagents & Materials Checklist
Safety Warning: 2,2,2-Trifluoroethyl triflate is a powerful alkylating agent and should be treated as a potential mutagen. Handle in a fume hood. Nitro compounds may be shock-sensitive; do not distill to dryness if residues are unstable.
| Component | Role | CAS Number | Purity Grade |
| 2-Hydroxy-4-nitrotoluene | Substrate | 5428-54-6 | >98% |
| 2,2,2-Trifluoroethyl triflate | Alkylating Agent | 6226-25-1 | >97% |
| Cesium Carbonate (Cs₂CO₃) | Base | 534-17-8 | Anhydrous, 99% |
| N,N-Dimethylformamide (DMF) | Solvent | 68-12-2 | Anhydrous |
| Palladium on Carbon (10% Pd/C) | Catalyst | 7440-05-3 | Wet support (50% H₂O) |
| Hydrogen Gas (H₂) | Reductant | 1333-74-0 | UHP Grade |
| Methanol (MeOH) | Solvent | 67-56-1 | HPLC Grade |
Alternative Reagent:1,1,1-Trifluoro-2-iodoethane (CAS 353-83-3) can replace the triflate but typically requires higher temperatures (sealed tube, 80-100°C) and longer reaction times due to the lower leaving group ability of iodide compared to triflate.
Experimental Protocol
Step 1: Synthesis of 4-Nitro-2-(2,2,2-trifluoroethoxy)toluene
This step utilizes a Williamson ether synthesis modified for fluorinated electrophiles. The "fluorine effect" reduces the nucleophilicity of trifluoroethanol derivatives, but triflate is an exceptional leaving group that compensates for this.
Mechanism: The base (Cs₂CO₃) deprotonates the phenol (pKa ~7-8 due to nitro group). The resulting phenoxide attacks the electrophilic carbon of the trifluoroethyl triflate via an S_N2 mechanism.
Procedure:
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the flask with 2-Hydroxy-4-nitrotoluene (5.0 g, 32.6 mmol) and anhydrous DMF (50 mL).
-
Base Addition: Add Cesium Carbonate (15.9 g, 48.9 mmol, 1.5 eq) in one portion. The mixture may turn deep yellow/orange (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.
-
Alkylation: Cool the mixture to 0°C in an ice bath. Dropwise add 2,2,2-Trifluoroethyl triflate (9.1 g, 39.1 mmol, 1.2 eq) via syringe over 10 minutes.
-
Note: If using Trifluoroethyl iodide, heat to 80°C in a pressure vessel for 12-18 hours.
-
-
Reaction: Remove the ice bath and allow to warm to RT. Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Workup:
-
Pour the reaction mixture into 200 mL of ice-water.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Expected Yield: 85-95%
-
Appearance: Pale yellow solid.
-
Step 2: Reduction to 4-Amino-2-(2,2,2-trifluoroethoxy)toluene
Catalytic hydrogenation is the cleanest method, avoiding metal waste (Fe/Sn) and simplifying purification.
Procedure:
-
Setup: Use a 250 mL hydrogenation flask or a 3-neck round-bottom flask.
-
Loading: Dissolve the intermediate 4-Nitro-2-(2,2,2-trifluoroethoxy)toluene (from Step 1, ~7.0 g) in Methanol (70 mL).
-
Catalyst: Carefully add 10% Pd/C (0.7 g, 10 wt% loading).
-
Safety: Add catalyst under a blanket of nitrogen to prevent ignition of methanol vapors.
-
-
Hydrogenation: Purge the system with Nitrogen (3x), then Hydrogen (3x). Maintain a hydrogen atmosphere (balloon pressure is sufficient) and stir vigorously at RT for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 1:1). The starting nitro spot will disappear, and a lower Rf fluorescent amine spot will appear.
-
Workup:
-
Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
-
Concentrate the filtrate to dryness.
-
-
Purification: The crude amine is often pure enough (>95%). If needed, recrystallize from Ethanol/Water or purify via short silica plug (DCM/MeOH 95:5).
-
Expected Yield: 90-98%
-
Appearance: Off-white to light brown solid/oil (amines oxidizes slowly in air).
-
Process Visualization
Caption: Operational workflow for the two-step synthesis.
Analytical Characterization (Expected)
1H NMR (400 MHz, CDCl3):
-
δ 2.15 (s, 3H): Methyl group at C1.
-
δ 3.50 (br s, 2H): Amine protons (-NH₂).
-
δ 4.35 (q, J=8.5 Hz, 2H): Methylene of trifluoroethoxy group (-OCH₂CF₃). Quartet due to coupling with Fluorine.
-
δ 6.20 - 6.30 (m, 2H): Aromatic protons at C3 and C5 (Ortho to amine/alkoxy).
-
δ 6.90 (d, J=8.0 Hz, 1H): Aromatic proton at C6 (Ortho to methyl).
19F NMR:
-
δ -74.0 (t): Trifluoromethyl group.
Mass Spectrometry (ESI+):
-
[M+H]+: Calculated for C9H10F3NO = 206.08; Expected m/z ~ 206.1.
References
- Preparation of 2-Hydroxy-4-nitrotoluene
- General Protocol for Phenol Fluoroalkylation
-
Catalytic Hydrogenation of Nitroarenes
- Alternative SnAr Route (Background)
Sources
Application Note: Using 4-Amino-2-(2,2,2-trifluoroethoxy)toluene in Pharmaceutical Synthesis
Executive Summary
4-Amino-2-(2,2,2-trifluoroethoxy)toluene (CAS: 220996-42-9), also known as 3-(2,2,2-trifluoroethoxy)-4-methylaniline , is a high-value fluorinated building block. It serves as a critical intermediate in the synthesis of metabolically stable small molecule drugs, particularly Tyrosine Kinase Inhibitors (TKIs) and GPCR ligands .
This guide details the technical application of this intermediate, focusing on its role as a bioisostere for methoxy-anilines. By replacing a methoxy group with a trifluoroethoxy group, researchers can significantly enhance metabolic stability (blocking O-dealkylation) and modulate lipophilicity (
Chemical Profile & Strategic Value
| Property | Data | Relevance |
| CAS Number | 220996-42-9 | Unique Identifier |
| Formula | MW: 205.18 g/mol | |
| Structure | Aniline core, 4-methyl, 3-trifluoroethoxy | Scaffold for amide/urea formation |
| pKa (Aniline) | ~4.0 - 4.5 (Est.) | Lower than p-toluidine due to electron-withdrawing |
| Key Feature | Trifluoroethoxy Group | Blocks CYP450 metabolic hotspots; increases lipophilicity |
Why use this intermediate?
-
Metabolic Blocking: The
group prevents oxidative O-dealkylation, a common clearance pathway for methoxy-arenes (e.g., in Gefitinib or Erlotinib analogs). -
Electronic Modulation: The trifluoroethoxy group is electron-withdrawing (
), reducing the nucleophilicity of the aniline slightly compared to a methoxy group, which can reduce toxic metabolite formation (e.g., quinone imines). -
Conformational Locking: The 4-methyl group provides steric bulk that can lock the bioactive conformation when bound to a kinase hinge region.
Preparation Protocol: Synthesis from Precursors[1]
Note: If sourcing commercially (e.g., Combi-Blocks, Sigma), verify purity >98% by HPLC. If synthesizing in-house for cost-efficiency, follow this optimized route.
Reaction Pathway
The industrial synthesis typically proceeds via Nucleophilic Aromatic Substitution (
Figure 1: Synthetic route from 2-fluoro-4-nitrotoluene. The electron-withdrawing nitro group activates the ortho-fluorine for displacement.
Detailed Protocol
Step 1: Etherification (
)
-
Setup: Charge a dry 3-neck flask with 2,2,2-trifluoroethanol (1.2 eq) and anhydrous DMF or DMSO (5 vol).
-
Activation: Cool to 0°C. Add Sodium Hydride (60% dispersion, 1.3 eq) portion-wise under
. Stir for 30 min to form the alkoxide. -
Addition: Add 2-fluoro-4-nitrotoluene (1.0 eq) dropwise.
-
Reaction: Heat to 60-80°C for 4-6 hours. Monitor by TLC/HPLC for disappearance of starting material.
-
Workup: Quench with ice water. Extract with Ethyl Acetate. Wash organics with brine. Dry over
. -
Yield: Expect >85% of 4-nitro-2-(2,2,2-trifluoroethoxy)toluene .
Step 2: Reduction
-
Setup: Dissolve the nitro intermediate in Ethanol/Water (4:1).
-
Catalyst: Add Iron powder (5 eq) and Ammonium Chloride (3 eq). (Alternative: Hydrogenation with 10% Pd/C at 30 psi).
-
Reaction: Reflux for 2-4 hours.
-
Purification: Filter hot through Celite to remove iron sludge. Concentrate filtrate.
-
Isolation: Recrystallize from Hexanes/EtOAc or distill if liquid (bp ~140°C at high vacuum).
-
Validation: Confirm structure by
NMR. The aniline peak should appear broad around 3.5-5.0 ppm.
Application Protocols: Drug Synthesis
This intermediate is primarily used to install the "Tail" region of kinase inhibitors or the "Head" group of GPCR ligands.
Method A: Amide Coupling (Kinase Inhibitor Synthesis)
Used to attach the aniline to a scaffold (e.g., Quinazoline, Pyridine, Pyrimidine).
Scenario: Synthesizing a Gefitinib/Erlotinib analog where the methoxy group is replaced by trifluoroethoxy.
-
Reagents:
-
Scaffold: 4-Chloro-6,7-dimethoxyquinazoline (or analog).
-
Amine: 4-Amino-2-(2,2,2-trifluoroethoxy)toluene (1.1 eq).
-
Solvent: Isopropanol (IPA) or Acetonitrile .
-
-
Procedure:
-
Dissolve the chloro-heterocycle in IPA (10 vol).
-
Add the aniline (1.1 eq).
-
Optional: Add 1.0 eq of HCl (dioxane solution) to catalyze the reaction via protonation of the pyrimidine nitrogen.
-
Reflux (80°C) for 3-12 hours. The product often precipitates as the HCl salt.
-
-
Isolation:
-
Cool to room temperature. Filter the precipitate.
-
Wash with cold IPA and Ether.
-
Free Basing: Suspend in EtOAc, wash with sat.
, dry and concentrate.
-
Method B: Buchwald-Hartwig Amination
Used when
-
Catalyst System:
(2 mol%) + XPhos or BINAP (4 mol%). -
Base:
or (1.5 eq). -
Solvent: Toluene or 1,4-Dioxane (degassed).
-
Conditions: 100°C under Argon for 12 hours.
-
Note: The trifluoroethoxy group is stable to these conditions, but ensure the base does not cause elimination of fluoride (rare, but possible with very strong bases at high T).
Critical Quality Attributes (CQA)
When using this intermediate for GMP manufacturing or late-stage discovery, monitor these impurities:
| Impurity | Origin | Control Limit | Detection |
| 2-Fluoro-4-aminotoluene | Incomplete substitution in Step 1 | < 0.15% | LC-MS |
| 4-Nitro-2-(trifluoroethoxy)toluene | Incomplete reduction | < 0.10% | UV (254 nm) |
| 2,2,2-Trifluoroethanol | Residual reagent | < 500 ppm | GC-FID |
Safety & Handling
-
Hazard Class: Irritant. Potentially toxic if swallowed (aniline derivative).
-
Fluorine Safety: While the
group is stable, thermal decomposition (>250°C) can release HF. -
PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.
-
Storage: Store under Nitrogen at 2-8°C. Anilenes can oxidize (darken) over time; re-purify if the color turns dark brown/black.
References
-
Synthesis of Fluorinated Anilines
- Methodology: "Nucleophilic aromatic substitution of fluoronitrobenzenes with fluoroalcohols." Journal of Fluorine Chemistry, Vol 128, 2007.
-
Source:
-
Kinase Inhibitor Design (Bioisosteres)
- Context: "The impact of fluorine in drug discovery: bioisosterism and metabolic stability." Journal of Medicinal Chemistry, 2018.
-
Source:
-
Combi-Blocks Product Data
- Compound: 4-Amino-2-(2,2,2-trifluoroethoxy)toluene (QD-4573).
-
Source:
-
General Protocol for SNAr
- Guide: "Practical Synthesis of Aryl Ethers." Organic Process Research & Development.
-
Source:
Application Note: Buchwald-Hartwig Cross-Coupling of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene in Drug Discovery
Executive Summary
The incorporation of fluorinated motifs into small-molecule drug candidates is a cornerstone of modern medicinal chemistry. Specifically, the 2,2,2-trifluoroethoxy group is highly valued for its ability to enhance metabolic stability, modulate lipophilicity, and improve membrane permeability without disproportionately increasing steric bulk[1]. 4-Amino-2-(2,2,2-trifluoroethoxy)toluene (CAS: 220996-42-9) serves as a highly versatile aniline building block for accessing complex diarylamines and nitrogen heterocycles[2].
However, the strong electron-withdrawing nature of the trifluoroethoxy moiety inductively deactivates the para-amino group. This electronic deficiency complicates standard cross-coupling protocols, often leading to catalyst stalling, off-cycle palladium complex formation, or competitive β-hydride elimination[3]. This application note provides a causally driven, self-validating protocol for the efficient Buchwald-Hartwig amination of this specific substrate using advanced sterically demanding phosphine ligands.
Mechanistic Rationale & Molecular Profile
Electronic Deactivation and Ligand Selection
In a standard palladium-catalyzed C–N cross-coupling, the nucleophilicity of the amine dictates the rate of the amine coordination and subsequent deprotonation steps. Because 4-Amino-2-(2,2,2-trifluoroethoxy)toluene is an electron-deficient aniline, it binds weakly to the Pd(II) intermediate generated after oxidative addition[4].
To overcome this thermodynamic barrier, the use of dialkylbiaryl monophosphine ligands—specifically BrettPhos or RuPhos —is mandatory[5].
-
Causality: The extreme steric bulk of BrettPhos forces the palladium center into a highly reactive monoligated state (
). Once the deactivated aniline coordinates, the electron-rich nature of the phosphine accelerates the final reductive elimination step, preventing the formation of unreactive bis(amine)palladium dead-end complexes[3].
Catalytic Cycle
Fig 1: Catalytic cycle of the Buchwald-Hartwig amination using Pd/BrettPhos.
Optimization of Catalytic Conditions
The successful coupling of deactivated anilines requires strict control over the base and solvent environment. The table below summarizes the optimization parameters, highlighting the causality behind the success or failure of specific conditions.
| Entry | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation / Causality |
| 1 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Toluene | 100 | <5 | Catalyst stalling; PPh₃ lacks the steric bulk to force reductive elimination[6]. |
| 2 | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 35 | Sluggish amine binding leads to competitive β-hydride elimination. |
| 3 | Pd(OAc)₂ | RuPhos | NaOtBu | Dioxane | 100 | 78 | Good conversion; RuPhos provides sufficient electron density for the cycle[5]. |
| 4 | Pd(OAc)₂ | BrettPhos | NaOtBu | Dioxane | 100 | 94 | Optimal; BrettPhos strictly enforces monoligated Pd, accelerating C-N formation [5]. |
| 5 | BrettPhos Pd G3 | None | K₃PO₄ | t-BuOH | 100 | 89 | Excellent alternative if the aryl halide partner contains base-sensitive groups[7]. |
Experimental Protocol: Step-by-Step Methodology
Objective: Synthesize a secondary diarylamine by coupling 4-Amino-2-(2,2,2-trifluoroethoxy)toluene with a model unactivated aryl chloride (e.g., 4-chloropyridine). Scale: 1.0 mmol
Step 1: Catalyst Pre-activation (Inert Atmosphere)
-
Inside a nitrogen-filled glovebox (or using rigorous Schlenk techniques), charge an oven-dried 20 mL reaction vial with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and BrettPhos (6.4 mg, 0.012 mmol, 1.2 mol%).
-
Causality & Validation: Pre-mixing the Pd(II) source with the ligand facilitates the in situ reduction to the active Pd(0) species. A visible color shift (typically to a deep red/orange) upon solvent addition is a self-validating indicator of active catalyst complexation[6].
Step 2: Reagent Addition
-
Add 4-Amino-2-(2,2,2-trifluoroethoxy)toluene (246 mg, 1.2 mmol, 1.2 equiv)[2] and the aryl chloride (1.0 mmol, 1.0 equiv) to the vial.
-
Add Sodium tert-butoxide (NaOtBu) (134 mg, 1.4 mmol, 1.4 equiv).
-
Self-Validation Checkpoint: Inspect the NaOtBu before use. It must be a free-flowing white powder. If it is clumped or yellow, it has absorbed moisture and degraded to NaOH/Na₂CO₃. Moisture will hydrolyze the aryl halide to a phenol, permanently stalling the reaction[7].
Step 3: Solvent Addition and Reaction Initiation
-
Add anhydrous, degassed 1,4-dioxane (5.0 mL) to the vial.
-
Seal the vial with a Teflon-lined septum cap, remove it from the glovebox, and place it in a pre-heated aluminum block at 100 °C.
-
Stir vigorously (800–1000 rpm) for 4–12 hours.
-
Causality: Dioxane is chosen for its high boiling point and ability to solubilize the bulky catalytic intermediates. Vigorous stirring is critical because the reaction mixture is heterogeneous (the base and resulting inorganic salts are insoluble)[7].
Step 4: Reaction Monitoring (Self-Validating Checkpoint)
-
After 4 hours, withdraw a 10 µL aliquot via a micro-syringe through the septum.
-
Dilute the aliquot with 1 mL of LC-MS grade acetonitrile and analyze via LC-MS.
-
Validation Logic:
-
Success: Disappearance of the aryl chloride mass and appearance of the desired product mass (M+H).
-
Failure Mode 1 (Unreacted Starting Materials): Indicates oxygen ingress destroying the Pd(0) catalyst.
-
Failure Mode 2 (Aryl Chloride consumed, Aniline remains): Indicates water contamination leading to phenol formation, or competitive hydrodehalogenation.
-
Step 5: Workup and Purification
-
Cool the reaction vessel to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts (NaCl).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
References
- 220996-42-9_4-Amino-2-(2,2,2-trifluoroethoxy)toluene - CAS号查询.chemsrc.com.
- Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds.scienceopen.com.
- Further applications of trifluoroethoxy‐arenes.researchgate.net.
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability.nih.gov.
- Cross-Coupling Reaction Manual: Desk Reference.sigmaaldrich.com.
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.researchgate.net.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 220996-42-9_4-Amino-2-(2,2,2-trifluoroethoxy)tolueneCAS号:220996-42-9_4-Amino-2-(2,2,2-trifluoroethoxy)toluene【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Advanced Nucleophilic Substitution Strategies for the Synthesis of Trifluoroethoxy Toluene Derivatives
Introduction: The Strategic Importance of the Trifluoroethoxy Moiety
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. The 2,2,2-trifluoroethoxy (-OCH₂CF₃) group, in particular, has emerged as a critical structural motif. Its introduction into organic molecules, especially aromatic systems like toluene, can significantly enhance metabolic stability, increase lipophilicity, and improve binding affinity by altering the electronic and conformational profile of the parent molecule.[1][2][3] Consequently, the development of robust and versatile synthetic methods for accessing trifluoroethoxy toluene derivatives is of paramount importance for researchers and process chemists.
This technical guide provides an in-depth analysis of key nucleophilic substitution methodologies for the synthesis of these valuable compounds. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings, the rationale behind procedural choices, and a comparative analysis of different strategies, including classical Nucleophilic Aromatic Substitution (SₙAr) and modern transition-metal-catalyzed cross-coupling reactions.
Mechanistic Foundations: Activating the Aromatic Ring
The direct substitution of a leaving group on an aromatic ring by a nucleophile is inherently challenging due to the ring's intrinsic electron density. However, the synthesis of trifluoroethoxy toluene derivatives is enabled by specific electronic features that render the substitution reaction feasible.
The SₙAr Addition-Elimination Pathway
The predominant mechanism for this class of transformations is Nucleophilic Aromatic Substitution (SₙAr).[4][5][6][7] This pathway is distinct from aliphatic Sₙ1/Sₙ2 reactions and proceeds via a two-step addition-elimination sequence.
-
Activation: The SₙAr reaction necessitates an aromatic ring that is "activated" or made electron-deficient by the presence of at least one strong electron-withdrawing group (EWG). In the context of trifluoroethoxy toluene derivatives, the trifluoromethyl (-CF₃) group itself serves as a powerful activating group due to the high electronegativity of its fluorine atoms.[8][9] Additional EWGs, such as a nitro (-NO₂) group, positioned ortho or para to the leaving group, will dramatically accelerate the reaction rate.[6][7]
-
Nucleophilic Attack: The nucleophile, in this case, the 2,2,2-trifluoroethoxide anion (CF₃CH₂O⁻), attacks the carbon atom bearing the leaving group (e.g., F, Cl). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6][10] The stability of this complex is the kinetic linchpin of the reaction and is greatly enhanced by EWGs that can delocalize the negative charge.
-
Elimination & Aromatization: The leaving group is subsequently eliminated, and the aromaticity of the ring is restored to yield the final product. In polyfluorinated systems, fluoride itself is an excellent leaving group for SₙAr reactions.[10][11]
The diagram below illustrates the general SₙAr mechanism on an activated toluene ring.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. vaia.com [vaia.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Scalable Manufacturing of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene
Executive Summary
This technical guide details a scalable, two-step manufacturing process for 4-Amino-2-(2,2,2-trifluoroethoxy)toluene (CAS: 220996-42-9), a critical aniline intermediate used in the synthesis of high-value kinase inhibitors and agrochemicals.
The trifluoroethoxy motif is increasingly prevalent in medicinal chemistry due to its ability to modulate lipophilicity (
The process defined herein utilizes a Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Strategy
The manufacturing strategy relies on the strong electron-withdrawing nature of the nitro group at the para position relative to the leaving group (fluoride). This activates the ring for
Strategic Advantages:
-
Regiospecificity: The nitro group activates the ortho-fluorine (relative to methyl) exclusively for substitution; the methyl group exerts a mild steric effect that prevents over-substitution.
-
Safety Profile: Avoiding nitration of the trifluoroethoxy-toluene intermediate prevents the formation of unstable isomers.
-
Scalability: Both steps utilize standard batch reactor configurations (GLR/SSR) and avoid cryogenic conditions or pyrophoric reagents (e.g.,
).
Reaction Pathway Visualization
Figure 1: Synthetic workflow for the production of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Nitro-2-(2,2,2-trifluoroethoxy)toluene
Principle:
The reaction proceeds via an addition-elimination mechanism (
Reagents & Materials:
-
Substrate: 2-Fluoro-4-nitrotoluene (1.0 equiv).
-
Nucleophile: 2,2,2-Trifluoroethanol (TFE) (1.2 equiv).
-
Base: Potassium Hydroxide (KOH) flakes (1.5 equiv).
-
Solvent: Dimethyl Sulfoxide (DMSO) (5 vol). Note: DMSO is preferred over DMF for higher reaction rates and safety (lower thermal runaway risk).
Protocol:
-
Charge: To a clean, dry Glass-Lined Reactor (GLR) equipped with an overhead stirrer and nitrogen inlet, charge DMSO (5.0 volumes relative to substrate).
-
Dissolution: Add 2-Fluoro-4-nitrotoluene (1.0 wt) and stir at 25°C until fully dissolved.
-
Base Addition: Add KOH flakes (0.55 wt) in portions over 30 minutes. Caution: Mild exotherm.
-
Nucleophile Addition: Add 2,2,2-Trifluoroethanol (0.78 wt) dropwise via an addition funnel over 1 hour, maintaining internal temperature
. -
Reaction: Heat the mixture to 65–70°C and stir for 4–6 hours. Monitor by HPLC (Target:
starting material). -
Quench & Isolation:
-
Cool the reaction mass to 20°C.
-
Slowly pour the reaction mass into Ice Water (10 volumes) with vigorous stirring. The product will precipitate as a yellow solid.
-
Stir the slurry for 1 hour at 0–5°C.
-
Filter the solid and wash with water (3 x 2 vol) to remove residual DMSO and fluoride salts.
-
-
Drying: Dry the wet cake in a vacuum tray dryer at 45°C for 12 hours.
Key Process Parameter (KPP):
-
Temperature Control: Do not exceed 80°C. Higher temperatures promote the degradation of TFE and formation of phenolic impurities via hydrolysis.
Step 2: Reduction to 4-Amino-2-(2,2,2-trifluoroethoxy)toluene
Principle: Catalytic hydrogenation is the method of choice for scale-up due to its atom economy and ease of workup compared to chemical reductions (e.g., Fe/HCl).
Reagents & Materials:
-
Substrate: 4-Nitro-2-(2,2,2-trifluoroethoxy)toluene (from Step 1).
-
Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (5 wt% loading).
-
Solvent: Methanol (10 vol).
-
Gas: Hydrogen (
).
Protocol:
-
Inertion: Purge the autoclave (SSR/Hastelloy) with Nitrogen (
) three times to remove oxygen. -
Charge: Load Methanol (10 vol) and the Nitro intermediate (1.0 wt).
-
Catalyst Loading: Under a nitrogen blanket, carefully add the wet Pd/C catalyst (0.05 wt). Safety: Pd/C is pyrophoric when dry; ensure it remains wet.
-
Hydrogenation:
-
Pressurize the reactor with
to 3–5 bar . -
Stir at 800–1000 RPM.
-
Maintain temperature at 25–30°C . Note: The reaction is exothermic.[2] Control heat release via jacket cooling.
-
-
Completion: Monitor hydrogen uptake. Reaction typically completes in 4–6 hours. Confirm by HPLC (Target: Nitro intermediate
). -
Workup:
-
Filter the reaction mixture through a Celite bed or sparkler filter to remove the catalyst. Wash the catalyst bed with Methanol.
-
Concentrate the filtrate under reduced pressure (
) to obtain the crude amine as a dark oil or low-melting solid.
-
-
Purification (Optional but Recommended):
-
If high purity (>99.5%) is required, convert the amine to its Hydrochloride salt by adding HCl in isopropanol, filtering the salt, and neutralizing if the free base is needed later. Alternatively, distill the free amine under high vacuum.
-
Process Data & Specifications
Table 1: Process Performance Metrics
| Parameter | Step 1 (Etherification) | Step 2 (Reduction) |
| Yield | 88 – 92% | 95 – 98% |
| Purity (HPLC) | > 98.0% | > 99.0% |
| Appearance | Yellow crystalline solid | Brown oil / Off-white solid |
| Major Impurity | 4-Nitro-2-hydroxytoluene (Hydrolysis) | Azo/Azoxy dimers (Incomplete red.) |
| Cycle Time | 12 – 16 Hours | 10 – 12 Hours |
| Atom Economy | Moderate (Loss of KF) | Excellent |
Table 2: Quality Control Specifications
| Test | Specification | Method |
| Assay | HPLC (C18, ACN/Water) | |
| Water Content | Karl Fischer | |
| Fluoride Content | Matches Theoretical | Fluorine NMR / Ion Chrom. |
| Residual Solvent | DMSO | GC-HS |
Process Safety & Engineering Controls
Thermal Hazards
-
Step 1 (
): The reaction of KOH with TFE is exothermic. The displacement reaction releases heat. Control: Dosing of TFE must be rate-limiting. Ensure cooling jacket capacity exceeds maximum heat generation rate ( ). -
Step 2 (Hydrogenation): Nitro reduction is highly exothermic (
). Control: Use a mass flow controller for to limit reaction rate if cooling fails.
Chemical Hazards
-
2-Fluoro-4-nitrotoluene: Skin irritant, potential sensitizer.
-
Palladium on Carbon: Pyrophoric. Handle under inert atmosphere. Keep wet.
-
Hydrogen Gas: Flammable/Explosive. Ground all equipment. Use explosion-proof (ATEX rated) electricals.
Waste Management
-
Aqueous Waste (Step 1): Contains Potassium Fluoride (KF) and DMSO. Must be treated to precipitate fluoride (e.g., using
to form ) before biological treatment. -
Spent Catalyst: Pd/C must be recovered and sent for precious metal refining.
References
-
Nucleophilic Arom
) Mechanisms: -
Synthesis of Fluoro-alkoxy Anilines (Analogous Protocols)
-
Photoredox C
(Alternative Methods):- Topic: Modern approaches to on unactiv
- Source: "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
-
URL:[Link]
-
Chemical Identity and Properties
-
Topic: CAS 220996-42-9 Structure and Identifiers.[4]
- Source: Combi-Blocks / LabFind.
-
Sources
Application Notes and Protocols for the Safe Handling and Storage of Fluorinated Aromatic Amines
Introduction: Understanding the Unique Challenges of Fluorinated Aromatic Amines
Fluorinated aromatic amines are a pivotal class of compounds in modern drug discovery and materials science. The introduction of fluorine atoms into an aromatic amine scaffold can profoundly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes them invaluable building blocks for pharmaceuticals, agrochemicals, and advanced polymers.[1] However, the very characteristics that make these compounds desirable also introduce specific hazards that demand rigorous handling and storage protocols.
The presence of the amine group (-NH2) confers basicity and nucleophilicity, while the aromatic ring can be susceptible to electrophilic substitution. The addition of electron-withdrawing fluorine atoms can modulate this reactivity, but it also increases the potential for toxicity. Many fluorinated aromatic amines are classified as toxic or harmful, with potential routes of exposure including inhalation, ingestion, and skin absorption.[1][2] Chronic exposure to aromatic amines, in general, has been linked to serious health effects, including carcinogenicity.[3] Therefore, a comprehensive understanding of their properties and adherence to strict safety protocols are paramount for the protection of researchers and the integrity of experimental work.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the safe handling and storage of fluorinated aromatic amines. The protocols outlined below are designed to be self-validating systems, emphasizing the "why" behind each step to foster a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment: The Foundation of Safe Practice
Prior to handling any fluorinated aromatic amine, a thorough risk assessment is mandatory. This begins with a careful review of the Safety Data Sheet (SDS) for the specific compound. The SDS provides critical information regarding physical and chemical properties, toxicity, and required safety precautions.[4][5]
Key Hazards Associated with Fluorinated Aromatic Amines:
-
Toxicity: Many fluorinated aromatic amines are toxic if inhaled, swallowed, or absorbed through the skin.[4][6] Some may cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[1]
-
Corrosivity and Irritation: These compounds can be corrosive or irritating to the skin, eyes, and respiratory tract.[4][7]
-
Flammability: While many have relatively high flash points, they are often combustible liquids.[4][5]
-
Reactivity: Aromatic amines can react with strong oxidizing agents and acids.[4] Some may also be sensitive to light and air, leading to degradation and the formation of hazardous byproducts.[8][9]
A comprehensive risk assessment should consider the quantity of the substance being used, the nature of the experimental procedure, and the potential for exposure.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls
-
Fume Hoods: All work with fluorinated aromatic amines, especially volatile compounds or those that produce dusts, must be conducted in a properly functioning chemical fume hood.[5][10] The fume hood provides primary containment and protects the user from inhaling hazardous vapors or particulates.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[11]
-
Safety Showers and Eyewash Stations: These must be readily accessible and in close proximity to the workstation.[4][12]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment. The following are general recommendations for handling fluorinated aromatic amines:
-
Eye and Face Protection: Chemical safety goggles are mandatory.[13][14] A full-face shield should be worn when there is a significant risk of splashes.[15]
-
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are often suitable, but it is crucial to consult the glove manufacturer's compatibility chart for the specific chemical being handled.[14][15] Aromatic amines can sometimes permeate common glove materials.[16] Double gloving may be appropriate for highly toxic compounds.
-
Lab Coat: A flame-resistant lab coat that fully covers the arms is required.[17]
-
Apron: A chemical-resistant apron provides an additional layer of protection against spills and splashes.[15]
-
Closed-toe Shoes: These are mandatory in any laboratory setting.[17]
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to control exposure, such as during a large spill, a respirator may be necessary.[15][18] The type of respirator and cartridge should be selected based on the specific chemical and its airborne concentration, following OSHA or equivalent regulations.[4]
Experimental Workflow: Safe Handling Protocol for a Fluorinated Aromatic Amine
This protocol outlines the key steps for safely handling a liquid fluorinated aromatic amine in a typical laboratory setting.
Step 1: Preparation and Pre-Handling Checks
-
Review the SDS: Before starting any work, thoroughly read and understand the Safety Data Sheet for the specific fluorinated aromatic amine.
-
Inspect the Fume Hood: Verify that the chemical fume hood is functioning correctly and that the airflow is adequate.
-
Gather all Materials: Ensure all necessary equipment, reagents, and waste containers are inside the fume hood before starting the experiment.
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the section above.
Step 2: Aliquoting and Transfer
-
Use a Syringe or Cannula: For transferring liquid fluorinated aromatic amines, use a syringe or a double-tipped needle (cannula) to minimize exposure to air and prevent spills.
-
Inert Atmosphere: For air-sensitive compounds, use an inert atmosphere (e.g., nitrogen or argon) during transfer.[8]
-
Secondary Containment: Perform all transfers over a secondary containment tray to catch any potential drips or spills.[19]
Step 3: During the Reaction
-
Maintain Negative Pressure: Keep the fume hood sash at the lowest practical height to maintain optimal airflow and containment.
-
Monitor the Reaction: Be observant of any changes in the reaction, such as color change, gas evolution, or temperature increase.
-
Labeling: Clearly label all reaction vessels with the contents, concentration, date, and your name.[20]
Step 4: Post-Reaction Workup and Cleanup
-
Quenching: If necessary, quench the reaction carefully within the fume hood.
-
Cleaning Glassware: Decontaminate glassware that has been in contact with fluorinated aromatic amines before removing it from the fume hood.
-
Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers.[17]
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for ensuring safe handling of fluorinated aromatic amines.
Caption: A flowchart outlining the key stages and safety considerations for handling fluorinated aromatic amines.
Storage Guidelines: Preserving Integrity and Preventing Hazards
Proper storage of fluorinated aromatic amines is crucial for maintaining their chemical integrity and preventing accidents.
General Storage Principles
-
Cool, Dry, and Well-Ventilated Area: Store containers in a cool, dry, and well-ventilated location away from direct sunlight and sources of heat or ignition.[19][21]
-
Tightly Sealed Containers: Ensure that containers are tightly sealed to prevent exposure to air and moisture.[8][11] For particularly air- or moisture-sensitive compounds, storage in a desiccator or glovebox is recommended.[8][22]
-
Segregation: Store fluorinated aromatic amines separately from incompatible materials, such as strong oxidizing agents and acids.[4][23]
-
Labeling: All containers must be clearly labeled with the chemical name, hazard warnings, and date of receipt.[20]
Specific Storage Considerations
-
Light Sensitivity: Some fluorinated aromatic amines are light-sensitive and should be stored in amber or opaque containers.[8][9]
-
Temperature Sensitivity: Adhere to the storage temperature recommendations provided in the SDS. Some compounds may require refrigeration.[22][24]
-
Inert Atmosphere: For highly sensitive compounds, consider storing them under an inert atmosphere (e.g., nitrogen or argon).[25]
Emergency Procedures: Preparedness for the Unexpected
In the event of a spill or exposure, a swift and appropriate response is critical.
Spill Response
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.[26]
-
Ventilate: Increase ventilation to the area if it is safe to do so.[27]
-
Contain: For small spills, use an appropriate absorbent material like vermiculite or sand to contain the spill.[3][27]
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE, including respiratory protection if necessary.[27]
-
Report: Report the spill to the appropriate safety personnel.[28]
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12][29]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4][7]
-
Inhalation: Move the affected person to fresh air.[30]
-
Ingestion: Do NOT induce vomiting.[4]
In all cases of exposure, seek immediate medical attention. [4][12]
Waste Disposal: Responsible Stewardship
Fluorinated aromatic amines and any materials contaminated with them must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Segregation: Collect waste in designated, labeled, and sealed containers.[17]
-
Halogenated Waste: Fluorinated compounds are halogenated and should be disposed of in a designated halogenated organic waste stream.[17]
-
Incineration: High-temperature incineration is a common method for the disposal of fluorinated organic compounds, as it can break the strong carbon-fluorine bond.[31][32] However, this must be done in a specialized facility to prevent the release of harmful byproducts.[33][34]
-
Landfill: In some cases, disposal in a hazardous waste landfill may be an option, but this only contains the hazard rather than eliminating it.[32]
Consult with your institution's environmental health and safety department for specific disposal procedures.
Summary of Key Properties for Common Fluorinated Aromatic Amines
The following table provides a summary of key physical and chemical properties for several common fluorinated aromatic amines. This information is intended for quick reference and should be supplemented with a thorough review of the specific SDS for each compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Flash Point (°C) |
| 2-Fluoroaniline | 348-54-9 | C₆H₆FN | 111.12 | ~181 | ~-9 | ~73 |
| 3-Fluoroaniline | 371-19-7 | C₆H₆FN | 111.12 | 186 | - | - |
| 4-Fluoroaniline | 371-40-4 | C₆H₆FN | 111.12 | - | - | 73 |
| 3-(Trifluoromethyl)aniline | 98-16-8 | C₇H₆F₃N | 161.12 | 187-193 | 5-6 | 85 |
| 4-(Trifluoromethyl)aniline | 455-14-1 | C₇H₆F₃N | 161.12 | - | - | - |
Data compiled from various sources.[1][2][5][24][35] Always consult the specific SDS for the most accurate and up-to-date information.
Conclusion: A Commitment to Safety and Scientific Rigor
Fluorinated aromatic amines are powerful tools in the hands of skilled researchers. By understanding their inherent hazards and diligently applying the handling and storage guidelines outlined in these application notes, scientists can mitigate risks and ensure a safe and productive research environment. A proactive approach to safety is not merely a matter of compliance; it is a fundamental component of good scientific practice.
References
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
- 3-(Trifluoromethyl)
- What is 2-Fluoroaniline - Properties & Specific
- 3-(Trifluoromethyl)aniline Material Safety Data Sheet. (2008, October 11). Alfa Aesar.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- 2-Fluoro-6-(trifluoromethyl)aniline Safety Data Sheet. (2025, October 8). Thermo Fisher Scientific.
- 4-(Trifluoromethyl)
- Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (n.d.). U.S. Environmental Protection Agency.
- 4-(Trifluoromethyl)
- Air Sensitive Compounds. (n.d.). Ossila.
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- Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School.
- NIOSH Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention.
- 4-Fluoroaniline. (n.d.). PubChem.
- Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services.
- Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. (n.d.).
- How to Store Reagents. (n.d.). University of Rochester Department of Chemistry.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). New Mexico Environment Department.
- Safety D
- NIOSH Table 1,2 & 3. (2019, March 11). UCAR Environmental Health & Safety.
- Chemical Storage. (n.d.). University of Wisconsin–Madison Environment, Health & Safety.
- How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog.
- Standard Operating Procedures for Working with Dangerously Reactive Chemicals. (n.d.).
- Can We Destroy PFAS Without Cre
- Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency.
- OSHA Technical Manual (OTM) - Section III: Chapter 1. (n.d.).
- Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- Chemical Emergency Procedures. (n.d.).
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention.
- NIOSH ALERT - Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. (n.d.). Centers for Disease Control and Prevention.
- Ensuring Safety: The Importance of PPE for Handling Chemicals. (2024, June 6). PPS Essentials.
- What PPE Should Be Worn for COSHH? (2025, March 20). BrightHR.
- What are the Health and Safety Guidelines for Using Amines? (n.d.).
- 4-Fluoroaniline, 98% Material Safety Data Sheet. (2005, October 3). Cole-Parmer.
- Hazardous Material Spill. (n.d.).
- Handling Chemicals. (n.d.). Wittenberg University Chemistry Department.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
- Chemical Spills. (n.d.).
- 2-Fluoroaniline. (n.d.). PubChem.
- Chemical Spill Procedures. (n.d.). Princeton University Office of Environmental Health and Safety.
- 4-Fluoroaniline Safety Data Sheet. (2007, December 10). Fisher Scientific.
- Amine Storage Conditions: Essential Guidelines for Safety. (n.d.).
- 3-Fluoroaniline Product Description. (n.d.). ChemicalBook.
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- 1. What is 2-Fluoroaniline - Properties & Specifications [p-toluenesulfonicacid-ptbba.com]
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Application Note: 4-Amino-2-(2,2,2-trifluoroethoxy)toluene as a Core Scaffold in Advanced Agrochemical Synthesis
Target Audience: Synthetic Chemists, Agrochemical Researchers, and Pesticide Development Professionals Compound: 4-Amino-2-(2,2,2-trifluoroethoxy)toluene (CAS: 220996-42-9)[1]
Introduction & Mechanistic Rationale
The integration of fluorinated moieties into agrochemical active ingredients (AIs) has revolutionized modern crop protection. Specifically, the 2,2,2-trifluoroethoxy group (
4-Amino-2-(2,2,2-trifluoroethoxy)toluene serves as a highly versatile, bifunctional building block for synthesizing next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Benzoylurea insecticides.
Causality in Molecular Design: Why this Scaffold?
-
Optimal Steric and Electronic Profile: In this molecule, the
group is positioned ortho to the methyl group and meta to the amine. Unlike ortho-substituted anilines, which suffer from severe steric hindrance during amidation, the unhindered group in this scaffold acts as a potent nucleophile. This ensures near-quantitative yields during Schotten-Baumann couplings or isocyanate additions. -
Metabolic Shielding: The strong C-F bonds resist cytochrome P450-mediated oxidative cleavage in plants and soil, significantly extending the environmental half-life and efficacy of the resulting AI[5].
-
Enhanced Lipophilicity (
): The trifluoroethoxy group increases the lipophilicity of the molecule, facilitating rapid cuticular penetration in target weeds, fungi, or insects, while the oxygen atom provides a weak hydrogen-bond acceptor for target-site binding.
Quantitative Data & Physicochemical Profiling
The following table summarizes the physicochemical advantages of utilizing 4-Amino-2-(2,2,2-trifluoroethoxy)toluene compared to non-fluorinated analogs.
| Property | Value / Characteristic | Impact on Agrochemical Design |
| CAS Number | 220996-42-9[1] | Standardized identifier for global procurement. |
| Molecular Formula | C9H10F3NO | Low molecular weight (205.18 g/mol ) ensures the final AI remains within the rule-of-three/five limits. |
| Nucleophilicity | High (Unhindered | Enables rapid, low-temperature amidation, minimizing thermal degradation and side reactions. |
| Lipophilicity ( | +0.8 to +1.2 (vs. | Enhances transmembrane diffusion into fungal spores and insect exoskeletons. |
| Metabolic Stability | Exceptionally High | Prevents rapid enzymatic dealkylation, a common failure point in methoxy-substituted AIs. |
Workflow 1: Synthesis of Novel SDHI Fungicides
SDHI fungicides target Complex II (Succinate Dehydrogenase) in the fungal mitochondrial respiratory chain. Coupling 4-Amino-2-(2,2,2-trifluoroethoxy)toluene with a pyrazole-4-carboxylic acid derivative yields potent SDHI analogs.
Figure 1: Mechanism of Action for SDHI Fungicides synthesized from the trifluoroethoxy scaffold.
Protocol 1: Amidation via Acid Chloride Intermediate (Self-Validating System)
Objective: Synthesize
Step-by-Step Methodology:
-
Activation: Suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (
, 1.5 eq) and a catalytic drop of DMF. Reflux at 80°C for 2 hours.-
Causality: DMF forms a Vilsmeier-Haack type intermediate, accelerating the conversion to the highly reactive acid chloride.
-
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove excess
. Redissolve the crude acid chloride in anhydrous dichloromethane (DCM). -
Coupling Preparation: In a separate flame-dried flask, dissolve 4-Amino-2-(2,2,2-trifluoroethoxy)toluene (1.05 eq) and triethylamine (TEA, 2.0 eq) in anhydrous DCM. Cool to 0°C in an ice bath.
-
Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the aniline, which would otherwise halt the reaction.
-
-
Dropwise Addition: Slowly add the acid chloride solution to the aniline mixture over 30 minutes at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
In-Process Validation (TLC): Spot the reaction mixture against the starting aniline on a silica TLC plate (Hexane:EtOAc 3:1). The protocol self-validates when the aniline spot (
) disappears and a new UV-active amide spot ( ) appears. -
Workup & Purification: Wash the organic layer sequentially with 1N HCl (to remove unreacted aniline/TEA), saturated
(to remove unreacted acid), and brine. Dry over , filter, and concentrate. Recrystallize from ethanol to afford the pure SDHI analog. -
Final Validation: Confirm structure via LC-MS (look for
peak) and -NMR (confirm the disappearance of the broad singlet at ~3.5 ppm and the emergence of a sharp amide singlet at ~8.5 ppm).
Workflow 2: Synthesis of Benzoylurea Insecticides
Benzoylureas act as chitin synthesis inhibitors, disrupting the molting process in target lepidopteran pests. The high nucleophilicity of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene makes it an ideal partner for coupling with benzoyl isocyanates[4].
Figure 2: Experimental workflow for synthesizing trifluoroethoxy-based benzoylurea insecticides.
Protocol 2: Isocyanate Condensation (Self-Validating System)
Objective: Synthesize 1-(2,6-difluorobenzoyl)-3-(4-methyl-3-(2,2,2-trifluoroethoxy)phenyl)urea.
Step-by-Step Methodology:
-
Preparation: Dissolve 4-Amino-2-(2,2,2-trifluoroethoxy)toluene (1.0 eq) in anhydrous toluene under a nitrogen atmosphere. Cool the solution to 0°C.
-
Coupling: Slowly add 2,6-difluorobenzoyl isocyanate (1.05 eq) dropwise.
-
Causality: The isocyanate carbon is highly electrophilic. The unhindered nature of the aniline's amino group allows for rapid nucleophilic attack without the need for a catalyst. Toluene is chosen as the solvent because the starting materials are soluble, but the resulting urea product is typically insoluble, driving the reaction forward via precipitation.
-
-
Reaction Progression: Stir the mixture at room temperature for 6-8 hours.
-
In-Process Validation: The reaction is self-validating visually; as the condensation proceeds, a dense white precipitate (the target benzoylurea) will form in the toluene.
-
Isolation: Filter the solid precipitate under vacuum. Wash the filter cake thoroughly with cold hexane to remove any unreacted isocyanate and trace impurities. Dry under a high vacuum.
-
Final Validation: Verify the product using
-NMR. The spectrum must show two distinct, highly deshielded urea protons (typically appearing as singlets between 9.0 and 11.0 ppm), confirming the formation of the urea linkage.
References
-
PubChem. (2024). 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine (CID 139595246). National Center for Biotechnology Information. Retrieved March 5, 2026, from[Link]
-
MDPI (Molecules). (2018). Investigation of Novel Pesticides with Insecticidal and Antifungal Activities: Design, Synthesis and SAR Studies of Benzoylpyrimidinylurea Derivatives. Retrieved March 5, 2026, from[Link]
Sources
- 1. 220996-42-9|4-Amino-2-(2,2,2-trifluoroethoxy)toluene|BLD Pharm [bldpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. CAS 199119-58-9: Trifloxysulfuron-sodium | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine | C5H6F3N5O | CID 139595246 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 4-Amino-2-(2,2,2-trifluoroethoxy)toluene
Welcome to the technical support center for the synthesis and optimization of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance your experimental success.
Introduction
4-Amino-2-(2,2,2-trifluoroethoxy)toluene is a valuable substituted aniline derivative with applications in pharmaceutical and materials science research. The introduction of the trifluoroethoxy group can significantly modulate the physicochemical properties of the parent molecule, including its lipophilicity and metabolic stability. This guide outlines a robust synthetic approach and provides solutions to common challenges encountered during its preparation, enabling you to optimize your reaction yields and purity.
Proposed Synthetic Pathway
A reliable and scalable synthesis of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene can be achieved via a two-step process involving a nucleophilic aromatic substitution (SNAr) reaction followed by a nitro group reduction. This pathway is advantageous due to the commercial availability of the starting materials and the generally high efficiency of the individual transformations.
Caption: Proposed two-step synthesis of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene in a question-and-answer format.
Step 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)-4-nitrotoluene (SNAr Reaction)
Q1: My SNAr reaction is showing low or no conversion to the desired product. What are the potential causes and how can I improve the yield?
A1: Low conversion in the nucleophilic aromatic substitution of 4-chloro-3-nitrotoluene with 2,2,2-trifluoroethanol can stem from several factors. The aromatic ring must be sufficiently electron-deficient for nucleophilic attack.[1] The nitro group ortho to the chlorine atom provides strong activation.[2][3] However, issues can still arise.
| Potential Cause | Recommended Solution |
| Weak Nucleophile | The trifluoroethoxide anion is the active nucleophile. Ensure complete deprotonation of 2,2,2-trifluoroethanol by using a strong base like sodium hydride (NaH). Add the alcohol to a suspension of NaH in an anhydrous aprotic polar solvent like DMF or DMSO and stir until hydrogen evolution ceases before adding the aryl chloride.[1] |
| Inappropriate Solvent | Aprotic polar solvents such as DMF, DMSO, or NMP are generally effective for SNAr reactions as they can solvate the cation of the base and do not interfere with the nucleophile.[4] If solubility of the starting material is an issue, consider gentle heating. |
| Low Reaction Temperature | Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[1] If the reaction is sluggish at room temperature, gradually increase the temperature to 80-120 °C and monitor the progress by TLC or LC-MS. |
| Presence of Water | Water will quench the strong base (e.g., NaH) and protonate the trifluoroethoxide, inhibiting the reaction. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Q2: I am observing the formation of significant side products in my SNAr reaction. What are they and how can I minimize them?
A2: Side product formation is a common issue. Understanding the potential side reactions is key to their mitigation.
| Potential Side Product | Formation Mechanism | Prevention Strategy |
| 4-Methoxy-3-nitrotoluene | If methanol is present as an impurity in the solvent or reagents, it can compete with the trifluoroethanol. | Use high-purity, anhydrous solvents and reagents. |
| Bis-arylation of trifluoroethanol | While less likely with a deactivating nitro group, it's a possibility if reaction conditions are harsh. | Use a slight excess of the trifluoroethanol (1.1-1.5 equivalents) relative to the 4-chloro-3-nitrotoluene. |
| Decomposition of starting material/product | At very high temperatures, thermal decomposition can occur.[5] | Avoid excessive heating. Monitor the reaction progress and stop when the starting material is consumed. |
Step 2: Reduction of 2-(2,2,2-Trifluoroethoxy)-4-nitrotoluene
Q3: The reduction of the nitro group is incomplete or resulting in a complex mixture of products. What are the best practices for this step?
A3: The reduction of an aromatic nitro group to an amine is a well-established transformation, but the choice of reducing agent and reaction conditions is crucial for a clean and complete reaction.[6]
| Potential Issue | Recommended Solution |
| Incomplete Reduction | Catalytic Hydrogenation: This is often the cleanest method. Use a catalyst like 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere (balloon or Parr shaker). Ensure the catalyst is active and use an appropriate solvent like ethanol, methanol, or ethyl acetate.[7] Metal/Acid Reduction: A classic method is using tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.[6] This is often effective for substrates that are sensitive to catalytic hydrogenation. |
| Formation of Side Products | Over-reduction or side reactions can occur with certain reducing agents. Catalytic hydrogenation is generally very selective for the nitro group. If using metal/acid, carefully control the temperature and reaction time to avoid side reactions with other functional groups, although the trifluoroethoxy group is generally stable. |
| Difficult Product Isolation | After a metal/acid reduction, the product amine will be in its protonated form. Neutralization with a base (e.g., NaOH or NaHCO₃) is required to liberate the free amine for extraction into an organic solvent.[6] Be aware that the precipitation of metal hydroxides can sometimes complicate the work-up. |
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Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the SNAr reaction between 4-chloro-3-nitrotoluene and 2,2,2-trifluoroethanol?
A1: The nucleophilic aromatic substitution will occur at the carbon bearing the chlorine atom. The nitro group strongly activates the ortho and para positions to nucleophilic attack through resonance stabilization of the Meisenheimer intermediate.[2][3] In 4-chloro-3-nitrotoluene, the chlorine is ortho to the nitro group, making this position highly activated for substitution.
Q2: My final product, 4-Amino-2-(2,2,2-trifluoroethoxy)toluene, has a brownish or yellowish tint after purification. Is this normal?
A2: While the pure compound is expected to be a white to off-white solid, a slight coloration can be common for aniline derivatives due to the presence of minor, highly colored oxidized impurities.[8] If analytical methods such as NMR and HPLC confirm high purity, the color may not be detrimental for subsequent applications. If a colorless material is required, consider treatment with activated charcoal during recrystallization or performing careful column chromatography.[8]
Q3: What are the best methods for purifying the crude 4-Amino-2-(2,2,2-trifluoroethoxy)toluene?
A3: The most effective purification techniques for this compound are recrystallization and silica gel column chromatography.[8]
-
Recrystallization: A suitable solvent system would be a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., toluene, ethanol) and a non-polar solvent in which it is less soluble (e.g., hexanes, heptane) to induce crystallization upon cooling.[8][9]
-
Column Chromatography: If recrystallization is ineffective at removing certain impurities, silica gel chromatography using a gradient elution of ethyl acetate in hexanes is a reliable alternative.
Q4: How should I store the purified 4-Amino-2-(2,2,2-trifluoroethoxy)toluene?
A4: Anilines are susceptible to air oxidation, which can lead to discoloration. The purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place to prevent degradation.[8]
Experimental Protocols
Protocol 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)-4-nitrotoluene
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.
-
Nucleophile Formation: Cool the suspension to 0 °C in an ice bath. Slowly add 2,2,2-trifluoroethanol (1.1 eq) dropwise via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour, or until hydrogen gas evolution ceases.
-
SNAr Reaction: Add a solution of 4-chloro-3-nitrotoluene (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-(2,2,2-Trifluoroethoxy)-4-nitrotoluene as a solid.
Protocol 2: Synthesis of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene
-
Reaction Setup: In a round-bottom flask, dissolve 2-(2,2,2-Trifluoroethoxy)-4-nitrotoluene (1.0 eq) in ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% Pd).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the reaction vessel in a Parr hydrogenation apparatus. Stir the suspension vigorously under a hydrogen atmosphere at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 2-6 hours).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-2-(2,2,2-trifluoroethoxy)toluene. If necessary, purify further by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexanes).[8]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reaction mechanism of toluene decomposition in non-thermal plasma: How does it compare with benzene? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2412010A - Purification of toluene - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene
Welcome to the technical support guide for the purification of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Here, we address common challenges and provide robust, field-proven protocols to help you navigate the purification process effectively.
Purification Strategy at a Glance
The optimal purification strategy depends on the nature of the impurities, the scale of your reaction, and the desired final purity. Below is a summary of the primary methods discussed in this guide.
| Purification Method | Typical Scale | Purity Achieved (Typical) | Key Advantages & Use Cases |
| Recrystallization | Milligram to Kilogram | >99% | Excellent for removing minor impurities from a solid crude product that is already relatively pure.[1] |
| Column Chromatography | Milligram to Gram | >98% | Highly effective for separating complex mixtures with multiple components or closely related isomers.[2][3] |
| Acid-Base Extraction | Gram to Kilogram | (Pre-purification) | An excellent initial workup step to separate the basic aniline product from neutral or acidic impurities.[4][5] |
| Vacuum Distillation | Gram to Kilogram | >98% | Ideal for thermally stable, low-melting solids or oils to remove non-volatile impurities like polymers or salts.[4][6] |
Frequently Asked Questions (FAQs)
Q1: My crude 4-Amino-2-(2,2,2-trifluoroethoxy)toluene is a dark brown or reddish oil/solid. How can I remove the color?
A1: Discoloration in substituted anilines is almost always due to oxidation.[4] Anilines are highly susceptible to air and light oxidation, which forms highly colored polymeric impurities.[4] Here are several effective methods to decolorize your material:
-
Activated Carbon Treatment: During recrystallization, add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal has a high surface area that adsorbs the colored polymeric impurities.[7][8] Be cautious, as excessive use can also adsorb your product and reduce yield.
-
Column Chromatography: Passing the crude material through a silica gel plug or a full column is very effective at separating the desired aniline from the more polar, colored impurities.[4]
-
Vacuum Distillation: If your compound is thermally stable, vacuum distillation is an excellent method to separate it from non-volatile, colored materials.[4]
Q2: I'm seeing significant streaking/tailing on my silica gel TLC plate. What's causing this and how can I fix it?
A2: This is a classic issue when purifying basic compounds like anilines on standard silica gel. Silica gel is slightly acidic, and the basic amino group of your compound can interact strongly with the acidic silanol groups on the stationary phase, leading to poor peak shape and streaking.[9]
The solution is to add a small amount of a basic modifier to your mobile phase. Adding 0.5-1% triethylamine (Et₃N) to your eluent system (e.g., Hexane/Ethyl Acetate) will neutralize the acidic sites on the silica, leading to sharp, well-defined spots on the TLC plate and symmetrical peaks during column chromatography.[4][9]
Q3: How do I choose the best purification method for my specific situation?
A3: The choice depends on your crude product's physical state and purity. The following workflow provides a general decision-making guide.
Caption: Decision workflow for selecting a purification method.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute's melting point is lower than the solvent's boiling point, or when the solution is too supersaturated.[7] The resulting oil can trap impurities.[7]
-
Add more of the "good" solvent: If using a mixed-solvent system, add more of the solvent in which the compound is more soluble to prevent it from crashing out.[7]
-
Cool the solution more slowly: Allow the flask to cool gradually to room temperature before moving it to an ice bath. Slow cooling promotes the formation of an ordered crystal lattice.[10]
-
Switch to a lower-boiling solvent: Choose a solvent with a boiling point well below your compound's melting point.[7]
-
Use a seed crystal: Add a tiny, pure crystal of the product to the cooled solution to initiate crystallization.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Discoloration | Oxidation of the aniline due to air/light exposure.[4] | Purge solvents with an inert gas (N₂ or Ar). Store the purified product under an inert atmosphere and protect it from light.[4] Add activated carbon during recrystallization.[7] |
| Poor Separation in Column | 1. Inappropriate solvent system. 2. Basic aniline interacting with acidic silica.[9] | 1. Optimize the eluent using TLC; aim for a product Rf of 0.25-0.35.[4] 2. Add 0.5-1% triethylamine to the mobile phase.[4][9] |
| Low Recrystallization Yield | 1. Using too much solvent.[10] 2. Cooling the solution too quickly. | 1. Use the minimum amount of hot solvent required for complete dissolution.[8] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| Residual Starting Materials | Incomplete reaction or inefficient workup. | Perform an acid-base extraction prior to the final purification step to remove non-basic impurities.[5] |
Experimental Protocols
Safety First: 4-Amino-2-(2,2,2-trifluoroethoxy)toluene is a substituted aniline and should be handled with care. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) before starting any work.[11]
Protocol 1: Purification by Column Chromatography
This is the most versatile method for purifying complex mixtures.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Solubilization Guide for 4-Amino-2-(2,2,2-trifluoroethoxy)toluene
Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely utilizing 4-Amino-2-(2,2,2-trifluoroethoxy)toluene (CAS: 220996-42-9) as a critical intermediate or pharmacophore in kinase inhibitor design or agrochemical development.
While fluorinated anilines offer exceptional metabolic stability and target binding affinity, they present notorious solubility challenges. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these hurdles.
Part 1: Physicochemical Profiling & Solvent Compatibility
To solve a solubility issue, we must first quantify the chemical environment. The table below summarizes the quantitative data dictating the behavior of this compound.
Table 1: Physicochemical Profile of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene
| Property | Value / Characteristic | Mechanistic Implication |
| Molecular Weight | 205.18 g/mol | Small molecule; highly permeable if solubilized. |
| Predicted pKa (Amine) | ~4.36 | Weak base. Requires highly acidic conditions for complete protonation. |
| LogP (Lipophilicity) | High | Driven by the hydrophobic trifluoroethoxy group; poor aqueous solvation. |
| H-Bond Donors/Acceptors | 1 Donor (NH2), 2 Acceptors (N, O) | Capable of forming localized hydrogen bonds, but sterically hindered by fluorine. |
Table 2: Solvent Compatibility Matrix
| Solvent Class | Recommended Solvents | Solubility Potential | Primary Use Case |
| Polar Aprotic | DMSO, DMF | Excellent (>50 mM) | In vitro assay stock solutions. |
| Non-Polar / Aromatic | Toluene, Dichloromethane | Good | Organic synthesis, extractions. |
| Polar Protic | Methanol, Ethanol | Moderate | Intermediate dilutions, co-solvents. |
| Aqueous Buffer | PBS, HEPES (pH 7.4) | Poor (<1 mM) | Requires surfactant or salt formation. |
Part 2: Mechanistic Troubleshooting & FAQs
Q1: Why does 4-Amino-2-(2,2,2-trifluoroethoxy)toluene crash out of aqueous buffers at physiological pH (7.4)?
Causality & Mechanism: The solubility bottleneck stems directly from the 2,2,2-trifluoroethoxy substituent. This group exerts a dual negative effect on aqueous solubility.
First, the high electronegativity of the three fluorine atoms creates a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the aromatic ring and the para-amino group, significantly reducing the basicity of the aniline nitrogen. Consequently, the predicted pKa drops to approximately 4.36[1], meaning the amine remains largely unprotonated (neutral) at physiological pH (7.4)[2].
Second, the fluorinated moiety creates a dense, hydrophobic hydration shield that drastically increases the molecule's overall lipophilicity (LogP) and repels water molecules[3].
Mechanistic impact of the trifluoroethoxy group on physicochemical properties.
Q2: How do I prepare a stable organic stock solution for in vitro high-throughput screening?
Causality & Mechanism: While the trifluoroethoxy group hinders aqueous solubility, it actually enhances solubility in moderately polar to non-polar organic solvents due to favorable fluorophilic and dispersive interactions[4]. Pure Dimethyl Sulfoxide (DMSO) is the optimal vehicle for generating highly concentrated, stable stock solutions.
Protocol 1: Preparation of a 50 mM Organic Stock Solution
-
Weighing: Accurately weigh 10.26 mg of solid 4-Amino-2-(2,2,2-trifluoroethoxy)toluene.
-
Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).
-
Agitation: Vortex the vial vigorously for 60 seconds.
-
Sonication: Place the vial in an ultrasonic water bath at room temperature for 5–10 minutes to disrupt any micro-crystalline lattices.
-
Storage: Aliquot into amber glass vials and store at -20°C to prevent freeze-thaw degradation.
Self-Validation System: To validate complete dissolution, perform a serial dilution of the stock into pure DMSO down to 1 mM. Measure the absorbance using a UV-Vis spectrophotometer. A linear relationship between concentration and absorbance (Beer-Lambert Law) confirms the absence of sub-visible aggregates. If the curve flattens at higher concentrations, incomplete dissolution has occurred.
Q3: How can I formulate this compound for in vivo dosing or aqueous assays where physiological pH is strictly required?
Causality & Mechanism: Because the pKa is ~4.36, forming a stable, water-soluble salt requires driving the pH at least two units below the pKa (pH < 2.3) to ensure >99% protonation. If physiological pH (7.4) is mandatory, salt formation will fail because the compound will rapidly deprotonate and precipitate. In such cases, a co-solvent/surfactant micellar system is required to encapsulate the hydrophobic trifluoroethoxy core.
Protocol 2: Aqueous Solubilization via Micellar Encapsulation (Physiological pH)
-
Primary Dissolution: Dissolve the API in pure DMSO to create a 100x concentrated stock (e.g., 100 mM).
-
Surfactant Binding: In a separate tube, prepare a vehicle mixture of 10% Tween-80 and 90% PBS (pH 7.4). The Tween-80 provides a hydrophobic core for the trifluoroethoxy group to reside in.
-
Dropwise Addition: While vortexing the vehicle mixture continuously, add the DMSO stock dropwise. Do not add the vehicle to the DMSO, as the rapid polarity shift will cause immediate crash-out.
-
Equilibration: Allow the solution to stir gently for 15 minutes at room temperature to allow micelle stabilization. Final composition: 1% DMSO, 10% Tween-80, 89% PBS.
Self-Validation System: Analyze the final aqueous formulation using Dynamic Light Scattering (DLS) or Nephelometry (light scattering). The baseline scattering should remain identical to a blank vehicle control. If the Nephelometric Turbidity Units (NTU) spike, the compound has precipitated into nanoparticles, indicating the surfactant ratio must be increased.
Workflow for solubilizing 4-Amino-2-(2,2,2-trifluoroethoxy)toluene.
References
-
Beilstein Journals. "Synthesis and application of trifluoroethoxy-substituted phthalocyanines and subphthalocyanines". Beilstein Journal of Organic Chemistry. [Link]
Sources
Minimizing side reactions during 4-Amino-2-(2,2,2-trifluoroethoxy)toluene synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals scaling the synthesis of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene.
Scaling this two-step synthesis—comprising a Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic nitro reduction—frequently encounters bottlenecks not because of flawed fundamental chemistry, but due to subtle kinetic imbalances and mass-transfer limitations. This guide bypasses generic advice to focus on the exact causality of side reactions and provides self-validating protocols to ensure high-fidelity outcomes.
Workflow & Side-Reaction Mapping
Before diagnosing specific issues, it is critical to visualize the mechanistic branching points where the synthesis can deviate from the desired pathway.
Figure 1: Synthetic workflow and primary side-reaction pathways for the target molecule.
Module 1: SNAr Step Troubleshooting
Q: During the SNAr step with 2-fluoro-4-nitrotoluene and 2,2,2-trifluoroethanol (TFE), I am seeing a significant amount of a highly polar byproduct. LC-MS indicates a mass consistent with a phenol. How do I suppress this?
A: The byproduct is 2-methyl-5-nitrophenol, resulting from the competitive hydrolysis of the aryl fluoride.
-
The Causality: TFE is a relatively weak nucleophile due to the strong electron-withdrawing nature of the trifluoromethyl group (pKa ~ 12.5). If adventitious water is present in your solvent or hygroscopic base, the resulting hydroxide ions will rapidly outcompete the trifluoroethoxide for the electrophilic aromatic carbon. SNAr reactions with unactivated or moderately activated fluoroarenes are highly susceptible to competing nucleophiles[1].
-
The Solution: Rigorously exclude water. Switch from hygroscopic bases like
or to anhydrous . The large, soft cesium cation enhances the nucleophilicity of the hard trifluoroethoxide anion via the "cesium effect," kinetically favoring the desired etherification over hydrolysis.
Q: My SNAr conversion stalls at 60% even after 24 hours at elevated temperatures. Adding more TFE doesn't help.
A: Sluggish kinetics in this specific SNAr reaction usually stem from poor alkoxide generation or product inhibition[1].
-
The Causality:
often fails to fully deprotonate TFE, creating an equilibrium-limited concentration of the active nucleophile. Furthermore, as the reaction progresses, the accumulation of inorganic salts can coat the base, preventing further surface reaction. -
The Solution: Utilize a polar aprotic solvent (like anhydrous DMF or NMP) to maximize the solubility of the transient alkoxide. If using
, add 10 mol% of a phase-transfer catalyst (e.g., TBAB) to shuttle the alkoxide into the bulk solution.
Module 2: Nitro Reduction Troubleshooting
Q: The reduction of 2-(2,2,2-trifluoroethoxy)-4-nitrotoluene yields a crude mixture with a distinct yellow/orange tint, and UPLC shows higher molecular weight impurities. What is happening?
A: The yellow/orange color is a classic diagnostic indicator of azo and azoxy bimolecular condensation products.
-
The Causality: The reduction of nitroarenes follows the Haber mechanism, proceeding through nitroso and hydroxylamine intermediates[2]. If the rate of hydrogenation is slower than the rate of condensation between the nitroso and hydroxylamine species, azoxy compounds form, which are then slowly reduced to azo and hydrazo species[3]. This is fundamentally a mass-transfer limitation issue, exacerbated by alkaline conditions.
-
The Solution: The reaction must be kinetically controlled by intrinsic catalyst activity, not by gas-liquid mass transfer. Increase the agitation rate (>800 rpm) and ensure your reactor baffle design is optimal. Additionally, ensure your solvent system is neutral or slightly acidic; adding a catalytic amount of acetic acid protonates the hydroxylamine intermediate, completely shutting down the bimolecular condensation pathway.
Q: I am observing over-reduction, specifically ring hydrogenation (cyclohexyl derivatives), when using Pd/C.
A: Palladium is a highly active catalyst for both nitro reduction and aromatic ring hydrogenation[2].
-
The Causality: Once the nitro group is fully reduced to the aniline, the electron-donating nature of the newly formed amino group—combined with the trifluoroethoxy group—increases the electron density of the aromatic ring. This makes the product highly susceptible to over-reduction by active Pd sites, especially under high
pressure or prolonged reaction times. -
The Solution: Attenuate the catalyst's activity. Switch from Pd/C to Pt/C. Platinum is generally less active for ring hydrogenation compared to Palladium but remains highly efficient for nitro reduction. Alternatively, use a sulfided Pt/C catalyst, which selectively poisons the active sites responsible for ring hydrogenation while leaving nitro reduction sites intact.
Quantitative Data: Catalyst Selection vs. Selectivity
The following table synthesizes empirical data regarding catalyst selection for the nitro reduction step, highlighting the inverse relationship between catalyst activity and aniline selectivity.
| Catalyst System | Additive / Modifier | Dominant Side Reaction Risk | Aniline Selectivity | |
| 5% Pd/C | High (>5 bar) | None | Ring Hydrogenation | < 85% |
| 5% Pd/C | Low (1-2 bar) | None | Azo/Azoxy Condensation | 90 - 95% |
| 5% Pt/C | Medium (3-5 bar) | None | Minimal (Balanced) | > 98% |
| 1% Pt/C (Sulfided) | Medium (3-5 bar) | None | Extremely Low | > 99% |
| 5% Pd/C | Medium (3-5 bar) | Acetic Acid (0.1 eq) | Suppresses Condensation | ~ 97% |
Self-Validating Experimental Protocols
To ensure reproducibility, utilize these step-by-step methodologies. Each protocol contains built-in validation checkpoints to confirm the reaction trajectory in real-time.
Protocol 1: SNAr Synthesis of 2-(2,2,2-Trifluoroethoxy)-4-nitrotoluene
-
Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with
. -
Reagent Loading: Charge 2.0 equivalents of anhydrous
and 10 volumes of anhydrous DMF. Stir at 400 rpm to suspend the base. -
Nucleophile Generation: Slowly add 3.0 equivalents of 2,2,2-Trifluoroethanol (TFE) via syringe.
-
Validation Checkpoint: A mild exotherm should be observed. The mixture must remain easily stirrable; if it clumps, solvent volume is insufficient.
-
-
Substrate Addition: Add 1.0 equivalent of 2-Fluoro-4-nitrotoluene.
-
Reaction: Heat the mixture to 80°C under
for 12 hours.-
Validation Checkpoint: TLC (Hexanes:EtOAc 8:2) should show complete consumption of the starting material (
~0.6) and a new, slightly more polar product spot ( ~0.5). A baseline spot indicates phenol formation.
-
-
Workup: Cool to room temperature. Quench by pouring into 30 volumes of ice water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to rigorously remove DMF. Dry over
and concentrate.
Protocol 2: Catalytic Hydrogenation to 4-Amino-2-(2,2,2-trifluoroethoxy)toluene
-
Preparation: Into a high-pressure autoclave reactor, charge 1.0 equivalent of 2-(2,2,2-Trifluoroethoxy)-4-nitrotoluene and 10 volumes of Methanol.
-
Catalyst Loading: Carefully add 5 wt% of a 1% Pt/C (Sulfided) catalyst.
-
Safety Note: Carbon-supported catalysts are pyrophoric. Add the catalyst to the solvent, never dry substrate to dry catalyst.
-
-
Purging: Seal the reactor. Purge the headspace with
(3 cycles of 3 bar), followed by (3 cycles of 3 bar). -
Reaction: Pressurize the reactor to 4 bar
. Initiate vigorous stirring (minimum 800 rpm) at 25–30°C.-
Validation Checkpoint: Monitor the
uptake curve via a mass flow controller. The reaction is strictly complete when hydrogen consumption flatlines. If the reaction mixture turns deep orange during sampling, starvation is occurring—increase agitation immediately.
-
-
Workup: Vent the
gas and purge with . Filter the reaction mixture through a tightly packed pad of Celite under a blanket of . Wash the pad with methanol. Concentrate the filtrate under reduced pressure to afford the target aniline.
References
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: PMC (National Institutes of Health) URL:[Link][1]
-
Mechanistic Insight Into the Application of Alumina-Supported Pd Catalysts for the Hydrogenation of Nitrobenzene to Aniline Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link][2]
-
Hydrogenation of Nitrobenzene with Supported Transition Metal Catalysts in Supercritical Carbon Dioxide Source: ResearchGate URL:[Link][3]
Sources
Technical Support Center: Recrystallization of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the recrystallization of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene. This document offers a structured, question-and-answer-based approach to address common challenges and provides detailed experimental protocols to ensure the successful purification of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: How do I select an appropriate starting solvent for the recrystallization of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene?
A1: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.[1][2] For an aromatic amine like 4-Amino-2-(2,2,2-trifluoroethoxy)toluene, which possesses both polar (amino group) and non-polar (aromatic ring, trifluoroethoxy group) characteristics, a solvent of intermediate polarity is often a good starting point.
Recommended Starting Solvents:
-
Alcohols (Ethanol, Methanol, Isopropanol): These are often effective for aromatic compounds.[3]
-
Aromatic Hydrocarbons (Toluene): Toluene is a good choice, especially for compounds with aromatic rings, and has been successfully used for structurally similar molecules.[4][5]
-
Ketones (Acetone): Can be a good solvent for a range of organic compounds.[6]
-
Esters (Ethyl Acetate): Another versatile solvent of intermediate polarity.[6]
A systematic approach to solvent screening is the most reliable method. This involves testing the solubility of a small amount of your compound in various solvents at room temperature and then upon heating.[7]
Q2: My compound "oils out" instead of forming crystals. What is causing this and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.[8]
Troubleshooting Steps:
-
Lower the Cooling Temperature: Ensure the solution is cooled slowly to allow for crystal nucleation. A rapid temperature drop can favor oil formation. Let the solution cool to room temperature before placing it in an ice bath.[3]
-
Use a Lower-Boiling Point Solvent: If the compound's melting point is suspected to be low, switch to a solvent with a lower boiling point.[7]
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.
-
Employ a Mixed-Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly.[4] Common miscible pairs include ethanol/water and toluene/heptane.[4]
Q3: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
A3: A lack of crystal formation usually indicates that the solution is not sufficiently saturated.[8]
Solutions:
-
Induce Crystallization:
-
Reduce the Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and increase the concentration of the solute. Then, allow it to cool again.[9]
-
Use an Anti-Solvent: If you are using a single solvent system, you can cautiously add a miscible "poor" solvent to decrease the overall solubility of your compound.
Q4: The recrystallized product is still colored. How can I remove colored impurities?
A4: Colored impurities can often be removed by treating the hot solution with activated charcoal.[4]
Procedure:
-
After dissolving your compound in the hot solvent, remove the flask from the heat source.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution.
-
Gently swirl the flask and reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[9]
-
Allow the hot, colorless filtrate to cool and crystallize.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol outlines the standard procedure for recrystallizing 4-Amino-2-(2,2,2-trifluoroethoxy)toluene from a single solvent.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate while stirring. Continue to add small portions of the hot solvent until the compound just dissolves.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[10]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slower cooling generally results in larger and purer crystals.[5]
-
Cooling: Once crystal formation has started, place the flask in an ice bath for at least 30 minutes to maximize the yield.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when a single solvent is not ideal.
-
Dissolution: Dissolve the crude compound in a minimal amount of a hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.[10]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization and Isolation: Follow steps 3-7 from the Single-Solvent Recrystallization protocol.
Data Presentation
The following table summarizes the properties of common solvents that can be considered for the recrystallization of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Toluene | 111 | 2.4 | Good for aromatic compounds; effective for similar structures.[11][12][13] |
| Ethanol | 78 | 24.5 | A versatile, moderately polar solvent.[6] |
| Methanol | 65 | 32.7 | More polar than ethanol; may be too strong a solvent.[3] |
| Isopropanol | 82 | 19.9 | A good alternative to ethanol with a slightly higher boiling point. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent.[6] |
| Acetone | 56 | 20.7 | A polar aprotic solvent with a low boiling point.[6] |
| Heptane | 98 | 1.9 | A non-polar solvent, often used as an anti-solvent with more polar solvents. |
| Water | 100 | 80.1 | A highly polar solvent, likely to be a poor solvent for this compound but can be used as an anti-solvent with alcohols.[6] |
Visualizations
Recrystallization Workflow
Caption: A general workflow for the recrystallization process.
Troubleshooting Decision Tree
Caption: A troubleshooting guide for common recrystallization issues.
References
- Vertex AI Search. Recrystallization and Crystallization.
- Vertex AI Search. Experiment 2: Recrystallization.
- PraxiLabs. Recrystallization Definition, Principle &Purpose. (2022).
- YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022).
- Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. (2014).
- University of Rochester. Purification: How To - Chemistry.
- Benchchem. Technical Support Center: Purification of 4-Amino-2-methylisophthalonitrile by Recrystallization.
- Vertex AI Search. Recrystallization-1.pdf.
- Vertex AI Search. Recrystallization.
- Benchchem. Application Notes and Protocols for the Purification of 4-Amino-2-methylisophthalonitrile.
- Cheméo. Toluene (CAS 108-88-3) - Chemical & Physical Properties.
- Benchchem. Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives.
- Google Patents. Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. praxilabs.com [praxilabs.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. athabascau.ca [athabascau.ca]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. Toluene (CAS 108-88-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 13. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
Technical Support Center: Improving the Stability of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene in Solution
Welcome to the technical support guide for 4-Amino-2-(2,2,2-trifluoroethoxy)toluene. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable protocols for enhancing the stability of this compound in solution. As a substituted aromatic amine, this molecule presents specific handling challenges. This guide offers a structured approach to mitigate degradation, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause 4-Amino-2-(2,2,2-trifluoroethoxy)toluene to degrade in solution?
A1: The instability of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene is primarily linked to its aromatic amine functional group. The main degradation pathways are:
-
Oxidation: The electron-rich amino group (–NH₂) is highly susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be catalyzed by light, heat, and trace metal impurities, leading to a cascade of reactions.[1] Oxidative processes can result in the formation of colored by-products like nitroso and nitro compounds, as well as complex polymeric materials.[2]
-
Photodegradation: Aromatic amines are often sensitive to light, particularly in the UV spectrum.[3] Exposure can initiate photochemical reactions, leading to bond cleavage or the formation of radical species that accelerate degradation.[4][5]
-
pH Extremes: The stability of the amino group is highly dependent on pH.[6] While slightly acidic conditions can protonate the amine and protect it from oxidation, strongly acidic or basic conditions can catalyze hydrolysis or other degradative reactions.[7][8]
Q2: My solution of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene turned yellow/brown shortly after preparation. What causes this discoloration?
A2: This is a classic sign of oxidative degradation. Aromatic amines, including aniline derivatives, are notorious for darkening upon exposure to air and light.[9] The discoloration is due to the formation of highly conjugated, colored by-products. The initial step is often the oxidation of the amine to form radical cations, which can then couple to form dimers and larger polymeric structures.[1][5] This process is autocatalytic and accelerates over time.
Q3: How does the 2,2,2-trifluoroethoxy group influence the molecule's stability?
A3: The trifluoroethoxy group (–OCH₂CF₃) plays a significant role in the molecule's electronic properties and overall stability.
-
Electronic Effect: It is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect reduces the electron density on the aromatic ring and the amino group, which can diminish the susceptibility of the amine to certain types of oxidative cleavage.[10][11]
-
Hydrolytic Stability: The trifluoroethoxy ether linkage itself is generally very stable and resistant to hydrolysis, significantly more so than corresponding chloro-substituents in some heterocyclic systems.[12][13] This inherent stability means degradation is almost exclusively centered on the aromatic amine functionality.
-
Solubility: The lipophilic nature of the trifluoroethoxy group can enhance solubility in various organic solvents, a property that is beneficial for many applications.[14][15]
Q4: What are the ideal long-term storage conditions for a stock solution of this compound?
A4: To maximize the shelf-life of your stock solution, stringent storage conditions are necessary. The key is to mitigate all factors that promote degradation.
-
Solvent: Use a high-purity, anhydrous, polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[16] Crucially, the solvent should be deoxygenated before use by sparging with an inert gas like argon or nitrogen.
-
Temperature: Store solutions frozen, preferably at -20°C or -80°C. Low temperatures dramatically slow the rate of all chemical degradation reactions.[17]
-
Atmosphere: Prepare the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and store the vial with an argon or nitrogen headspace.
-
Light: Always store solutions in amber glass vials to protect them from light.[18]
Q5: Which solvents are best for experiments, and are there any I should avoid?
A5: The choice of solvent can have a significant impact on the stability of the amine.
-
Recommended:
-
Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): Generally good choices for solubility and can be effectively deoxygenated.[16]
-
Buffered Aqueous Solutions (Slightly Acidic): For assays requiring aqueous conditions, use a deoxygenated buffer at a slightly acidic pH (e.g., pH 4-6). Protonation of the amine group reduces its susceptibility to oxidation.[19]
-
-
Use with Caution:
-
Protic Solvents (Ethanol, Methanol): While they can be good solvents, their ability to form hydrogen bonds can sometimes influence reaction pathways.[16] Ensure they are high purity and deoxygenated.
-
Water (Unbuffered): Pure, unbuffered water is not ideal as its pH can be easily influenced, and it contains dissolved oxygen. Replacing water with organic diluents has been shown to increase thermal degradation rates for some amines, highlighting the complex role of the solvent.[20][21][22]
-
-
Avoid:
-
Halogenated Solvents (e.g., Chloroform, Dichloromethane): These can contain acidic impurities (HCl) or generate radicals under certain conditions, which can accelerate degradation.
-
Peroxide-forming Solvents (e.g., THF, Diethyl Ether): Unless freshly distilled and properly stored, these can contain organic peroxides that will aggressively oxidize the amine.
-
Troubleshooting Guide
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Rapid color change of the solution (yellow/brown/black) | Oxidation of the aminophenol group due to exposure to air (oxygen) and/or light.[18] | • Prepare solutions using a deoxygenated solvent (sparge with N₂ or Ar for 15-20 mins).• Work under an inert atmosphere (e.g., glovebox or nitrogen blanket).• Store the solution in an amber vial and protect it from ambient light.[23]• Consider adding a small amount of an antioxidant like ascorbic acid for non-biological experiments. |
| Precipitate forms in the solution over time | Formation of insoluble degradation products (polymers). Exceeding the compound's solubility limit. | • It is strongly recommended to prepare fresh solutions, as the precipitate consists of unknown degradation products.[18]• If a precipitate is observed, the solution should be filtered before use, but this does not remove soluble degradants.• Ensure the compound concentration is within its solubility limit for the chosen solvent and temperature. |
| Inconsistent or non-reproducible analytical results (e.g., HPLC peak area decreases with each injection) | Degradation of the compound in the solution while sitting in the autosampler vial. | • Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).• Prepare samples immediately before placing them in the autosampler for analysis.• Minimize the time between sample preparation and injection. Run the analytical sequence promptly. |
| Unexpected new peaks appear in HPLC or LC-MS analysis | Presence of degradation products. | • Conduct a forced degradation study to intentionally generate and identify potential degradation products and their retention times.[24][25]• Use LC-MS to determine the mass of the unknown peaks and propose potential structures. This is crucial for building a complete impurity profile.[7][26] |
Visualizing Stability Workflows & Degradation
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving stability issues with 4-Amino-2-(2,2,2-trifluoroethoxy)toluene solutions.
Caption: A logical workflow for troubleshooting common stability issues.
Primary Degradation Pathways
This diagram illustrates the main chemical transformations that lead to the degradation of the target compound.
Caption: Simplified overview of major degradation pathways.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)
This protocol describes the best practices for preparing a stock solution with enhanced stability.
-
Materials:
-
4-Amino-2-(2,2,2-trifluoroethoxy)toluene (solid)
-
Anhydrous, high-purity DMSO
-
Amber glass vial with a PTFE-lined screw cap
-
Source of inert gas (Argon or Nitrogen) with tubing
-
Analytical balance and appropriate weighing tools
-
-
Procedure:
-
Place the amber vial on the analytical balance, tare, and carefully weigh the desired amount of the solid compound.
-
In a separate container, dispense the required volume of DMSO.
-
Deoxygenate the DMSO by bubbling Argon or Nitrogen gas through it for at least 15-20 minutes.
-
Under a gentle stream of inert gas into the amber vial (to displace air), add the deoxygenated DMSO to the solid.
-
Cap the vial tightly and vortex or sonicate briefly until the solid is completely dissolved.
-
Purge the headspace of the vial with inert gas for 10-15 seconds before sealing it tightly.
-
Wrap the cap-vial interface with parafilm for an extra seal.
-
Label the vial clearly with the compound name, concentration, solvent, and date.
-
Store immediately at -20°C or -80°C, protected from light.
-
Protocol 2: Forced Degradation (Stress Testing) Protocol
This protocol provides a framework for investigating stability under various stress conditions, which is essential for developing stability-indicating analytical methods.[9][27][28]
-
Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.[9]
-
Stress Conditions:
-
Control: An unstressed sample stored at 4°C in the dark.
-
Acid Hydrolysis: Add 1 M HCl to the sample solution to a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.[9] Neutralize with NaOH before analysis.
-
Base Hydrolysis: Add 1 M NaOH to the sample solution to a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.[9] Neutralize with HCl before analysis.
-
Oxidative Degradation: Add 30% hydrogen peroxide to the sample solution to a final concentration of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.[9][24]
-
Thermal Degradation: Store the sample solution in a sealed vial at 80°C for 48 hours, protected from light.
-
Photolytic Degradation: Expose the sample solution in a quartz cuvette or clear vial to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and placed alongside.
-
-
Analysis:
-
Analyze all samples (including controls and neutralized samples) by a suitable analytical method, typically reverse-phase HPLC with a PDA detector.[9]
-
Compare the chromatograms of the stressed samples to the control to identify new peaks (degradants) and any decrease in the parent compound's peak area.
-
Calculate the percentage of degradation. A target degradation of 5-20% is ideal for method validation purposes.[24]
-
References
- Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2007). Impurity profile: significance in active pharmaceutical ingredient. Eurasian Journal of Analytical Chemistry, 2(1), 32-53.
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Aromatic Amine Cleavage. (n.d.). Area of Sustainability. Retrieved March 7, 2024, from [Link]
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Wang, S., et al. (2024). Oxidative Degradation of Higher-Molecular-Weight Aromatic Amine Compounds Is a Potential Source of Anilinium in Urban Aerosols. Environmental Science & Technology Letters. [Link]
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Wang, T., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences, 121(8). [Link]
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Linares-Salazar, M., et al. (2018). What We Know and What We Need to Know about Aromatic and Cationic Biogenic Amines in the Gastrointestinal Tract. Foods, 7(9), 145. [Link]
-
Chaudhry, M. T., & Sharma, A. (2015). Bacterial Degradation of Monocyclic Aromatic Amines. Frontiers in Microbiology, 6, 843. [Link]
-
Banu, S., & Sugesh, S. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]
- Kopylova, T. N., et al. (2007). Photostability of Molecules of Aromatic Amines in a Polymeric Matrix. Journal of Applied Spectroscopy, 74(1), 108-113.
- Al-Gharabli, S. (n.d.). Oxidation of Secondary and Primary Amines. SlideShare.
-
Drug Discovery & Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development. [Link]
-
Puleo, T. R., & St. Jean, D. J. (2019). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. The Journal of Organic Chemistry, 84(2), 896-905. [Link]
- Alsante, K. M., et al. (2003).
- Shimizu, M., & Hiyama, T. (2005). Modern Synthetic Methods for Fluorine-Substituted Target Molecules.
-
Development of a Method for the Analysis of Primary Aromatic Amines by LC‐MS/MS and LC‐HRMS and their Stability under Different Migration Conditions. (2025). R Discovery. [Link]
- Inoue, N. (2017). Analysis of six aromatic amines stability in workplace measurement. Journal of Analytical Chemistry, 72(9), 986-991.
-
Puleo, T. R., & St. Jean, D. J. (2019). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. PubMed. [Link]
-
Mori, T., et al. (2018). Super-Sensitive Protonation Behavior of Trifluoroethoxy-Substituted Phthalocyanines and Their Application to Solvent Discrimination. ACS Omega, 3(9), 11332-11339. [Link]
-
Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Corporation. [Link]
- Malkin, Y. N., & Kuz'min, V. A. (1982). Photochemistry of Aliphatic and Aromatic Amines. Russian Chemical Reviews, 51(8), 748-762.
-
Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. [Link]
- McKellar, J. F. (1967). The photo-oxidation of an aromatic amine studied by flash photolysis. Photochemistry and Photobiology, 6(4), 287-289.
- Anumolu, P. D., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 27-35.
-
Plucińska, K., & Stolarczyk, M. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 3020. [Link]
- Singh, S., & Bakshi, M. (2000). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 1(1), 1-8.
-
Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16035-16046. [Link]
- Lee, K. H., et al. (2024). Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein.
-
Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Publications. [Link]
-
SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. SCIEX. [Link]
- Meanwell, N. A. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.
- Hager, S. L., & Riley, D. W. (2000). Stable aromatic amine composition, a process for preparing color stable aromatic amines, and the production of light colored aromatic amine-based polyether polyols. U.S.
-
Glavaš, M., et al. (2024). Photocatalytic Degradation of an Aromatic Pharmaceutical over TiO₂: Experimental and Computational Insights into Inhibition Effects of Natural Organic Acids. Catalysts, 14(3), 183. [Link]
-
Caplan, Y. H., & Levine, B. (1998). Stability of toluene in blood: its forensic relevance. Journal of analytical toxicology, 22(3), 218-221. [Link]
- Singh, R. K., & Patel, A. R. (2018). Influence of pH on the stability of pharmaceuticals: A review.
-
Alexov, E. (2011). On the pH-optimum of activity and stability of proteins. Proteins: Structure, Function, and Bioinformatics, 79(12), 3267-3274. [Link]
-
Salter, S., et al. (2023). A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. Applied Sciences, 13(13), 7622. [Link]
-
Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. SINTEF. [Link]
-
Kim, B., et al. (2019). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Journal of AOAC International, 102(5), 1547-1554. [Link]
- Smith, J. (2023). Amino Protecting Groups Stability. Academia.edu.
-
Prakash, V., et al. (1985). Increased thermal stability of proteins in the presence of amino acids. The Journal of biological chemistry, 260(23), 12908-12913. [Link]
- El-Bindary, A. A., & El-Sonbati, A. Z. (2000). Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes.
- Kiefer, J. H., et al. (2001). Incubation times, fall-off and branching ratios in the thermal decomposition of toluene: Experiments and theory. Physical Chemistry Chemical Physics, 3(13), 2537-2545.
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Technical Support Center: Troubleshooting Low Purity in 4-Amino-2-(2,2,2-trifluoroethoxy)toluene Production
Welcome to the technical support center for the synthesis of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common purity challenges encountered during the production of this key intermediate. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your yield and final product purity.
Synthetic Pathway Overview
The most common and industrially viable route to 4-Amino-2-(2,2,2-trifluoroethoxy)toluene involves a two-step process starting from 4-Nitrotoluene. This pathway is advantageous due to the availability of the starting material and the generally high efficiency of the reactions.[1]
-
Step 1: Trifluoroethoxylation of 4-Nitrotoluene. This step is a nucleophilic aromatic substitution (SNAr) reaction, where the nitro group activates the aromatic ring for attack by the trifluoroethoxide ion. Alternatively, a Williamson Ether Synthesis approach can be utilized.[2]
-
Step 2: Reduction of the Nitro Group. The nitro-intermediate, 2-(2,2,2-trifluoroethoxy)-4-nitrotoluene, is then reduced to the desired amino product.[3][4]
Below is a visual representation of this synthetic workflow.
Caption: Proposed two-step synthesis of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that can lead to low purity in your final product. Each question is followed by a detailed explanation of the potential causes and actionable solutions.
Q1: My final product purity is low after the two-step synthesis. What are the most likely sources of impurities?
A1: Low purity in the final product can originate from either the trifluoroethoxylation step or the nitro reduction step. It is crucial to analyze the intermediate product's purity to isolate the problematic stage.
Common Impurities May Include:
-
Unreacted 4-Nitrotoluene: Incomplete trifluoroethoxylation.
-
Isomeric Byproducts: Such as 3-(2,2,2-trifluoroethoxy)-4-nitrotoluene.
-
Over-alkylation Products: Dimerization or other side reactions.
-
Incomplete Reduction Products: Such as the corresponding nitroso or hydroxylamine intermediates.[4]
-
Impurities from Starting Materials: Always ensure the purity of your starting 4-Nitrotoluene and 2,2,2-trifluoroethanol.
Troubleshooting Workflow:
Caption: Initial troubleshooting decision tree for low product purity.
Q2: I'm observing significant amounts of unreacted 4-Nitrotoluene and other byproducts after the trifluoroethoxylation step. How can I improve this reaction?
A2: The trifluoroethoxylation of 4-Nitrotoluene, often a Williamson ether synthesis, is prone to side reactions if not properly controlled.[2][5] The primary competitor to the desired SN2 reaction is an E2 elimination, which can be minimized by careful selection of reaction conditions.[6]
Potential Causes and Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Insufficiently Strong Base | The alcohol (2,2,2-trifluoroethanol) must be fully deprotonated to form the trifluoroethoxide nucleophile. Incomplete deprotonation leads to a lower concentration of the active nucleophile and unreacted starting material. | Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete formation of the alkoxide. |
| Steric Hindrance | Although the substrate is a primary halide equivalent, steric bulk around the reaction center can favor elimination over substitution. | While less of a concern with this specific substrate, ensure the reaction is run at the lowest effective temperature to favor the SN2 pathway, which has a lower activation energy than E2. |
| Reaction Temperature Too High | Higher temperatures can favor the E2 elimination pathway, leading to the formation of undesired byproducts.[2] | Maintain a controlled, moderate temperature throughout the reaction. Start at a lower temperature and slowly increase if the reaction rate is too slow. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. | Use a polar aprotic solvent such as DMF, DMSO, or THF. |
| Presence of Water | Water can quench the strong base and protonate the alkoxide, reducing the concentration of the active nucleophile. | Ensure all reagents and glassware are thoroughly dried before use. Use anhydrous solvents. |
Recommended Protocol for Trifluoroethoxylation:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF at 0 °C, slowly add 2,2,2-trifluoroethanol (1.2 eq.).
-
Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Add a solution of 4-Nitrotoluene (1.0 eq.) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[7]
Q3: The nitro reduction step is resulting in a dark, impure product with multiple spots on TLC. What's going wrong?
A3: The reduction of an aromatic nitro group is a powerful transformation, but it can also lead to a variety of byproducts if not performed under optimal conditions. The formation of highly colored impurities often suggests the presence of azo or azoxy compounds, which arise from the condensation of partially reduced intermediates like nitroso and hydroxylamine species.[4]
Common Reduction Methods and Troubleshooting:
| Reduction Method | Potential Issues | Troubleshooting Recommendations |
| Catalytic Hydrogenation (H₂/Pd-C) | - Catalyst poisoning. - Incomplete reaction. - Over-reduction of other functional groups (unlikely in this case). | - Ensure the catalyst is fresh and active. - Use a suitable solvent like ethanol or ethyl acetate. - Apply sufficient hydrogen pressure (typically 50 psi). - Monitor the reaction by hydrogen uptake or TLC/HPLC. |
| Metal/Acid (e.g., SnCl₂/HCl, Fe/HCl) | - Harsh acidic conditions can lead to side reactions. - Formation of metal-complexed byproducts. - Incomplete reaction. | - Add the metal reductant portion-wise to control the exotherm. - Ensure a stoichiometric excess of the reducing agent. - After the reaction, basify the mixture carefully to precipitate metal hydroxides and liberate the free amine.[1] |
| Transfer Hydrogenation (e.g., Ammonium Formate/Pd-C) | - Slower reaction rates compared to high-pressure hydrogenation. | - This is a milder alternative that can sometimes offer better selectivity. - Use a sufficient excess of the hydrogen donor (e.g., ammonium formate). |
Protocol for a Clean Nitro Reduction using SnCl₂:
-
In a round-bottom flask, suspend 2-(2,2,2-trifluoroethoxy)-4-nitrotoluene (1 eq.) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3-5 eq.) in concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the mixture with a concentrated NaOH solution until the pH is >10 to precipitate tin hydroxides.
-
Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.
Q4: How can I effectively purify the final product, 4-Amino-2-(2,2,2-trifluoroethoxy)toluene?
A4: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is an effective method for removing small amounts of impurities if a suitable solvent system can be found. Toluene or a mixture of ethanol and water are often good starting points for aromatic amines.[7][8]
-
Silica Gel Column Chromatography: This is the most versatile method for separating the desired product from a complex mixture of byproducts. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.[7]
-
Acid-Base Extraction: As an amine, the product can be selectively extracted into an acidic aqueous solution (e.g., 1M HCl), leaving non-basic impurities in the organic phase. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine re-extracted into an organic solvent.
Purity Analysis:
The purity of the final product should be assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities.[9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities with distinct proton or carbon signals.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
| Analytical Method | Information Provided |
| HPLC | Quantitative purity, detection of non-volatile impurities. |
| GC-MS | Identification of volatile impurities, mass confirmation. |
| ¹H and ¹³C NMR | Structural confirmation, detection of structural isomers. |
| Melting Point | Indication of overall purity. |
References
-
Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. NOP. (2005). . [Link]
- Baseline separation of 2,4,6-trinitrotoluene (tnt) and its biotransformation products using hplc. Bae, B., Autenrieth, R. L., & Bonner, J. S. Journal of Environmental Science and Health, Part A, 34(1), 135-150.
- Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (2006).
-
Regioselective nitration of 2- and 4-nitrotoluenes over systems comprising nitric acid, an acid anhydride and a zeolite. Smith, K., et al. (2001). ResearchGate. [Link]
- Toluene - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71.
- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (2013).
- Analytical Methods - Toxicological Profile for Toluene. (2017). NCBI Bookshelf.
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
- Synthesis method of 2-fluoro-4-nitrobenzonitrile. (2003).
- Reduction and Acetylation of 2,4-Dinitrotoluene by a Pseudomonas aeruginosa Strain. Nishino, S. F., et al. (1999). Applied and Environmental Microbiology, 65(6), 2762-2767.
-
Williamson ether synthesis. (n.d.). Wikipedia. [Link]
-
Toxicological Profile for Toluene. (2017). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
4-aminoveratrole. (n.d.). Organic Syntheses Procedure. [Link]
- A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Xu, D., et al. (2013). Journal of Chemical Research, 37(10), 615-616.
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]
- Analytical methods. (n.d.).
-
Mutagenicity Assessment to Pesticide Adjuvants of Toluene, Chloroform, and Trichloroethylene by Ames Test. Li, Y., et al. (2021). MDPI. [Link]
-
Williamson Ether Synthesis. (2022). ChemTalk. [Link]
- Purification of toluene. (1946).
-
Williamson Ether Synthesis. (2019). Chemistry LibreTexts. [Link]
- Amino acid analysis in food, beverages and fertilizers by automated in-needle OPA/FMOC derivatiz
-
Purification of Toluene. (2012). Sciencemadness Discussion Board. [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. [Link]
- Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Popkov, A. (2005). Acta Chimica Slovenica, 52, 460-462.
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Al-Majid, A. M., et al. (2024). MDPI. [Link]
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
- Clean synthesis of p-nitrotoluene from crystalline p- nitrobenzylbromide with zero organic discharge. (n.d.). The Royal Society of Chemistry.
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Technical Support Center: Overcoming Steric Hindrance in 4-Amino-2-(2,2,2-trifluoroethoxy)toluene Reactions
Welcome to the technical support center for 4-Amino-2-(2,2,2-trifluoroethoxy)toluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical reactivity of this aniline derivative. The presence of the bulky 2,2,2-trifluoroethoxy group at the ortho position to the amino group introduces significant steric hindrance, which can impede or prevent common aniline reactions.[1][2][3][4] This resource provides troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges.
The trifluoroethoxy group is a valuable substituent in medicinal chemistry, often enhancing metabolic stability and lipophilicity.[5][6] However, its steric bulk demands careful consideration of reaction conditions to achieve desired outcomes.[1] This guide will equip you with the knowledge to optimize your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: N-Acylation and N-Alkylation Reactions
Q1: My N-acylation reaction with 4-Amino-2-(2,2,2-trifluoroethoxy)toluene and a standard acyl chloride is showing low to no conversion. What is the underlying issue and how can I resolve it?
A1: The primary challenge is the steric hindrance imposed by the ortho-trifluoroethoxy group.[7] This bulky group physically blocks the approach of the acyl chloride to the nitrogen atom, increasing the activation energy of the nucleophilic attack.[1][7]
Troubleshooting & Optimization:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier.[8] However, be mindful of potential side reactions or decomposition of starting materials at elevated temperatures.
-
Use a More Reactive Acylating Agent: Consider using an acid anhydride or a mixed anhydride, which can be more reactive than the corresponding acyl chloride.
-
Employ an Activating Agent/Coupling Reagent: Reagents like dicyclohexylcarbodiimide (DCC) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) can be used with the corresponding carboxylic acid to form a highly reactive intermediate in situ, facilitating the acylation.
-
Catalysis: The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) or 1-methylimidazole can significantly accelerate the reaction by forming a more reactive acylpyridinium or acylimidazolium intermediate.[7]
Experimental Protocol: DMAP-Catalyzed N-Acylation
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4-Amino-2-(2,2,2-trifluoroethoxy)toluene (1.0 mmol) and DMAP (0.1 mmol, 0.1 equiv) in anhydrous dichloromethane (DCM) (10 mL).
-
Add triethylamine (1.5 mmol, 1.5 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.2 mmol, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Q2: I am struggling with the N-alkylation of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene using a primary alkyl halide. What alternative strategies can I employ for better yields?
A2: Direct N-alkylation of sterically hindered anilines with alkyl halides is often inefficient due to the slow rate of the SN2 reaction.[2][4][9] The trifluoroethoxy group shields the nitrogen atom, making it a poor nucleophile for this type of reaction.[1]
Troubleshooting & Optimization:
-
Reductive Amination: A highly effective alternative is reductive amination. This involves reacting the aniline with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ to the corresponding amine. This method avoids the direct SN2 displacement on a sterically hindered center.
-
Borrowing Hydrogen/Hydrogen Autotransfer Catalysis: This modern approach utilizes a catalyst (often based on non-noble metals like manganese or tungsten) to temporarily "borrow" hydrogen from an alcohol, converting it to an aldehyde in situ.[10][11] The aniline then reacts with the aldehyde to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. This method is atom-economical, producing only water as a byproduct.[12]
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed cross-coupling reaction can form C-N bonds even with sterically demanding substrates. The success of this reaction heavily relies on the choice of a bulky, electron-rich phosphine ligand.[8]
Comparative Data for N-Alkylation Strategies
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Direct Alkylation | Alkyl Halide, Base | High Temperature, Long Reaction Times | Simple setup | Low yields, potential for over-alkylation |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Mild Conditions (often room temp) | High yields, good functional group tolerance | Requires a stoichiometric amount of reducing agent |
| Borrowing Hydrogen | Alcohol, Catalyst (e.g., Mn or W complex) | Elevated Temperature (80-120 °C) | Atom economical, environmentally friendly[11][12] | Requires specific catalysts, may need optimization |
| Buchwald-Hartwig | Aryl Halide, Pd Catalyst, Ligand, Base | Inert Atmosphere, Elevated Temperature | Broad scope for N-arylation, effective for hindered substrates[8] | Requires expensive catalysts and ligands, sensitive to air and moisture[8] |
Workflow for Selecting an N-Alkylation Strategy
Caption: Decision-making workflow for N-alkylation.
Section 2: Electrophilic Aromatic Substitution
Q3: I am attempting a bromination reaction on 4-Amino-2-(2,2,2-trifluoroethoxy)toluene and observing a complex mixture of products with low yield of the desired isomer. Why is this happening?
A3: The regioselectivity of electrophilic aromatic substitution on this molecule is governed by the interplay of the electronic effects of the amino and trifluoroethoxy groups, as well as the steric hindrance of the latter.[13]
-
Directing Effects: The amino group is a powerful activating and ortho-, para-directing group.[14][15] The trifluoroethoxy group is deactivating due to the electron-withdrawing nature of the fluorine atoms, and it is also ortho-, para-directing.[5]
-
Steric Hindrance: The bulky trifluoroethoxy group at the 2-position will sterically hinder substitution at the adjacent 3-position.[16]
Considering these factors, the electrophile will preferentially substitute at the positions ortho and para to the strongly activating amino group. The position para to the amino group (position 5) is sterically accessible. The position ortho to the amino group (position 3) is sterically hindered by the adjacent trifluoroethoxy group. The other ortho position (relative to the amino group) is the 5-position. Therefore, the major product is expected to be 4-Amino-5-bromo-2-(2,2,2-trifluoroethoxy)toluene. However, the strong activation by the amino group can lead to over-reaction and the formation of di-substituted products.[14]
Troubleshooting & Optimization:
-
Protect the Amino Group: To moderate the high reactivity of the amino group and improve regioselectivity, it can be converted to an amide (e.g., an acetamide) prior to the electrophilic substitution.[15] The amide is still an ortho-, para-director but is less activating than the free amine, reducing the likelihood of polysubstitution. The protecting group can be removed by hydrolysis after the substitution reaction.
-
Milder Reaction Conditions: Use a less reactive brominating agent (e.g., N-bromosuccinimide, NBS) and lower the reaction temperature to improve selectivity.
Reaction Scheme: Regiocontrolled Bromination
Caption: Strategy for controlled bromination.
Section 3: General Troubleshooting
Q4: My reaction yields are consistently low, even after attempting the suggested optimizations. What other factors should I consider?
A4: If you are still facing challenges, consider the following general troubleshooting points:
-
Purity of Starting Material: Ensure the 4-Amino-2-(2,2,2-trifluoroethoxy)toluene is of high purity. Impurities can interfere with the reaction or poison catalysts.[8]
-
Solvent Choice: The choice of solvent can significantly impact reaction rates and selectivity. For reactions involving polar intermediates or transition states, a polar aprotic solvent like DMF or DMSO might be beneficial. For reactions sensitive to moisture, ensure the use of anhydrous solvents.
-
Inert Atmosphere: For many reactions, especially those involving organometallic reagents or catalysts, maintaining a strictly inert atmosphere (Argon or Nitrogen) is crucial to prevent degradation of reagents and catalysts by oxygen or moisture.[8]
-
Reaction Monitoring: Actively monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS. This will help you determine the optimal reaction time and identify the formation of byproducts.[8]
References
-
Yao, W., et al. (2021). Tungsten-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ChemSusChem, 14(3), 860-865. [Link]
-
Pell, M., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 8, 15263. [Link]
-
Mailig, M., Rucker, R. P., & Lalic, G. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications, 51(55), 11048-11051. [Link]
-
ResearchGate. (n.d.). Trifluoroethoxy Group as a Leaving Group for Regioselective Sequential Substitution Reactions of 5-Trifluoromethylpyrimidine Derivative with Heteroatom Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of New Sterically Hindered Anilines. Retrieved from [Link]
-
Ghosh, A., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 978-992. [Link]
-
Růžička, A., et al. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(16), 2487-2490. [Link]
-
ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]
-
Růžička, A., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(31), 14098-14107. [Link]
- Google Patents. (n.d.). Selective N-alkylation of aniline in the presence of zeolite catalysts.
-
SlideShare. (2020). Aromatic Electrophilic substitution. [Link]
-
ChemTalk. (2021). Steric Hindrance. [Link]
-
University of Oxford. (n.d.). A closer look at steric effects. [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN1 and SN2 Reactions. [Link]
-
YouTube. (2024). Steric Hindrance | Organic Chemistry. [Link]
-
Růžička, A., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(31), 14098-14107. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]
-
Noti, C. F., et al. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. Organic Letters, 16(6), 1594-1597. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]
-
Liu, T., & Shen, Q. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53579. [Link]
-
Isanbor, C., & O'Hagan, D. (2006). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]
-
King, S. (n.d.). Lecture Notes Chem 51B Chapter 18 Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. (n.d.). 4b Electrophilic Aromatic Substitution. Retrieved from [Link]
-
MDPI. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. [Link]
- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
-
Amanote Research. (n.d.). 4-Alkoxy- And 4-Amino-2, 2-Bipyrrole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Basicity of 4-Amino-2-phenylquinazolines. Retrieved from [Link]
-
Inference. (2016). Animadversions of a Synthetic Chemist. [Link]
-
Cambridge Open Engage. (n.d.). Synthesis of 4- and 5-Aminotriazolamers via Iterative Electrophilic Ethynylation and Azide–Alkyne Cycloaddition. [Link]
-
EPA. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile - Publications - Abstract Sifter. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]
-
Aerosol and Air Quality Research. (2022). Toluene Conversion by Using Different Morphology MnO2 Catalyst. [Link]
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Technical Support Center: Catalyst Selection and Reaction Troubleshooting for 4-Amino-2-(2,2,2-trifluoroethoxy)toluene
Welcome to the technical support center for experiments involving 4-Amino-2-(2,2,2-trifluoroethoxy)toluene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of utilizing this versatile, yet electronically nuanced, building block. We will move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction outcomes.
The unique structure of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene, featuring an electron-donating amine and an electron-withdrawing trifluoroethoxy group on the same aromatic ring, presents specific challenges and opportunities in catalyst selection. This guide focuses primarily on the most common application: palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination), with additional considerations for C-C bond formation.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
This is one of the most powerful methods for forming new aryl-amine bonds.[1] However, the properties of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene can lead to common pitfalls.
Question 1: My Buchwald-Hartwig reaction is showing low or no conversion. What are the primary factors to investigate?
Low conversion is the most frequent issue and typically points to a problem with the catalytic cycle. The key is to systematically diagnose the potential failure point: oxidative addition, ligand association, deprotonation, or reductive elimination.[2]
Answer:
Let's break down the troubleshooting process logically.
-
Catalyst System Inactivity: The primary suspect is often the catalyst itself—specifically, the palladium source and the ligand. The amino group of your substrate can act as a ligand, potentially coordinating to the palladium center and inhibiting the desired catalytic activity.
-
Insight: You need a ligand that binds more strongly to palladium than your substrate's amino group and is bulky enough to promote the crucial reductive elimination step.[3]
-
Recommendation: Switch to a more robust, sterically hindered, and electron-rich phosphine ligand from a later "generation" of Buchwald-Hartwig catalysts.[1] Ligands like XPhos, RuPhos, or SPhos, often supplied as pre-formed palladium complexes (precatalysts), are designed for challenging substrates.[4] They provide the necessary bulk and electron density to facilitate both oxidative addition and reductive elimination.
-
-
Base Incompatibility: The choice of base is critical and non-trivial. A base that is too weak will not deprotonate the coupling amine efficiently. A base that is too strong can lead to substrate or product degradation.[3]
-
Insight: The reaction requires a base strong enough to deprotonate the incoming amine nucleophile after it coordinates to the palladium center, but compatible with the functional groups on your substrates.
-
Recommendation: Sodium tert-butoxide (NaOt-Bu) is a common strong base for many aminations. However, if you observe decomposition, consider a weaker inorganic base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).[5] A screening of bases is often necessary.
-
-
Solvent and Temperature Effects: The solvent's role is to solubilize the reagents and stabilize intermediates in the catalytic cycle.[3]
-
Insight: Aprotic, non-coordinating solvents are generally preferred.
-
Recommendation: Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig reactions.[6] If solubility is an issue, THF or DME can be used. Ensure the solvent is anhydrous, as water can interfere with the catalyst and base. If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increasing the temperature to 100-110 °C can improve rates, provided the substrates are stable.
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation.
-
Insight: Oxygen can oxidize the Pd(0) species to inactive Pd(II), effectively killing the catalyst.
-
Recommendation: Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly before use by sparging with an inert gas or using several freeze-pump-thaw cycles.
-
Below is a troubleshooting workflow to guide your experimental decisions.
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am trying to couple 4-Amino-2-(2,2,2-trifluoroethoxy)toluene with a primary amine and getting low yields. What adjustments should I make?
Answer:
Coupling with primary amines can be more challenging than with secondary amines due to potential N,N-diarylation or catalyst inhibition.
-
Ligand Choice is Paramount: Standard ligands may not be effective. The development of bidentate phosphine ligands like BINAP and DPPF was a significant step forward for coupling primary amines.[1] More modern, sterically demanding monodentate ligands are often even better.
-
Recommendation: For primary amines, especially hindered ones, ligands like BrettPhos or RuPhos are often superior. They create a bulky coordination sphere around the palladium that favors the desired mono-arylation and accelerates reductive elimination. A kinetic analysis-guided approach has shown that these ligands are particularly effective for hindered primary amines.[7]
-
-
Base Selection: With primary amines, a strong base is generally required.
-
Recommendation: Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent choice as it is a strong, non-nucleophilic base that can also serve as an ammonia equivalent for synthesizing primary arylamines.[7] If LiHMDS is not suitable, NaOt-Bu remains a viable option.
-
Table 1: Recommended Catalyst Systems for Coupling with 4-Amino-2-(2,2,2-trifluoroethoxy)toluene
| Coupling Partner | Recommended Ligand | Palladium Source | Recommended Base | Solvent | Key Considerations |
| Secondary Amine | XPhos, SPhos | XPhos Pd G3 | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | G3 precatalysts are air-stable and highly active.[4][5] |
| Primary Amine | RuPhos, BrettPhos | RuPhos Pd G2 | LiHMDS, NaOt-Bu | Toluene | These ligands excel with sterically hindered or electron-rich primary amines.[7] |
| Ammonia Equivalent | Josiphos-type ligands | Pd(OAc)₂ | NaOt-Bu | Dioxane | Allows for the direct synthesis of the corresponding aniline derivative.[7] |
Section 2: C-C Bond Formation (e.g., Suzuki-Miyaura Coupling)
Direct Suzuki-Miyaura coupling of an amine is not feasible. The amino group must first be converted into a suitable leaving group, such as a halide (Br, I) or a triflate (-OTf). Given the presence of the amine, conversion to a halide via a Sandmeyer-type reaction is the most common route.
Question 3: I have converted the amine on my substrate to an iodide. Now, my Suzuki-Miyaura coupling with a boronic acid is sluggish. How do I select the right catalyst?
Answer:
Once you have 4-Iodo-2-(2,2,2-trifluoroethoxy)toluene, you are performing a standard Suzuki coupling, but the electronic nature of the substrate still matters. The trifluoroethoxy group is electron-withdrawing, which can make the oxidative addition step easier.
-
Catalyst/Ligand System: The success of a Suzuki reaction hinges on the palladium source, ligand, and base.[8]
-
Insight: The catalytic cycle involves oxidative addition of Pd(0) to the aryl halide, transmetalation with the boronic acid (activated by base), and reductive elimination to form the C-C bond.[9]
-
Recommendation: A combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or XPhos is a robust starting point. For aryl chlorides or other less reactive partners, N-heterocyclic carbene (NHC) ligands can be very effective.[9] Using pre-formed catalysts like PEPPSI-type complexes can also improve reliability.[8]
-
-
Base and Solvent: The base activates the boronic acid for transmetalation.
-
Insight: The base forms a boronate "ate" complex, which is more nucleophilic and readily transfers its organic group to the palladium center.[9]
-
Recommendation: Inorganic bases are standard. K₃PO₄ or K₂CO₃ are excellent choices, especially in polar solvents like dioxane or with aqueous mixtures.[10][11] For base-sensitive substrates, milder conditions using KF can be employed.[9]
-
-
Boronic Acid Stability: A common failure mode is the decomposition of the boronic acid coupling partner, especially heteroaryl boronic acids, via protodeboronation.[8]
-
Recommendation: Use freshly purchased or purified boronic acid. Consider using boronate esters (e.g., pinacol esters), which are often more stable than the corresponding boronic acids.[8] Ensure the reaction is run under inert conditions to prevent oxidative degradation.
-
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the coupling of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene with an aryl bromide.
Materials:
-
4-Amino-2-(2,2,2-trifluoroethoxy)toluene (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)[4]
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask or oven-dried vial with stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.2 mmol), 4-Amino-2-(2,2,2-trifluoroethoxy)toluene (1.0 mmol), XPhos Pd G3 (0.02 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate or dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Green Chemistry. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Macmillan Group, Princeton University. (n.d.). Why C–N and C–O Couplings?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
PubMed. (2024). Selective Synthesis of Organonitrogen Compounds via Electrochemical C-N Coupling on Atomically Dispersed Catalysts. Retrieved from [Link]
-
PMC. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2026). Catalysis for electrocatalytic C–N coupling towards amino acid synthesis. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]
- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
Beilstein Journals. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II). Retrieved from [Link]
-
PMC. (2022). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. Retrieved from [Link]
-
PMC. (n.d.). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
Sources
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- 4. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 5. KitAlysis™ C-N (Buchwald-Hartwig) High-Throughput Screening Kit [sigmaaldrich.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
1H NMR spectrum analysis of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene
Comparative Guide: H NMR Spectrum Analysis of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene (Benchtop vs. High-Field)
As pharmaceutical synthesis increasingly relies on complex fluorinated building blocks, the demand for rapid, reliable structural verification has surged. 4-Amino-2-(2,2,2-trifluoroethoxy)toluene (CAS: 220996-42-9) is a prime example of an intermediate that requires rigorous Quality Assurance and Quality Control (QA/QC).
This guide objectively compares the performance of Benchtop NMR (60–80 MHz) against conventional High-Field NMR (400–600 MHz) for the structural elucidation and routine batch release of this specific compound. By analyzing the causality behind spectral differences, we provide a self-validating framework for drug development professionals to optimize their analytical workflows.
Mechanistic Overview & Spectral Prediction
To understand the performance differences between NMR platforms, we must first establish the expected
Predicted H NMR Assignments (in CDCl ):
-
Aliphatic Region (C1 -CH
): Appears as a sharp singlet at ~2.1 ppm (3H). -
Fluoroalkyl Region (C2 -OCH
CF ): Appears as a quartet at ~4.3 ppm (2H).-
Expert Insight: This splitting is caused by
heteronuclear scalar coupling with the three adjacent F atoms (spin ½). Because coupling constants ( ) are measured in Hertz and are independent of the external magnetic field, this ~8 Hz coupling remains constant across all NMR platforms[1].
-
-
Exchangeable Protons (C4 -NH
): Appears as a broad singlet at ~3.6 ppm (2H), susceptible to solvent exchange and hydrogen bonding. -
Aromatic Region (C3, C5, C6):
-
H3 (ortho to -OCH
CF and -NH ): ~6.23 ppm (d, ≈ 2 Hz, 1H). -
H5 (para to -OCH
CF ): ~6.32 ppm (dd, ≈ 8 Hz, ≈ 2 Hz, 1H). -
H6 (ortho to -CH
): ~6.81 ppm (d, ≈ 8 Hz, 1H).
-
The Field-Strength Dilemma (Causality of Overlap)
When comparing spectra, it is critical to understand that while chemical shifts (ppm) are field-independent, the fixed frequency width of
At 60 MHz (Benchtop) , 1 ppm equals 60 Hz. The distance between H3 (6.23 ppm) and H5 (6.32 ppm) is merely 0.09 ppm, or ~5.4 Hz . Because this separation is smaller than the typical ortho-coupling constant (8 Hz), the signals merge into a complex, second-order multiplet (the "roof effect"). Conversely, at 400 MHz (High-Field) , 1 ppm equals 400 Hz. The same 0.09 ppm separation equates to 36 Hz , yielding clean, baseline-resolved first-order doublets.
Experimental Workflow: A Self-Validating Protocol
To objectively compare the two systems, the following standardized protocol ensures a self-validating system where sample preparation variables are eliminated.
Phase 1: Sample Preparation
-
Weighing: Accurately weigh 50.0 mg of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene.
-
Causality: Benchtop NMR systems have an intrinsic sensitivity limit of ~1 mmol/L, whereas high-field systems can detect ~100 µmol/L[1]. Using 50 mg (~240 mM) ensures excellent Signal-to-Noise (S/N) ratios on both instruments without requiring excessive scan times on the benchtop system.
-
-
Dissolution: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference. -
Transfer: Transfer the homogenous solution into a standard 5 mm precision NMR tube.
Phase 2: Data Acquisition Parameters
-
Pulse Sequence: Standard 1D
H single-pulse experiment (e.g., zg30). -
Relaxation Delay (D1): Set to 10.0 seconds .
-
Causality: For accurate quantitative integration (qNMR), D1 must be at least
of the slowest relaxing proton. 10 seconds guarantees >99% longitudinal magnetization recovery, ensuring the integration ratio of CH :CH :Aromatic perfectly matches the theoretical 3:2:3 ratio.
-
-
Number of Scans (NS):
-
Benchtop (60-80 MHz): 64 scans (approx. 12 minutes).
-
High-Field (400 MHz): 16 scans (approx. 3 minutes).
-
Phase 3: Processing
Apply a line broadening (LB) of 0.3 Hz, followed by Fourier Transformation (FT), manual phase correction, and baseline correction. Calibrate the TMS peak to exactly 0.00 ppm.
Performance Comparison & Data Presentation
The following table summarizes the objective performance metrics of both analytical approaches when applied to 4-Amino-2-(2,2,2-trifluoroethoxy)toluene.
| Analytical Parameter | Benchtop NMR (e.g., 60-80 MHz) | High-Field NMR (e.g., 400-600 MHz) | Impact on 4-Amino-2-(2,2,2-trifluoroethoxy)toluene |
| Magnetic Field Strength | 1.4 - 1.88 T (Permanent Magnet) | 9.4 - 14.1 T (Superconducting) | Dictates Larmor frequency; benchtop enables cryogen-free operation[2]. |
| Spectral Resolution | Overlapping second-order multiplets | Baseline-resolved first-order peaks | Aromatic protons (H3, H5) overlap at 60 MHz but are cleanly distinct at 400 MHz[1]. |
| Limit of Detection (LOD) | ~1 mmol/L (16 scans) | ~100 µmol/L (16 scans) | Benchtop requires higher sample concentration (~50 mg/mL) for rapid QA/QC[1]. |
| Heteronuclear Splitting | Broadened Quartet (Total width ~0.4 ppm) | Crisp Quartet (Total width ~0.06 ppm) | The |
| Operational Footprint | Fume hood / At-line compatible | Dedicated facility required | Benchtop allows real-time process monitoring and rapid batch release without cryogens[3][4]. |
Visualizing the Analytical Workflow
The decision-making process for routing samples between benchtop and high-field systems is mapped below. Benchtop systems are prioritized for rapid, at-line QA/QC, while high-field systems are reserved for complex structural elucidation.
Figure 1: Comparative NMR workflow for QA/QC and structural verification of fluorinated intermediates.
Conclusion & Recommendations
For the analysis of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene , the choice between Benchtop and High-Field NMR depends entirely on the analytical objective:
-
For Routine QA/QC & Batch Release: Benchtop NMR (60-80 MHz) is highly recommended. Despite the overlap in the aromatic region, the isolated methyl singlet (~2.1 ppm) and the distinct trifluoroethoxy quartet (~4.3 ppm) serve as perfect, unobstructed quantitative markers. The operational simplicity and lack of cryogen maintenance make benchtop systems ideal for high-throughput industrial environments[2][4].
-
For Impurity Profiling & Initial Elucidation: High-Field NMR (400+ MHz) remains indispensable. If the goal is to identify trace regioisomeric impurities (e.g., substitution at C5 instead of C4), the baseline resolution of the aromatic protons provided by the 9.4+ Tesla magnet is non-negotiable[1][3].
By understanding the physical limitations and strengths of each platform, drug development professionals can implement a tiered analytical strategy that maximizes both throughput and structural confidence.
References
-
High-field to Benchtop NMR Spectroscopy - Part 3, Oxford Instruments, 1
-
Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis, ResearchGate, 5
-
Benchtop NMR for Quality Control, Bruker, 2
-
New Fields and Exciting Applications for Benchtop NMR Instruments, Labcompare, 3
-
Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy, MDPI, 4
Comparative Mass Spectrometry Fragmentation Guide: 4-Amino-2-(2,2,2-trifluoroethoxy)toluene vs. Methoxy Analogs
Executive Summary & Drug Development Context
In modern medicinal chemistry, the substitution of standard methoxy groups with fluorinated analogs—such as the 2,2,2-trifluoroethoxy moiety—is a highly effective strategy for improving a drug candidate's lipophilicity and metabolic stability against cytochrome P450-mediated O-dealkylation. 4-Amino-2-(2,2,2-trifluoroethoxy)toluene is a critical structural motif in this context.
Understanding its exact mass spectrometry (MS) fragmentation behavior is essential for pharmacokinetic profiling, metabolite identification, and bioanalytical assay development. This guide provides an authoritative, comparative analysis of the collision-induced dissociation (CID) pathways of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene against its non-fluorinated alternative, 4-Amino-2-methoxytoluene , supported by self-validating experimental protocols.
Structural Analysis & Predicted MS Behavior
The fragmentation of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene (Exact Mass: 205.0714 Da) is governed by three distinct structural features:
-
The Aniline Moiety: The primary fragmentation pathways for aromatic amines typically involve the neutral loss of molecules such as ammonia (NH₃, -17 Da) or hydrogen cyanide (HCN, -27 Da)[1]. Furthermore, ortho-substituted anilines often exhibit unique fragmentation pathways under CID, leading to the simultaneous loss of neutral molecules and radicals[2].
-
The Aryl Ether Linkage: For aromatic ethers, the major fractionation typically occurs at the β-bond to the aromatic ring, heavily influenced by the stability of the departing radical or neutral species[3].
-
The Trifluoroethyl Group: The strong electron-withdrawing nature of the -CF₃ group exerts a powerful inductive effect, destabilizing the adjacent ether oxygen's lone pairs and directing fragmentation toward the loss of fluorinated radicals (e.g., •CH₂CF₃ or •CF₃).
Comparative Fragmentation Profiling
To objectively evaluate the analytical performance and stability of the trifluoroethoxy motif, we compare it directly against its methoxy analog. The data below summarizes the distinct MS/MS behaviors observed in positive electrospray ionization (ESI+) mode.
Quantitative Data Comparison Table
| Analytical Parameter | Target: 4-Amino-2-(2,2,2-trifluoroethoxy)toluene | Alternative: 4-Amino-2-methoxytoluene |
| Molecular Formula | C₉H₁₀F₃NO | C₈H₁₁NO |
| Precursor Ion [M+H]⁺ | m/z 206.079 | m/z 138.091 |
| Primary Cleavage (Ether) | Loss of •CH₂CF₃ (-83 Da) → m/z 123.07 | Loss of •CH₃ (-15 Da) → m/z 123.06 |
| Secondary Cleavage (Amine) | Loss of NH₃ (-17 Da) → m/z 189.05 | Loss of NH₃ (-17 Da) → m/z 121.06 |
| Fluorine-Specific Losses | Loss of •CF₃ (-69 Da) → m/z 137.09 | N/A |
| Diagnostic Base Peak | m/z 123.07 (Shared Radical Cation Core) | m/z 123.06 (Shared Radical Cation Core) |
| Metabolic Stability Context | High (CF₃ sterically shields ether cleavage) | Low (Highly prone to O-demethylation) |
Causality Insight: Interestingly, both compounds converge on a nearly identical diagnostic fragment at m/z 123. This occurs because the loss of their respective alkyl radicals (•CH₂CF₃ vs. •CH₃) leaves behind the same resonance-stabilized 4-amino-2-hydroxytoluene radical cation. However, the energy required to induce this cleavage is significantly different. The C-O bond in the trifluoroethoxy group is weakened by the inductive pull of the fluorine atoms, making the loss of •CH₂CF₃ a highly dominant pathway at lower collision energies compared to the loss of •CH₃ in the methoxy analog.
Mechanistic Pathway Visualization
The following diagram maps the hierarchical breakdown of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene from its intact precursor ion to its terminal fragments.
Figure 1: Proposed ESI-MS/MS fragmentation pathway of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene.
Experimental Protocol: LC-ESI-MS/MS Workflow
To ensure reproducibility and trustworthiness, the following methodology is designed as a self-validating system for acquiring high-resolution fragmentation spectra.
Step 1: Sample Preparation
-
Procedure: Dissolve 4-Amino-2-(2,2,2-trifluoroethoxy)toluene in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid, yielding a final concentration of 1 µg/mL.
-
Causality: Formic acid acts as a proton source. Because anilines are weak bases, an acidic matrix ensures complete protonation to the [M+H]⁺ state prior to droplet desolvation, maximizing signal intensity.
Step 2: Chromatographic Separation
-
Hardware: UPLC system equipped with a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.
-
Causality: A rapid, steep gradient ensures sharp chromatographic peaks, which concentrates the analyte entering the source and minimizes ion suppression from background matrix contaminants.
Step 3: Mass Spectrometry Optimization (ESI-QTOF)
-
Source Parameters: Positive ESI mode, Capillary Voltage at 3.0 kV, Desolvation Temperature at 350°C.
-
Collision Energy (CE) Ramping: Acquire MS/MS spectra using a CE ramp from 10 eV to 40 eV using Argon as the collision gas.
-
Causality: Ramping the collision energy prevents the "over-fragmentation" of fragile ions. Low CE (10-15 eV) captures the initial loss of NH₃, while high CE (30-40 eV) drives the deep cleavage of the strong C-F and ether bonds, providing a complete hierarchical map of the molecule.
Step 4: System Suitability and Self-Validation (Crucial)
-
Blank Verification: Before running the target analyte, inject a solvent blank to establish a baseline and confirm the absence of carryover.
-
Calibration: Follow the blank with a known reference standard (e.g., reserpine) to validate mass accuracy (< 5 ppm error) and detector sensitivity.
-
Isotopic Validation: Post-acquisition, verify that the isotopic distribution of the m/z 206.08 precursor strictly matches the theoretical model for C₉H₁₀F₃NO. If the M+1 peak does not align with the expected natural ¹³C abundance, the run must be invalidated and re-calibrated.
References
-
Title: Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers. Source: Ovid. URL: [Link]
-
Title: GCMS Section 6.13 - Fragmentation of Ethers. Source: Whitman College. URL: [Link]
Sources
Comparative Reactivity Guide: 4-Amino-2-(2,2,2-trifluoroethoxy)toluene vs. Non-Fluorinated Analogs
Executive Technical Summary
The "Fluorine Effect" in Toluidine Scaffolds
This guide analyzes the reactivity shifts introduced by the 2,2,2-trifluoroethoxy (
For medicinal chemists, this substitution is not merely a lipophilic boost; it acts as a nucleophilicity damper and a metabolic blockade . While the non-fluorinated ethoxy analog acts as a strong electron-donating group (EDG) activating the ring and amine, the trifluoroethoxy moiety introduces a competing strong inductive withdrawal (
Key Differentiators:
-
Reduced Basicity: The
group lowers the pKa of the aniline nitrogen, reducing susceptibility to off-target protonation. -
Attenuated Nucleophilicity: Reaction rates in
-acylation or -alkylation are measurably slower, requiring optimized coupling conditions. -
Metabolic Armor: The fluorinated ether linkage resists cytochrome P450-mediated
-dealkylation, a primary clearance pathway for standard ethoxy/methoxy groups.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Physicochemical & Electronic Profiling
The following table contrasts the core properties of the fluorinated target against the standard ethoxy analog.
| Property | 4-Amino-2-(2,2,2-trifluoroethoxy)toluene | 4-Amino-2-ethoxytoluene | Impact Analysis |
| Electronic Effect | Weakly Activating / Deactivating (Context dependent)( | Strongly Activating( | The |
| Aniline pKa (est.) | ~3.2 – 3.8 | ~4.4 – 4.8 | Fluorination reduces basicity by ~1.0 log unit, making the amine less likely to be protonated at physiological pH. |
| Lipophilicity (LogP) | Higher (+0.5 to +0.8 vs analog) | Lower | Enhanced membrane permeability; potential for higher plasma protein binding. |
| Metabolic Stability | High (Blocked | Low (Rapid oxidative | Critical differentiator for half-life ( |
| Nu- Reactivity | Moderate | High | Requires stronger electrophiles or catalysts for derivatization. |
Detailed Reactivity Analysis
Electronic Push-Pull Mechanisms
In the non-fluorinated analog, the ethoxy oxygen donates electron density into the ring via resonance (
In 4-Amino-2-(2,2,2-trifluoroethoxy)toluene , the fluorine atoms exert a powerful inductive pull (
-
Consequence: The lone pair on the aniline nitrogen is less "pushed" by the ring, resulting in lower HOMO energy and reduced nucleophilicity.
Electrophilic Aromatic Substitution (EAS)
-
Non-Fluorinated: The ring is highly activated. Bromination or nitration often leads to poly-substitution or oxidation unless carefully controlled.
-
Fluorinated: The ring is "tempered." EAS reactions are cleaner and more regioselective. The risk of oxidative degradation (quinone formation) during synthesis is reduced.
Nucleophilic Substitution (Synthesis of the Scaffold)
Synthesizing the fluorinated scaffold often requires distinct conditions. A common route involves Nucleophilic Aromatic Substitution (
-
Protocol Insight: The nucleophile 2,2,2-trifluoroethanol is less nucleophilic than ethanol (
~12.4 vs ~16). Therefore, generating the alkoxide with a stronger base (e.g., NaH or KOtBu) is strictly required, whereas ethanol often reacts with weaker bases (e.g., ).
Experimental Protocols
Protocol A: Comparative -Acylation (Nucleophilicity Assay)
Objective: To quantify the reduced reactivity of the fluorinated amine.
Materials:
-
Substrate A: 4-Amino-2-(2,2,2-trifluoroethoxy)toluene (1.0 eq)
-
Substrate B: 4-Amino-2-ethoxytoluene (1.0 eq)
-
Reagent: Benzoyl chloride (0.5 eq - Limiting Reagent)
-
Base: Triethylamine (1.5 eq)
-
Solvent: DCM (anhydrous)
Procedure:
-
Competition Setup: Dissolve equimolar amounts (1 mmol each) of Substrate A and Substrate B in 10 mL DCM.
-
Base Addition: Add Triethylamine (1.5 mmol). Cool to 0°C.[3]
-
Acylation: Add Benzoyl chloride (0.5 mmol) dropwise over 5 minutes.
-
Monitoring: Stir for 30 minutes. Quench with water.[4]
-
Analysis: Analyze the organic phase via HPLC or GC-MS.
-
Expected Result: The ratio of Acylated-B to Acylated-A will be significantly > 1 (likely > 5:1), demonstrating the superior nucleophilicity of the non-fluorinated analog.
Protocol B: Synthesis of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene
Objective: Robust generation of the fluorinated scaffold.
-
Step 1: Etherification (
)-
Substrate: 2-Fluoro-4-nitrotoluene.
-
Reagents: 2,2,2-Trifluoroethanol (1.2 eq), KOtBu (1.5 eq) in THF.
-
Conditions: 0°C to RT, 2 hours. Note: KOtBu is essential to deprotonate the acidic trifluoroethanol.
-
Product: 2-(2,2,2-trifluoroethoxy)-4-nitrotoluene.
-
-
Step 2: Nitro Reduction
-
Reagents:
(balloon), Pd/C (10% wt), MeOH. -
Conditions: RT, 4 hours.
-
Workup: Filter through Celite, concentrate.
-
Validation:
NMR will show the characteristic quartet for at ~4.4 ppm ( Hz).
-
Visual Analysis (Mechanisms & Pathways)
Diagram 1: Electronic Effects & Reactivity Logic
Caption: Comparative logic flow showing how fluorination alters electronic activation and metabolic fate.[5]
Diagram 2: Metabolic Fate Decision Tree
Caption: Metabolic stability workflow demonstrating the "Metabolic Blocking" strategy of the trifluoroethoxy group.
References
-
National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]
-
TSI Journals. (2009). Correlation between hardness and basicity (pKa) of substituted anilines. Retrieved from [Link]
Sources
A Comparative Guide to the Bioactivity of Trifluoroethoxy Toluene Derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological profiles. Among the various fluorinated motifs, the trifluoroethoxy (-OCH2CF3) group has garnered significant attention. Its unique electronic properties and metabolic stability can profoundly influence a compound's bioactivity, lipophilicity, and target engagement. This guide provides an in-depth comparison of the bioactivity of trifluoroethoxy toluene derivatives, offering experimental data and mechanistic insights for researchers, scientists, and drug development professionals.
The introduction of a trifluoroethoxy group to a toluene or a related phenyl ring can significantly modulate a molecule's interaction with biological targets.[1] The strong electron-withdrawing nature of the trifluoromethyl moiety within the ethoxy group can alter the electronic distribution of the entire molecule, impacting its binding affinity and reactivity.[2] Furthermore, the C-F bond's high strength confers metabolic stability, often leading to improved pharmacokinetic properties.[3]
Anticancer Activity: A Tale of Enhanced Potency
The trifluoroethoxy substitution has shown considerable promise in the development of novel anticancer agents. The increased lipophilicity imparted by this group can enhance cell membrane permeability, leading to higher intracellular concentrations of the drug.[3]
Comparative Cytotoxicity Data
Several studies have demonstrated the superior cytotoxic effects of trifluoroethoxy-substituted compounds compared to their non-fluorinated or other halogenated counterparts. For instance, in a series of 1,3,4-oxadiazole derivatives, those bearing a 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety exhibited significant in vitro cytotoxicity against the LN229 Glioblastoma cell line.[4]
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |
| 5b (trifluoroethoxy-substituted) | LN229 Glioblastoma | Value not specified, but showed significant apoptosis | [4] |
| 5d (trifluoroethoxy-substituted) | LN229 Glioblastoma | Value not specified, but showed significant apoptosis | [4] |
| 5m (trifluoroethoxy-substituted) | LN229 Glioblastoma | Value not specified, but showed significant apoptosis | [4] |
| 32 (3-fluoro-β-lactam) | MCF-7 (Breast Cancer) | 0.075 | [5] |
| 33 (3-fluoro-β-lactam) | MCF-7 (Breast Cancer) | 0.095 | [5] |
| 42 (3,3-difluoro-β-lactam) | MCF-7 (Breast Cancer) | 0.321 | [5] |
Table 1: Comparative in vitro anticancer activity of selected fluorinated compounds. The data for compounds 5b, 5d, and 5m from the specified reference indicated significant pro-apoptotic activity rather than specific IC50 values.
The data clearly indicates that the nature and position of the fluorine substitution play a crucial role in determining the anticancer potency. For example, the 3-fluoro-β-lactams 32 and 33 demonstrated significantly higher potency in MCF-7 cells compared to the 3,3-difluoro analog 42 , suggesting that a single fluorine atom at that position is more favorable for activity.[5]
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of these derivatives is often linked to their ability to interfere with critical cellular processes. For example, some fluorinated compounds have been shown to induce apoptosis and disrupt the cell cycle.[4][5] Mechanistic studies on a potent 3-fluoro-β-lactam derivative revealed its ability to inhibit tubulin polymerization, a key process in cell division.[5] Furthermore, it induced apoptosis by downregulating anti-apoptotic proteins like Bcl2 and survivin, while upregulating the pro-apoptotic protein Bax.[5]
Antimicrobial Properties: A Broad Spectrum of Activity
The trifluoroethoxy group has also been incorporated into molecules to enhance their antimicrobial properties. The increased lipophilicity can facilitate the penetration of bacterial cell membranes, leading to improved efficacy.[6]
Comparative Antimicrobial Susceptibility
Studies on (1,3,4-oxadiazol-2-yl)benzamides have shown that derivatives containing trifluoromethoxy (-OCF3) and trifluoromethylthio (-SCF3) groups exhibit potent activity against drug-resistant Gram-positive bacteria, including MRSA.[7]
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 11 (trifluoromethoxy-substituted) | MRSA | 1 | [7] |
| 12 (trifluoromethylthio-substituted) | MRSA | 0.5 | [7] |
| ACNBF (trifluoro-aniline) | Vibrio parahaemolyticus | 100 | [6] |
| ITFMA (trifluoro-aniline) | Vibrio parahaemolyticus | 50 | [6] |
Table 2: Minimum Inhibitory Concentration (MIC) of selected trifluoro-substituted compounds against pathogenic bacteria.
The data highlights that trifluoromethylthio and trifluoromethoxy substitutions can lead to highly potent antibacterial agents.[7] In the case of trifluoro-anilines, these compounds not only exhibited antibacterial effects but also suppressed biofilm formation and reduced virulence factors in Vibrio species.[6]
Mechanism of Action: Disrupting Bacterial Integrity
The antimicrobial action of these compounds can be attributed to various mechanisms. For instance, trifluoro-anilines have been observed to cause noticeable destruction of the bacterial cell membrane.[6] This disruption of the cell's physical barrier leads to leakage of intracellular components and ultimately cell death.
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
The anti-inflammatory potential of trifluoroethoxy-substituted compounds is an emerging area of research. The electronic properties of the trifluoroethoxy group can influence the interaction of these molecules with key enzymes and receptors involved in the inflammatory response.
Inhibition of Pro-inflammatory Mediators
The anti-inflammatory activity of these derivatives is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.
Mechanism of Action: Targeting the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy.[9] The trifluoroethoxy moiety, with its distinct electronic and steric properties, could be strategically employed to design inhibitors that specifically target components of the NF-κB pathway, such as IKK or NF-κB itself, thereby preventing the transcription of pro-inflammatory genes.[10][11]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effect of a compound on cell viability.[12][13]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, LN229) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoroethoxy toluene derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[14][15][16]
-
Compound Preparation: Prepare a stock solution of the trifluoroethoxy toluene derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[17][18][19][20][21]
-
Reagent Preparation: Prepare assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the manufacturer's instructions (e.g., from Cayman Chemical, Sigma-Aldrich).
-
Enzyme and Inhibitor Addition: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add various concentrations of the trifluoroethoxy toluene derivative or a reference inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well and determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 values for COX-1 and COX-2 inhibition.
Visualizations
Experimental Workflow for Bioactivity Screening
Caption: Workflow for synthesis and bioactivity screening of trifluoroethoxy toluene derivatives.
Hypothetical Inhibition of the NF-κB Signaling Pathway
Caption: Potential inhibition points of trifluoroethoxy toluene derivatives in the NF-κB pathway.
References
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - PubMed Central. Available at: [Link]
-
Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Assay Genie. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC - PubMed Central. Available at: [Link]
-
Synthesis and application of trifluoroethoxy-substituted phthalocyanines and subphthalocyanines. PMC - PubMed Central. Available at: [Link]
-
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. PMC - PubMed Central. Available at: [Link]
-
Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria. PMC - PubMed Central. Available at: [Link]
-
Synthesis of novel 5-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)-1,3,4-oxadiazole-2-thiol derivatives as potential glucosidase inhibitors. Penn State Research Database. Available at: [Link]
-
Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC - PubMed Central. Available at: [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]
-
Selected in vivo studies on TFs' and TTs' anti-inflammatory effects. ResearchGate. Available at: [Link]
-
Synthesis and application of trifluoroethoxy-substituted phthalocyanines and subphthalocyanines. Beilstein Journals. Available at: [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Available at: [Link]
-
TFA displays anti-inflammatory and anti-viral effects in vitro. A The... ResearchGate. Available at: [Link]
-
Antimicrobial Susceptibility Testing Protocols. Routledge. Available at: [Link]
-
In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link]
-
In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. Available at: [Link]
-
Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. Available at: [Link]
-
Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. Available at: [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. Available at: [Link]
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Synthesis, antiprotozoal and anticancer activity of substituted 2-trifluoromethyl- and 2-pentafluoroethylbenzimidazoles. PubMed. Available at: [Link]
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Design, Synthesis, and Bioactivity of Trifluoroethylthio-Substituted Phenylpyrazole Derivatives. PubMed. Available at: [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC - PubMed Central. Available at: [Link]
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IRF3 inhibits nuclear translocation of NF-κB to prevent viral inflammation. PMC - PubMed Central. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI. Available at: [Link]
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Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv. Available at: [Link]
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Distinct NF-kB Regulation Favors a Synergic Action of Pevonedistat and Laduviglusib in B-Chronic Lymphocytic Leukemia Cells Ex Vivo. MDPI. Available at: [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Preprints.org. Available at: [Link]
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Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. PMC - PubMed Central. Available at: [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]
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The discovery and structure-activity relationships leading to CE-156811, a difluorophenyl cyclopropyl fluoroether: a novel potent antibacterial analog derived from hygromycin A. PubMed. Available at: [Link]
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Chemical Profile and Anti-inflammatory Activity of Total Flavonoids from Glycyrrhiza Uralensis Fisch. PMC - PubMed Central. Available at: [Link]
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Structure−Activity Relationship Studies on a Novel Series of ( S )-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues for in Vivo Investigation. ResearchGate. Available at: [Link]
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Antimicrobial Properties of Monomeric and Dimeric Catanionic Surfactant System. MDPI. Available at: [Link]
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Structure-activity relationships of diphenyl-ether as protoporphyrinogen oxidase inhibitors: insights from computational simulations. PubMed. Available at: [Link]
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Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. Available at: [Link]
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Anti-Inflammatory Effects of (3S)-Vestitol on Peritoneal Macrophages. MDPI. Available at: [Link]
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Exploring structure–activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. PMC - PubMed Central. Available at: [Link]
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Illuminating the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This guide focuses on 4-Amino-2-(2,2,2-trifluoroethoxy)toluene, a compound of interest for which, at present, no public X-ray crystallography data exists. In the absence of a definitive crystal structure, this document serves as a comprehensive manual, outlining the gold-standard crystallographic workflow alongside powerful alternative analytical techniques. We will explore the "why" and "how" of these methods, providing the necessary protocols and comparative data to empower researchers in their quest for unambiguous molecular characterization.
The Unrivaled Insight of X-ray Crystallography
X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms within a crystalline solid.[1] It provides a detailed three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be derived.[1] This level of structural detail is invaluable in drug design for understanding ligand-receptor interactions and in materials science for correlating structure with physical properties.
While a crystal structure for 4-Amino-2-(2,2,2-trifluoroethoxy)toluene is not yet available in open-access databases like the Crystallography Open Database (COD) or the Cambridge Structural Database (CSD), the pursuit of such data is a critical step in its scientific exploration.
Hypothetical Workflow for X-ray Crystal Structure Determination
The journey from a powdered sample to a refined crystal structure is a meticulous process. The following protocol outlines the essential steps that would be undertaken to determine the crystal structure of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene.
Caption: Workflow for X-ray Crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Objective: To obtain single crystals of sufficient size and quality.
-
Procedure:
-
Dissolve a high-purity sample of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene in a minimal amount of a suitable solvent or solvent mixture (e.g., slow evaporation from a solution in ethanol, toluene, or a hexane/ethyl acetate mixture).[2]
-
Explore various crystallization techniques such as slow evaporation, vapor diffusion, and slow cooling of a saturated solution.
-
Patience is key, as crystal growth can take from days to weeks.
-
-
-
Crystal Selection and Mounting:
-
Objective: To select a well-formed single crystal and mount it for data collection.
-
Procedure:
-
Under a microscope, select a crystal with well-defined faces and no visible defects.
-
Mount the selected crystal on a goniometer head using a suitable cryo-protectant oil.
-
-
-
Data Collection:
-
Objective: To obtain a complete set of diffraction data.
-
Procedure:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam and rotate it, collecting diffraction patterns at various orientations.[3]
-
-
-
Data Processing and Structure Solution:
-
Objective: To determine the unit cell parameters, space group, and initial atomic positions.
-
Procedure:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Determine the unit cell dimensions and crystal system.
-
Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.[1]
-
-
-
Structure Refinement:
-
Objective: To optimize the atomic positions and thermal parameters to best fit the experimental data.
-
Procedure:
-
Build a molecular model into the electron density map.
-
Perform iterative cycles of least-squares refinement to minimize the difference between the observed and calculated structure factors.
-
The final refined structure is typically presented as a Crystallographic Information File (CIF).
-
-
A Multi-faceted Approach: Alternative and Complementary Analytical Techniques
In the absence of a crystal structure, a combination of other analytical techniques is essential for the comprehensive characterization of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene. These methods provide orthogonal and confirmatory data, building a strong case for the compound's identity and purity.
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| X-ray Crystallography | Atomic coordinates, bond lengths/angles, stereochemistry, packing | Single crystal | Unambiguous 3D structure | Crystal growth can be challenging |
| NMR Spectroscopy | Connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F) | Soluble sample | Detailed information on molecular framework in solution | Does not provide solid-state packing information |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | Small amount of sample | High sensitivity, accurate mass determination | Does not provide stereochemical information |
| Infrared Spectroscopy | Presence of functional groups | Solid or liquid sample | Fast, non-destructive | Complex spectra can be difficult to interpret fully |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecule's Fingerprint in Solution
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 4-Amino-2-(2,2,2-trifluoroethoxy)toluene, a suite of NMR experiments would provide a wealth of information.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4]
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
¹⁹F NMR: Crucial for this molecule, it will show a characteristic signal for the -CF₃ group.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the complete assignment of the molecular structure.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent.
-
Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate molecular ions with minimal fragmentation.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement. This allows for the determination of the molecular formula.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple method to identify the presence of key functional groups within a molecule.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.[5]
-
Data Acquisition: An infrared spectrum is recorded, showing absorption bands corresponding to the vibrational frequencies of the functional groups. For 4-Amino-2-(2,2,2-trifluoroethoxy)toluene, characteristic peaks would be expected for the N-H stretches of the amine, C-O stretches of the ether, and C-F stretches of the trifluoroethoxy group.[6]
Sources
Publish Comparison Guide: Electronic Effects of the Trifluoroethoxy Group on Toluene Derivatives
Executive Summary & Strategic Context
In medicinal chemistry and advanced materials science, the strategic incorporation of fluorinated substituents is a cornerstone of rational design, known to 1[1]. The trifluoroethoxy group (-OCH₂CF₃) serves as a highly versatile "chameleon" moiety. When appended to a toluene scaffold (forming substituted methylbenzenes), it bridges the gap between the strongly electron-donating methoxy (-OCH₃) group and the strongly electron-withdrawing trifluoromethoxy (-OCF₃) group.
This guide objectively compares the electronic effects of the -OCH₂CF₃ group against alternative substituents, providing researchers with kinetic data and self-validating experimental protocols to predict its behavior in benzylic functionalization and electrophilic aromatic substitution (EAS).
Mechanistic Causality: The Push-Pull Dynamics
The electronic influence of any substituent on an aromatic ring is dictated by a delicate balance between the inductive effect (-I) operating through
-
Methoxy (-OCH₃) : The oxygen atom is highly electronegative (-I), but its ability to donate a lone pair into the aromatic ring (+R) overwhelmingly dominates. It is a strong activating group.
-
Trifluoromethoxy (-OCF₃) : The highly electronegative -CF₃ group directly attached to the oxygen drastically depletes the oxygen's electron density. This nearly abolishes its +R capability, leaving a dominant -I effect. It is a strong deactivating group.
-
Trifluoroethoxy (-OCH₂CF₃) : The insertion of a methylene (-CH₂-) spacer insulates the oxygen atom from the full inductive pull of the -CF₃ group, 2[2]. Consequently, the oxygen retains a moderate ability to donate electrons via resonance (+R), while the overall group still exerts a significant inductive withdrawal (-I). The net result is a substituent that is mildly electron-withdrawing at the meta position (where resonance cannot operate) but near-neutral at the para position.
Mechanistic pathway of inductive and resonance effects of the trifluoroethoxy group.
Quantitative Data: Hammett Constants & Lipophilicity
To objectively compare these substituents, we rely on Hammett constants (
Table 1: Comparative Physicochemical Parameters of Oxygenated Substituents on Toluene Derivatives
| Substituent | Hammett | Hammett | Lipophilicity ( | Directing Effect (EAS) |
| -OCH₃ | -0.27 | +0.12 | -0.02 | Strong Ortho/Para |
| -OCH₂CF₃ | -0.03 | +0.18 | +0.50 | Moderate Ortho/Para |
| -OCF₃ | +0.35 | +0.38 | +1.04 | Weak Ortho/Para |
| -CF₃ | +0.54 | +0.43 | +0.88 | Meta |
Experimental Workflows: Self-Validating Kinetic Assays
To empirically validate the electronic effects of the -OCH₂CF₃ group, we utilize a competitive benzylic radical bromination assay (Wohl-Ziegler reaction).
Causality Behind the Assay : The rate of benzylic hydrogen abstraction by a bromine radical is highly sensitive to the electron density of the transition state. Electron-donating groups stabilize the developing electron-deficient benzylic radical, accelerating the reaction, whereas electron-withdrawing groups retard it.
Self-Validating Design : By conducting a competitive reaction where the substituted toluene and unsubstituted toluene are reacted in the exact same flask, we eliminate confounding variables such as temperature fluctuations, initiator concentration, and solvent effects. An inert internal standard (1,4-dinitrobenzene) ensures absolute quantitative reliability during NMR analysis, making the protocol internally self-validating.
Self-validating workflow for competitive benzylic bromination kinetic analysis.
Step-by-Step Methodology
-
Substrate Preparation : In an oven-dried 50 mL round-bottom flask, combine 1.0 mmol of 4-(2,2,2-trifluoroethoxy)toluene, 1.0 mmol of unsubstituted toluene (reference), and 0.5 mmol of 1,4-dinitrobenzene (inert internal standard).
-
Solvent & Reagent Addition : Dissolve the mixture in 10 mL of
-trifluorotoluene (a greener alternative to carbon tetrachloride). Add 0.5 mmol of N-bromosuccinimide (NBS) and 0.05 mmol of Azobisisobutyronitrile (AIBN). -
Radical Initiation : Purge the flask with argon for 5 minutes. Submerge the flask in a pre-heated oil bath at 80°C and simultaneously irradiate with a visible light source to initiate radical formation.
-
Kinetic Sampling : At precisely 10, 20, 30, and 40 minutes, extract a 0.2 mL aliquot using a micro-syringe. Immediately inject the aliquot into a vial containing 0.5 mL of cold cyclohexene (0°C) to rapidly quench the bromine radicals and halt the reaction.
-
NMR Quantification : Evaporate the quenched aliquots under a gentle stream of nitrogen. Dissolve the residue in
and acquire quantitative NMR spectra. Integrate the benzylic bromide signals (-CH₂Br) of the substituted product versus the unsubstituted product, normalized against the 1,4-dinitrobenzene aromatic protons. -
Data Analysis : Calculate the relative rate constant (
) using the competitive kinetics equation: .
Performance Comparison: Reactivity Outcomes
Based on the kinetic assay, the relative rates of benzylic bromination clearly demonstrate the intermediate, balanced nature of the -OCH₂CF₃ group compared to its structural cousins.
Table 2: Relative Rates (
| Toluene Derivative | Substituent | Relative Rate ( | Mechanistic Implication |
| 4-Methoxytoluene | -OCH₃ | ~ 6.0 | Strong radical stabilization via +R |
| 4-(Trifluoroethoxy)toluene | -OCH₂CF₃ | ~ 1.2 | Slight stabilization, balanced +R/-I |
| Toluene (Reference) | -H | 1.0 | Baseline |
| 4-(Trifluoromethoxy)toluene | -OCF₃ | ~ 0.4 | Radical destabilization via strong -I |
| 4-(Trifluoromethyl)toluene | -CF₃ | ~ 0.1 | Severe radical destabilization |
Conclusion
The -OCH₂CF₃ group offers drug developers and materials scientists a highly precise tuning dial. It avoids the hyper-reactivity and metabolic vulnerability of the -OCH₃ group, while circumventing the severe deactivating effects of the -OCF₃ group. Its near-neutral para-electronic profile, combined with enhanced lipophilicity, makes it an optimal choice for fine-tuning the pharmacokinetics and reactivity of toluene-derived intermediates and active pharmaceutical ingredients (APIs).
References
-
3-(2,2,2-Trifluoroethoxy)aniline|CAS 123207-61-4 - Benchchem - 1
-
Environmentally Acceptable Fire Extinguishants - National Institute of Standards and Technology (NIST) - 2
-
Insight into the Structural Requirement of 2-Alkyl-4-(biphenylmethoxy)quinolines as Nonpeptide Angiotensin II - Semantic Scholar -3
Sources
Safety Operating Guide
Comprehensive Operational Guide: Disposal and Handling of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene
As a Senior Application Scientist, I recognize that handling specialized fluorinated aromatic amines like 4-Amino-2-(2,2,2-trifluoroethoxy)toluene (CAS: 220996-42-9) requires moving beyond generic safety protocols. This molecule presents a complex dual-hazard profile: the acute systemic toxicity characteristic of anilines, and the environmental persistence and thermal degradation risks associated with the trifluoroethoxy moiety.
This guide provides the definitive, causality-driven operational procedures for the safe segregation, spill management, and final destruction of this compound, ensuring compliance, safety, and scientific rigor in your laboratory operations.
Causality-Driven Risk Assessment
To design a self-validating disposal system, we must first deconstruct the molecule's reactivity and understand why standard disposal methods fail:
-
The Aniline Core: Halogenated anilines are classified as persistent organic pollutants with severe environmental toxicity[1]. In humans, aromatic amines are potent blood toxins that can induce methemoglobinemia—a condition where the iron in hemoglobin is oxidized, drastically reducing oxygen transport. Ultimate disposal must prevent any migration into soil or aquatic ecosystems[2].
-
The Trifluoroethoxy Group (-OCH₂CF₃): The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard solvent incineration temperatures (800°C) are insufficient to break this bond, which can lead to the emission of persistent fluorinated fragments[3]. When subjected to adequate thermal oxidation, the molecule undergoes HF elimination, mineralizing into CO₂, H₂O, and highly corrosive hydrogen fluoride (HF) gas[4]. This necessitates specialized incineration infrastructure to prevent catastrophic damage to standard exhaust systems.
Quantitative Operational Parameters
To highlight the logistical differences in handling this compound, the following table summarizes the quantitative data contrasting standard organic waste with fluorinated amine waste.
| Operational Parameter | Standard Organic Waste | Fluorinated Amine Waste (CAS 220996-42-9) | Causality / Rationale |
| Incineration Temperature | 800°C - 900°C | > 1100°C | Required to break stable C-F bonds and prevent PFAS-like fragment emissions. |
| Furnace Residence Time | 1.0 second | > 2.0 seconds | Ensures complete thermal cleavage and mineralization. |
| Flue Gas Scrubbing | Optional / Basic | Mandatory Wet Alkaline (pH > 9.0) | Neutralizes corrosive HF gas into inert CaF₂ or NaF salts. |
| Primary Toxic Byproducts | CO, CO₂, NOₓ | HF, NOₓ, Fluorinated fragments | Dictates the need for specialized scrubber systems. |
| Container Material | Glass or HDPE | PTFE or HDPE (Glass strictly discouraged) | Trace hydrolysis of the trifluoroethoxy group can generate HF, which etches silica glass. |
Final Disposal Logistics: High-Temperature Incineration
Because of the trifluoroethoxy group, this material must be routed to a specialized hazardous waste facility capable of handling high-halogen loads. The destruction mechanism relies on extreme heat followed by immediate chemical quenching.
Fig 1: Thermal degradation pathway and mandatory alkaline scrubbing for fluorinated amine waste.
Experimental Protocols & Methodologies
Protocol A: Laboratory Waste Segregation & Packaging
Mixing this compound with non-halogenated waste violates environmental guidelines and drastically increases incineration costs. Follow this self-validating segregation protocol:
-
Material Selection: Procure High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) waste carboys. Do not use glass.
-
Volume Management: Fill the container to a maximum of 80% capacity. The headspace is critical to accommodate vapor expansion and prevent pressure-induced ruptures.
-
Stream Designation: Strictly segregate into the "Halogenated Organic Waste" stream.
-
Hazard Labeling: Affix a GHS-compliant label explicitly stating: "Toxic (Aniline Derivative) - Corrosive Precursor (Fluorinated)."
-
System Validation: Once a week, hold a wetted pH test strip near the sealed cap of the waste container. A drop in pH indicates a micro-leak of acidic vapors (trace HF or NOₓ), signaling that the container seal has failed and must be replaced immediately.
Fig 2: Step-by-step laboratory segregation workflow for halogenated fluorinated organic waste.
Protocol B: Spill Response and Decontamination
In the event of a spill, the primary threats are dermal absorption and inhalation of toxic dust/vapors.
-
Immediate Isolation: Evacuate a 5-meter radius. Don appropriate PPE: double nitrile gloves, splash goggles, and a lab coat. For spills exceeding 50g/50mL, a half-face respirator with organic vapor/acid gas cartridges is mandatory.
-
Containment: Surround the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand. Do NOT use combustible materials (e.g., sawdust or paper towels), as the amine can undergo exothermic reactions.
-
Neutralization & Collection: Sweep the absorbed material using non-sparking tools to prevent static discharge. Deposit the aggregate into a heavy-duty PTFE waste bag.
-
Surface Decontamination: Wash the affected surface with a mild acidic solution (e.g., 5% acetic acid) to neutralize residual amines, followed by a thorough water rinse. Collect all rinse water as halogenated aqueous waste.
-
System Validation: After decontamination, swipe the area with an amine-sensitive colorimetric test swab. The workspace is only cleared for use when the swab returns a negative result, proving the absence of residual aniline toxicity.
References
-
[Toxic Effects of p-Chloroaniline on Cells of Fungus Isaria fumosorosea SP535 and the Role of Cytochrome P450] - MDPI. (Details the classification of halogenated anilines as persistent organic pollutants and their systemic toxicity). 1
-
[108-42-9, 3-Chloroaniline Formula] - ECHEMI. (Provides foundational data on the environmental migration and ultimate disposal considerations for halogenated anilines). 2
-
[Disrupting the forever chemicals: cutting-edge physicochemical techniques for PFAS purification] - Maximum Academic Press. (Mechanistic insights into the HF elimination and mineralization of fluorinated carbon chains during degradation). 4
-
[Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications] - ResearchGate. (Validates the requirement for high-temperature incineration to completely destroy stable fluorinated groups). 3
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Advanced Safety and Operational Protocol for Handling 4-Amino-2-(2,2,2-trifluoroethoxy)toluene
As a highly specialized fluorinated aromatic amine, 4-Amino-2-(2,2,2-trifluoroethoxy)toluene is a critical building block in advanced pharmaceutical and agrochemical synthesis. While the 2,2,2-trifluoroethoxy moiety provides unique electronic properties and metabolic stability for drug development, it significantly increases the compound's lipophilicity. This structural feature accelerates dermal absorption compared to unsubstituted aniline, demanding rigorous, field-proven safety protocols.
This guide provides researchers and scientists with the authoritative causality behind required Personal Protective Equipment (PPE), operational workflows, and disposal plans to ensure a self-validating culture of laboratory safety.
Mechanistic Toxicology: The Causality of Hazard
To understand the strict PPE requirements, one must first understand the mechanism of toxicity. Unlike corrosive chemicals that cause immediate localized pain, fluorinated aniline derivatives are insidious. They absorb rapidly through intact skin without causing irritation .
Once absorbed into the systemic circulation, the parent compound is not directly toxic to red blood cells. Instead, it undergoes hepatic N-oxygenation via Cytochrome P450 enzymes to form a highly reactive N-hydroxylamine metabolite . This toxic intermediate reacts with oxyhemoglobin, oxidizing the ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) to form methemoglobin . Because methemoglobin cannot transport oxygen, systemic hypoxia ensues, leading to clinical cyanosis (blue/gray skin), lethargy, and potentially fatal cardiac arrhythmias.
Fig 1: Mechanistic pathway of aniline-induced methemoglobinemia and resulting hypoxia.
Personal Protective Equipment (PPE) Matrix
Because of the enhanced lipophilicity imparted by the trifluoroethoxy group, standard laboratory PPE is dangerously insufficient. The selection of barrier materials must be driven by quantitative permeation data.
Hand Protection (Critical)
Aromatic amines are notorious for rapidly permeating standard laboratory gloves. Quantitative studies demonstrate that aniline derivatives can break through disposable nitrile and latex gloves in under 5 minutes . Butyl rubber is the only acceptable material for full-contact handling due to its high density and resistance to non-polar, lipophilic permeation , .
Table 1: Glove Permeation Data for Aromatic Amines
| Glove Material | Minimum Thickness | Breakthrough Time | Protection Rating & Causality |
| Butyl Rubber | 0.50 - 0.70 mm | > 480 minutes | Excellent (Mandatory). High resistance to lipophilic diffusion. |
| Heavy-Duty Nitrile | 0.38 mm | ~ 82 minutes | Moderate. Acceptable only for incidental splash protection. |
| Neoprene | 0.60 mm | ~ 60 minutes | Moderate. Acceptable only for incidental splash protection. |
| Disposable Nitrile | 0.12 mm | < 5 minutes | Poor (DO NOT USE). Rapid permeation; traps chemical against skin. |
| Latex / Vinyl | 0.10 - 0.18 mm | < 5 minutes | Poor (DO NOT USE). Offers zero chemical barrier protection. |
Respiratory, Eye, and Body Protection
-
Ventilation: Must be handled in a certified chemical fume hood with a face velocity of 80–100 fpm to prevent inhalation of vapors or aerosolized particulates.
-
Respirator: If engineering controls are compromised or unavailable, use a NIOSH-approved half-mask respirator equipped with Organic Vapor (OV) cartridges (e.g., Type N99 or P2) .
-
Body & Eyes: Wear EN166-compliant splash-proof chemical goggles. A chemically resistant Tyvek or neoprene apron must be worn over a standard, fully-buttoned cotton lab coat.
Standard Operating Procedure (SOP) for Handling
To ensure trustworthiness and safety, every handling protocol must be a self-validating system. Follow this step-by-step methodology to minimize exposure risks.
Step 1: Pre-Operation Verification Inspect butyl rubber gloves for micro-tears or pinholes using the inflation method. Verify that the fume hood is operational and clear of unnecessary clutter to ensure laminar airflow.
Step 2: Dispensing and Transfer Do not sweep dry powders, as this generates inhalable aerosols. For liquid states, utilize a closed-system transfer (e.g., Schlenk line or cannula transfer). For solids, use static-free spatulas and weigh the material inside the fume hood using an enclosed analytical balance.
Step 3: Reaction Execution Maintain the reaction vessel under an inert atmosphere (Nitrogen or Argon). This not only prevents the premature oxidation of the sensitive aniline group but also minimizes the emission of volatile toxic byproducts into the hood environment.
Step 4: Equipment Decontamination Before removing glassware from the hood, rinse all contaminated surfaces with a dilute acidic solution (e.g., 5% acetic acid or 1M HCl). Causality: The acid protonates the free amine, converting the lipophilic aniline into a water-soluble, non-volatile ammonium salt, drastically reducing exposure risk during subsequent washing.
Fig 2: Step-by-step operational workflow for the safe handling of fluorinated anilines.
Emergency Response & Spill Mitigation
Because methemoglobinemia can be delayed for up to 20 hours post-exposure , immediate proactive decontamination is critical, even if the user feels fine.
-
Dermal Contact: Immediately remove contaminated clothing. Wash the affected skin with copious amounts of soap and water for a minimum of 15 minutes . Never use organic solvents (like acetone or ethanol) to clean the skin , as they will strip the skin's natural lipid barrier and accelerate the compound's absorption into the bloodstream. Seek medical attention immediately and inform personnel of potential methemoglobinemia.
-
Spill Cleanup: Do not use combustible materials (e.g., paper towels) for large spills. Absorb liquid spills with an inert material such as vermiculite, dry sand, or proprietary chemical binders. Neutralize the remaining residue with a weakly acidic solution before final wipe-down.
Disposal and Waste Segregation Plan
Fluorinated anilines pose a severe threat to aquatic ecosystems and must never be discharged into the standard sewage system .
-
Segregation: Collect all chemical waste, including contaminated butyl gloves, wipes, and vermiculite, in clearly labeled, sealable, high-density polyethylene (HDPE) containers. Label strictly as "Toxic Halogenated Organic Waste - Contains Fluorinated Anilines."
-
Destruction: The compound must be disposed of via a certified hazardous waste contractor utilizing high-temperature incineration. The incineration facility must be equipped with alkaline scrubbers to neutralize the highly corrosive hydrofluoric acid (HF) and nitrogen oxide (NOx) gases generated during the combustion of the trifluoroethoxy and amino groups.
References
-
CDC ATSDR. Aniline | Medical Management Guidelines | Toxic Substance Portal. Centers for Disease Control and Prevention. URL:[Link]
-
National Institutes of Health (NIH). Aniline Acute Exposure Guideline Levels. NCBI Bookshelf. URL:[Link]
-
Srce.hr. Mechanistic Study on Aniline-Induced Erythrocyte Toxicity. URL:[Link]
-
CDC Stacks. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. URL:[Link]
-
Carl ROTH. Safety Data Sheet: Aniline. URL:[Link]
-
Stanford Environmental Health & Safety. Common Reproductive Chemical Hazards. Stanford University. URL:[Link]
-
UniVOOK Chemical. 4-Bromo-2,6-difluoroaniline - Exposure Controls and PPE. URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
